molecular formula C7H9N3O B2526034 2-Amino benzamidoxime CAS No. 158439-80-6; 16348-49-5

2-Amino benzamidoxime

Número de catálogo: B2526034
Número CAS: 158439-80-6; 16348-49-5
Peso molecular: 151.169
Clave InChI: CFZHYRNQLHEHJS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino benzamidoxime is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.169. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-amino-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZHYRNQLHEHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936828
Record name 2-Amino-N-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16348-49-5
Record name 2-Amino-N-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-Aminobenzamide Derivatives from Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A direct, experimentally validated protocol for the synthesis of 2-amino benzamidoxime (B57231) from isatoic anhydride (B1165640) could not be located in a review of the available scientific literature. The reaction of isatoic anhydride with hydroxylamine (B1172632) is not a commonly documented transformation for this specific outcome.

This guide provides an in-depth summary of a closely related, well-established, and versatile reaction: the synthesis of 2-aminobenzamides from isatoic anhydride and various primary amines. This process is a cornerstone in medicinal chemistry for creating scaffolds for drug development.

Introduction

Isatoic anhydride is a versatile and readily available reagent used extensively in the synthesis of substituted anthranilic acid derivatives and various heterocyclic compounds.[1] One of its most valuable applications is the reaction with primary and secondary amines to produce 2-aminobenzamides.[1] This reaction is generally high-yielding and proceeds via a nucleophilic attack of the amine on a carbonyl group of the anhydride, followed by ring-opening and decarboxylation.[1][2] The resulting 2-aminobenzamide (B116534) scaffold is a key building block in the synthesis of numerous biologically active molecules, including quinazolinones and benzodiazepines, making this a reaction of high interest to medicinal chemists and drug development professionals.[3]

General Reaction Pathway

The synthesis of 2-aminobenzamide derivatives from isatoic anhydride is a robust reaction that can be performed using either conventional heating or microwave-assisted methods. The general mechanism involves the nucleophilic acyl substitution by an amine on the isatoic anhydride ring, which opens the ring and is followed by the spontaneous loss of carbon dioxide (CO₂) to yield the final 2-aminobenzamide product.[2]

General reaction for the synthesis of 2-aminobenzamides.

Experimental Protocols

Two primary methods for this synthesis are widely used: conventional heating under reflux and microwave-assisted synthesis. The microwave method often provides advantages in terms of significantly reduced reaction times.[2][4]

Protocol 1: Conventional Synthesis

This protocol describes the synthesis of N-substituted 2-aminobenzamides using traditional reflux heating.[2]

Materials:

  • Isatoic anhydride (1.0 equivalent)

  • Appropriate primary amine (e.g., p-toluidine) (1.0 equivalent)

  • Dimethylformamide (DMF) or Benzene (B151609)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating source (heating mantle or oil bath)

  • Filtration apparatus

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (5–10 mmol, 1.0 equiv.) in 5–10 mL of DMF.[2]

  • Add a solution of the desired amine derivative (5–10 mmol, 1.0 equiv.) in 5–10 mL of DMF to the flask.[2]

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for approximately 6 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates directly from the solution.[2]

  • Alternatively, pour the cooled reaction mixture into ice-cold water to induce precipitation.[1]

  • Collect the solid product by vacuum filtration and wash it with cold water.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., benzene or ethanol) to yield the pure 2-aminobenzamide derivative.[1][2]

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction, significantly shortening the synthesis time.[1][4]

Materials:

  • Isatoic anhydride (1.0 equivalent)

  • Appropriate primary amine (e.g., 4-fluoroaniline) (1.0 equivalent)

  • Dimethylformamide (DMF) (catalytic amount)

  • Microwave reactor with appropriate reaction vessels

  • Filtration apparatus

  • Ice-cold water

Procedure:

  • Place isatoic anhydride (5–10 mmol, 1.0 equiv.) and the amine derivative (5–10 mmol, 1.0 equiv.) into a microwave-safe reaction vessel.[4]

  • Add a few drops of DMF to the mixture.[4]

  • Seal the vessel and place it inside the microwave reactor.

  • Expose the mixture to microwave irradiation (e.g., 140 W) for a short duration (typically 5–10 minutes).[1][4]

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Add ice-cold water to the reaction mixture to precipitate the solid product.[4]

  • Collect the precipitate by vacuum filtration and wash with cold water.[4]

  • If necessary, the product can be purified by recrystallization.

Experimental Workflow Overview

The general workflow for synthesizing 2-aminobenzamides from isatoic anhydride is a straightforward process involving reaction setup, heating, product isolation, and purification.

Experimental Workflow start Start reactants Combine Isatoic Anhydride, Amine, and Solvent in Flask start->reactants heating Heat Mixture reactants->heating conventional Conventional Reflux (e.g., 6 hours) heating->conventional Method A microwave Microwave Irradiation (e.g., 5-10 minutes) heating->microwave Method B cool Cool to Room Temperature conventional->cool microwave->cool precipitate Precipitate Product (Add ice-cold water if needed) cool->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash Solid with Cold Water filter->wash purify Purify by Recrystallization (Optional) wash->purify dry Dry Final Product wash->dry purify->dry end End dry->end

General experimental workflow for the synthesis of 2-aminobenzamides.

Data Presentation

The reaction of isatoic anhydride with various amines has been reported under different conditions, yielding a wide range of 2-aminobenzamide derivatives. The following table summarizes representative examples.

EntryAmineMethodSolventTemp. (°C)TimeYield (%)Reference
14-FluoroanilineConventionalDMFHeating-72[1]
24-FluoroanilineMicrowave (140W)DMF (drops)-10 min65[1]
3p-ToluidineConventionalBenzeneHeating-97[1]
4IsopropylamineConventionalEthylene Dichloride553 h90.9[1]
53-Amino-1-propanolConventionalDMF80-902-4 hGood[3]
64-ChloroanilineConventionalDMFReflux6 h80[2][4]
74-ChloroanilineMicrowave (140W)DMF (drops)-5 min70[2][4]

Note: Yields can vary based on the specific substrate, reaction scale, and purification method.

Conclusion

The synthesis of 2-aminobenzamides from isatoic anhydride is a highly efficient and adaptable method for generating key intermediates in drug discovery and materials science. With options for both conventional and rapid microwave-assisted protocols, this reaction allows researchers to readily access a diverse library of compounds. The operational simplicity and generally high yields make it a fundamental transformation in modern organic synthesis.

References

2-Amino benzamidoxime chemical properties and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminobenzamidoxime: Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzamidoxime (ABAO) is a synthetic intermediate with significant utility in pharmaceutical synthesis and bioconjugation strategies.[1][2][3] Its unique chemical properties, particularly its rapid and stable reaction with aldehydes in aqueous solutions, make it a valuable tool for developing fluorescent probes and diversifying genetically encoded libraries.[1][4][5] This document provides a comprehensive overview of the core chemical properties, characterization methods, and key experimental protocols related to 2-Aminobenzamidoxime.

Chemical Properties

2-Aminobenzamidoxime is a versatile molecule characterized by the presence of an aniline (B41778) moiety and an ortho-nucleophilic group, which dictates its reactivity.[6]

Physicochemical Data

The fundamental physicochemical properties of 2-Aminobenzamidoxime are summarized below.

PropertyValueSource
CAS Number 16348-49-5[2][4]
Molecular Formula C₇H₉N₃O[2][3][7]
Molecular Weight 151.17 g/mol [7]
Formal Name 2-amino-N'-hydroxybenzenecarboximidamide[2][7]
Purity ≥97%[2][3]
UV λmax 208, 239, 312 nm[2][3]
SMILES N/C(C1=CC=CC=C1N)=N\O[2][3]
InChI Key CFZHYRNQLHEHJS-UHFFFAOYSA-N[2][3]
Solubility

The solubility of 2-Aminobenzamidoxime has been determined in various solvent systems, which is critical for its application in both in vitro and in vivo experiments.

Solvent SystemSolubilitySource
DMF5 mg/mL[2][3]
DMSO5 mg/mL[2][3]
Ethanol5 mg/mL[2][3]
PBS (pH 7.2)2 mg/mL[2][3]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 5 mg/mL (33.08 mM)[4]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (33.08 mM)[4]
10% DMSO / 90% Corn Oil≥ 5 mg/mL (33.08 mM)[4]

Core Reactivity: Reaction with Aldehydes

A key chemical feature of 2-Aminobenzamidoxime is its rapid reaction with aldehydes in aqueous solutions to form stable 1,2-dihydroquinazoline-3-oxides.[1][4][5] This reaction is notable for its efficiency and has been identified as one of the fastest known bio-orthogonal reactions.[6]

The process involves two main steps:

  • Schiff Base Formation : This is the rate-determining step of the reaction.[1][4][6]

  • Intramolecular Cyclization : Following the formation of the Schiff base, a rapid intramolecular ring closure occurs to yield the stable dihydroquinazoline (B8668462) derivative.[1][4][5][6]

The reaction rate is pH-dependent, suggesting that a protonated benzamidoxime (B57231) acts as an internal general acid, facilitating the formation of the Schiff base.[1][4][5][6] Furthermore, the reaction can be accelerated by substituents on the aromatic ring that increase the basicity of the aromatic amine.[1][4][6] The product of this reaction, a dihydroquinazoline derivative, exhibits fluorescence, opening possibilities for the development of fluorogenic aldehyde-reactive probes.[6][8]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_product Product ABAO 2-Aminobenzamidoxime SchiffBase Schiff Base Intermediate ABAO->SchiffBase pH-dependent Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Product 1,2-Dihydroquinazoline-3-oxide SchiffBase->Product Rapid Intramolecular Cyclization

Caption: Reaction of 2-Aminobenzamidoxime with an aldehyde.

Characterization

The structural elucidation and confirmation of 2-Aminobenzamidoxime and its derivatives rely on standard spectroscopic techniques.

  • UV Spectroscopy : As noted in the physicochemical data table, 2-Aminobenzamidoxime exhibits characteristic absorption maxima at 208, 239, and 312 nm.[2][3] This technique was also used to characterize its reaction kinetics with aldehydes.[6]

  • NMR Spectroscopy : While specific ¹H and ¹³C NMR data for the parent 2-Aminobenzamidoxime are not detailed in the provided results, NMR is a critical tool for characterizing its reaction products and derivatives.[6] For instance, detailed ¹H-NMR and ¹³C-NMR data are available for various 2-aminobenzamide (B116534) derivatives, which serve as structural analogs.[9][10] These studies show characteristic shifts for aromatic protons and carbons, as well as for the amide and amine functional groups.

  • Mass Spectrometry (MS) : MS is used to confirm the molecular weight and fragmentation patterns of 2-Aminobenzamidoxime derivatives, providing definitive structural evidence.[9][10]

  • Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the characteristic functional groups present in 2-Aminobenzamidoxime derivatives, such as N-H and C=O stretches.[9][10]

Experimental Protocols

Preparation of Stock and Working Solutions

Accurate preparation of solutions is paramount for reliable experimental outcomes.

Storage:

  • Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4]

  • For in vivo experiments, it is recommended to prepare working solutions freshly on the day of use.[4]

Protocol 1: Formulation with PEG300 and Tween-80 This protocol yields a clear solution with a solubility of ≥ 5 mg/mL.[4]

  • Take a 1 mL working solution as an example.

  • Add 100 µL of a 50.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until uniform.

  • Add 450 µL of Saline to adjust the final volume to 1 mL.

Protocol 2: Formulation with SBE-β-CD This protocol also yields a clear solution with a solubility of ≥ 5 mg/mL.[4]

  • Take a 1 mL working solution as an example.

  • Prepare a 20% SBE-β-CD solution in Saline.

  • Add 100 µL of a 50.0 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Mix until the solution is clear.

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4]

Experimental_Workflow cluster_prep Solution Preparation cluster_dissolution Dissolution & Final Check start Weigh 2-Aminobenzamidoxime add_dmso Dissolve in DMSO (to create stock solution) start->add_dmso choose_protocol Choose Formulation add_dmso->choose_protocol protocol1 Protocol 1: PEG300/Tween-80/Saline choose_protocol->protocol1 In Vivo Model A protocol2 Protocol 2: SBE-β-CD/Saline choose_protocol->protocol2 In Vivo Model B mix Add Stock to Solvents & Mix Thoroughly protocol1->mix protocol2->mix check Clear Solution? mix->check sonicate Heat / Sonicate check->sonicate No ready Solution Ready for Use check->ready Yes sonicate->check

Caption: Generalized workflow for preparing 2-Aminobenzamidoxime solutions.

General Protocol for Reaction with Aldehydes

This protocol is based on the described reactivity for bioconjugation.[6]

  • Buffer Preparation : Prepare an appropriate aqueous buffer. The reaction is pH-dependent, with rates observed to be fastest around pH 4.5.[6]

  • Reactant Preparation : Dissolve the aldehyde-containing substrate (e.g., protein, peptide) in the prepared buffer. Dissolve the 2-Aminobenzamidoxime derivative in a suitable solvent (like DMSO) before diluting it into the reaction buffer.

  • Reaction Initiation : Add the 2-Aminobenzamidoxime solution to the aldehyde-containing solution. A typical concentration for the ABAO derivative might be around 1 mM.[6]

  • Incubation : Allow the reaction to proceed at a controlled temperature (e.g., room temperature). Reaction times can be rapid, with completion observed in as little as one hour.[6]

  • Analysis : Monitor the reaction progress and characterize the product using analytical techniques such as HPLC, mass spectrometry, and fluorescence spectroscopy to detect the formation of the dihydroquinazoline derivative.[6][8]

Conclusion

2-Aminobenzamidoxime is a valuable chemical entity for researchers in drug development and chemical biology. Its well-defined physicochemical properties, predictable reactivity with aldehydes, and straightforward handling protocols make it an effective tool for a range of applications, from pharmaceutical synthesis to the development of advanced bioconjugation strategies and fluorescent probes. The information provided herein serves as a technical guide for the effective utilization of this compound in a research setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aminobenzamidoxime (CAS 16348-49-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzamidoxime, identified by the CAS number 16348-49-5, is a chemical compound with growing interest in the fields of medicinal chemistry and biotechnology. Its unique structural features, combining an aromatic amine and a benzamidoxime (B57231) moiety, make it a versatile building block for the synthesis of various heterocyclic compounds and a valuable tool in bioconjugation strategies. This guide provides a comprehensive overview of the physical and chemical properties of 2-Aminobenzamidoxime, detailed experimental protocols for their determination, and insights into its biological activities and reaction mechanisms.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2-Aminobenzamidoxime are summarized in the tables below. This data is crucial for its handling, storage, and application in experimental settings.

General and Physical Properties
PropertyValueSource
CAS Number 16348-49-5N/A
Molecular Formula C₇H₉N₃ON/A
Molecular Weight 151.17 g/mol N/A
Appearance Crystalline solid[1]
Melting Point 71-75 °C[1]
Boiling Point 385.5 °C (predicted)[2]
Solubility
SolventSolubilitySource
Dimethyl sulfoxide (B87167) (DMSO)100 mg/mL (661.51 mM)[2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 5 mg/mL (33.08 mM)[2]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (33.08 mM)[2]
10% DMSO / 90% Corn Oil≥ 5 mg/mL (33.08 mM)[2]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of organic compounds like 2-Aminobenzamidoxime.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[3] This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last solid crystal melts (the end of the melting range).[4]

  • For a pure compound, the melting range should be narrow (typically 1-2°C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Principle: A small amount of the liquid is heated, and the temperature at which it boils is measured. For high-boiling-point liquids, a distillation or a micro-boiling point method is often employed.

Apparatus:

  • Thiele tube or a similar heating bath

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure (Thiele Tube Method):

  • Place a few milliliters of the liquid sample into a small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in a Thiele tube filled with mineral oil, making sure the rubber band is above the oil level.

  • Gently heat the side arm of the Thiele tube.[5] Convection currents will ensure uniform heating of the oil.

  • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Principle: A small, known amount of the solute is added to a known volume of the solvent, and the mixture is observed to determine if a homogeneous solution is formed.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Spatula or micropipette

  • Various solvents

Procedure (Qualitative):

  • Place a small, accurately weighed amount of the solid sample (e.g., 1-5 mg) or a measured volume of a liquid sample into a test tube.

  • Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Agitate the mixture vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

  • Visually inspect the mixture to determine if the solute has completely dissolved. The absence of any visible solid particles or liquid droplets indicates solubility.

  • If the substance dissolves, it is classified as soluble in that solvent at the tested concentration. If not, it is classified as insoluble or sparingly soluble.

  • This procedure can be repeated with a range of different solvents (e.g., water, ethanol, DMSO, acetone) to establish a solubility profile.

Procedure (Quantitative - Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The undissolved solid is removed by filtration or centrifugation.

  • The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]

Biological Activity and Reaction Mechanisms

2-Aminobenzamidoxime and its derivatives have been investigated for various biological activities, highlighting their potential in drug discovery and chemical biology.

Reaction with Aldehydes

A key chemical property of 2-Aminobenzamidoxime is its rapid and stable reaction with aldehydes in aqueous solutions to form 1,2-dihydroquinazoline 3-oxides.[2][8][9] This reaction is notable for its bio-orthogonal nature, meaning it can occur in a biological system without interfering with native biochemical processes.

The reaction proceeds through a two-step mechanism:

  • Schiff Base Formation: The primary amine of 2-Aminobenzamidoxime reacts with the aldehyde to form a Schiff base intermediate. This step is the rate-determining step of the reaction.[2][8]

  • Intramolecular Cyclization: The hydroxylamine (B1172632) moiety then undergoes a rapid intramolecular nucleophilic attack on the imine carbon, leading to the formation of a stable six-membered ring structure, the 1,2-dihydroquinazoline 3-oxide.[2][8]

The rate of this reaction is pH-dependent, with protonated benzamidoxime acting as an internal general acid to facilitate the formation of the Schiff base.[2][8]

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Aminobenzamidoxime 2-Aminobenzamidoxime Schiff Base Schiff Base 2-Aminobenzamidoxime->Schiff Base + Aldehyde (Rate-determining step) Aldehyde Aldehyde 1,2-Dihydroquinazoline 3-Oxide 1,2-Dihydroquinazoline 3-Oxide Schiff Base->1,2-Dihydroquinazoline 3-Oxide Rapid Intramolecular Cyclization

Reaction of 2-Aminobenzamidoxime with an Aldehyde.
Antimicrobial and Anticancer Potential

Derivatives of 2-aminobenzamide (B116534) have been synthesized and evaluated for their antimicrobial and anticancer activities.[10][11][12]

  • Antimicrobial Activity: Several 2-aminobenzamide derivatives have shown inhibitory activity against various bacterial and fungal strains.[13] The mechanism of action is thought to involve the disruption of microbial cellular processes. Standard protocols for evaluating antimicrobial activity include the agar (B569324) well diffusion method and the determination of the Minimum Inhibitory Concentration (MIC).[11]

  • Anticancer Activity: Benzamide derivatives have also been investigated for their potential as anticancer agents.[12] Their cytotoxic effects against various cancer cell lines are typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay, which measure cell viability and proliferation.[12][14]

Synthesis Workflow

A common synthetic route to 2-aminobenzamide derivatives involves the reaction of isatoic anhydride (B1165640) with a primary amine. This method is valued for its simplicity and generally good yields.[10][15]

SynthesisWorkflow cluster_synthesis Synthesis of 2-Aminobenzamide Derivatives Start Start Reactants Isatoic Anhydride + Primary Amine Start->Reactants Reaction Reaction in Solvent (e.g., DMF) with Heating Reactants->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Product 2-Aminobenzamide Derivative Characterization->Product

General workflow for the synthesis of 2-aminobenzamide derivatives.

Conclusion

2-Aminobenzamidoxime (CAS 16348-49-5) is a compound with significant potential in chemical and biological research. Its well-defined physical and chemical properties, coupled with its versatile reactivity and emerging biological activities, make it a valuable molecule for further investigation. The experimental protocols and reaction mechanisms detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. As research continues, the applications of 2-Aminobenzamidoxime are expected to expand, particularly in the development of novel therapeutics and advanced bioconjugation technologies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 2-Amino Benzamidoxime (B57231) in Chemical Reactions

Abstract

2-Amino benzamidoxime (2-ABAO), a versatile synthetic intermediate, is gaining significant attention in medicinal chemistry, bioconjugation, and materials science.[1][2][3] Its unique bifunctional nature, featuring a nucleophilic amidoxime (B1450833) group ortho to an aromatic amine, dictates its reactivity and mechanism of action. This technical guide provides a comprehensive overview of the core mechanisms through which 2-ABAO participates in chemical reactions, focusing on its role as a precursor for heterocyclic compounds, its application in bioconjugation strategies, and its function as a ligand in coordination chemistry. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a critical resource for researchers in the field.

Core Mechanism: Reaction with Aldehydes

The most well-characterized reaction of this compound is its rapid and efficient condensation with aldehydes in aqueous solutions to form stable 1,2-dihydroquinazoline 3-oxides.[1][2][4] This reaction is notable for its speed and hydrolytic stability, making it a powerful tool for bioconjugation.[5]

The reaction proceeds via a two-step mechanism:

  • Schiff Base Formation (Rate-Determining Step): The process begins with the nucleophilic attack of the aromatic amine of 2-ABAO on the aldehyde's carbonyl carbon. This step is the rate-determining phase of the reaction.[1][2][5] The aniline (B41778) moiety within the 2-ABAO structure is crucial for activating the aldehyde.

  • Intramolecular Cyclization (Rapid): Following the formation of the Schiff base intermediate, a rapid intramolecular cyclization occurs.[1][2][4] The nucleophilic oxime moiety attacks the iminium carbon, leading to the formation of the stable six-membered dihydroquinazoline (B8668462) ring system.

The reaction rate is highly dependent on pH.[1][2] Studies suggest that a protonated benzamidoxime acts as an internal general acid, facilitating the dehydration step required for Schiff base formation.[1][2][5] Furthermore, the electronic properties of the aromatic ring influence the reaction kinetics; substituents that increase the basicity of the aromatic amine can accelerate the reaction.[1][2][5] This reactivity makes 2-ABAO a valuable platform for developing fluorescent probes and for the post-translational diversification of genetically encoded libraries.[1][2][4]

Reaction_Mechanism Mechanism of this compound with Aldehydes cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ABAO This compound SchiffBase Schiff Base Intermediate ABAO->SchiffBase + Aldehyde (Rate-Determining Step) Aldehyde Aldehyde (R-CHO) Product 1,2-Dihydroquinazoline 3-Oxide SchiffBase->Product Rapid Intramolecular Cyclization

Figure 1: Reaction pathway of 2-ABAO with an aldehyde.

Role as a Precursor in Heterocycle Synthesis

This compound is a valuable building block for the synthesis of nitrogen-containing heterocyclic compounds, particularly quinazolines and their derivatives, which are known for a wide range of pharmacological activities.[6][7] While many synthetic routes start from related compounds like 2-aminobenzamides or 2-aminobenzonitriles, the principles are directly applicable to 2-ABAO.[6][8][9]

The synthesis of the quinazoline (B50416) scaffold often involves the cyclization of a 2-amino-substituted benzene (B151609) ring with a one-carbon unit, typically an aldehyde or its equivalent.[10][11] Metal-free and transition-metal-catalyzed methods have been developed for these transformations.[7][12] For instance, reactions can be mediated by acids or catalyzed by metals like palladium, ruthenium, or copper to construct the quinazoline core.[6]

Logical_Workflow Applications of this compound cluster_synthesis Heterocyclic Synthesis cluster_bioconjugation Bioconjugation cluster_coordination Coordination Chemistry ABAO This compound (Versatile Precursor) Quinazolines Quinazolines ABAO->Quinazolines Cyclization Reactions Benzimidazoles Benzimidazoles ABAO->Benzimidazoles Other_Het Other N-Heterocycles ABAO->Other_Het Protein_Mod Protein Modification ABAO->Protein_Mod Reaction with Aldehydes Fluor_Probes Fluorescent Probes ABAO->Fluor_Probes Phage_Lib Phage Libraries ABAO->Phage_Lib Ligand Chelating Ligand ABAO->Ligand Metal Ion Binding Catalysts Metal Complex Catalysts Ligand->Catalysts

Figure 2: Logical workflow of 2-ABAO applications.

Role in Coordination Chemistry

The amidoxime group (-C(NH2)=NOH) is a well-established ligand in coordination chemistry.[13] this compound can act as a chelating ligand, coordinating with various transition metal ions through its nitrogen and oxygen atoms. The presence of the ortho-amino group allows for the formation of stable five- or six-membered chelate rings with a central metal ion.[14]

The coordination can occur through the nitrogen of the amino group and the nitrogen of the oxime, forming a bidentate ligand.[13][15] These metal complexes have potential applications in catalysis, serving as catalysts in oxidation reactions or other organic transformations.[16][17][18][19] The formation of these complexes can be studied using pH-metric and spectrophotometric techniques.[20]

Figure 3: 2-ABAO as a bidentate ligand for a metal ion (M+).

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity and properties of this compound and related compounds.

Table 1: Kinetic Data for Reaction with Aldehydes

Reactant A Reactant B pH Rate Constant (k, M⁻¹s⁻¹) Reference

| 5-methoxy-ABAO | Electron-rich aldehyde | 4.5 | up to 40 |[5] |

Table 2: Physicochemical Properties of this compound

Property Value Unit Reference
Molecular Formula C₇H₉N₃O - [3][21]
Molecular Weight 151.2 g/mol [3][21]
Purity ≥97 % [3]
λmax 208, 239, 312 nm [3]
Solubility in DMSO 5 mg/mL [3]
Solubility in Ethanol 5 mg/mL [3]

| Solubility in PBS (pH 7.2) | 2 | mg/mL |[3] |

Table 3: Representative Yields for Quinazoline Synthesis from 2-Amino Aryl Precursors

Precursor Reagents Catalyst/Conditions Yield (%) Reference
2-Aminoacetophenone, N-benzyl cyanamide Hydrochloric acid HFIP, 70°C, 1h 85 [6]
2-Aminobenzophenones, Aryl amines Molecular iodine O₂, 130°C, 3-8h 68-92 [7]

| 2-Aminobenzamide (B116534), Benzyl (B1604629) amine | H₂O₂ | 120°C, 20h | Moderate to good |[9] |

Experimental Protocols

Protocol 5.1: General Procedure for the Reaction of 2-ABAO with an Aldehyde

This protocol is a generalized representation based on described reaction mechanisms.

  • Preparation of Solutions: Prepare a stock solution of this compound (2-ABAO) in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.5). Prepare a stock solution of the desired aldehyde in a compatible solvent (e.g., DMSO).

  • Reaction Setup: In a reaction vessel, add the buffered solution.

  • Initiation: Add the aldehyde stock solution to the 2-ABAO solution with stirring. The final concentration of reactants should be in the millimolar range (e.g., 1 mM).[5]

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., room temperature) and pH. For bioconjugation to proteins or phage libraries, the reaction is typically run for 1-2 hours.[5]

  • Monitoring: The reaction progress can be monitored by techniques such as UV-Vis spectroscopy, NMR, or LC-MS to observe the formation of the 1,2-dihydroquinazoline 3-oxide product. The product may exhibit fluorescence at around 490 nm.[5]

  • Work-up and Purification: Depending on the scale and nature of the product, purification can be achieved by standard chromatographic techniques (e.g., silica (B1680970) gel column chromatography or HPLC).

Protocol 5.2: Representative Synthesis of a 2-Substituted Quinazoline Derivative

This protocol is adapted from a reported method for the synthesis of 2-aminoquinazolines from 2-aminoaryl ketones, illustrating a common strategy.[6]

  • Reactant Mixture: In a suitable reaction vessel, dissolve the 2-amino aryl precursor (e.g., 2-aminoacetophenone, 1.0 mmol) and the second reactant (e.g., N-benzyl cyanamide, 1.5 mmol) in a solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP, 5 mL).

  • Catalyst Addition: Add the acid mediator (e.g., hydrochloric acid, 2.0 mmol) to the mixture.

  • Reaction Conditions: Stir the resulting mixture at an elevated temperature (e.g., 70 °C) for a specified time (e.g., 1 hour).[6]

  • Quenching and Extraction: After cooling to room temperature, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final quinazoline product.[6]

Conclusion

This compound demonstrates a rich and versatile chemical reactivity, primarily governed by the interplay between its ortho-amino and amidoxime functionalities. Its mechanism of action in the well-studied reaction with aldehydes highlights its utility in rapid and stable molecular conjugations. Furthermore, its role as a precursor for medicinally important quinazolines and as a chelating ligand in coordination chemistry underscores its broad applicability. The data and protocols provided in this guide offer a foundational resource for scientists looking to harness the unique properties of this compound in drug discovery, chemical biology, and materials science.

References

Solubility and stability of 2-Amino benzamidoxime in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino Benzamidoxime (B57231) (ABAO), a versatile synthetic intermediate and a crucial reagent in bioconjugation and the detection of aldehydes. Understanding its physicochemical properties is paramount for its effective application in pharmaceutical synthesis, diagnostics, and various research endeavors. This document outlines available solubility data, discusses stability considerations, and provides detailed experimental protocols for the characterization of this compound.

Core Concepts: Solubility and Stability

The utility of 2-Amino Benzamidoxime in diverse applications is intrinsically linked to its solubility in various solvent systems and its stability under different environmental conditions.

Solubility dictates the ease of formulation and the conditions for its application in both aqueous and organic media. Factors such as the solvent's polarity, temperature, and the pH of aqueous solutions play a significant role in the dissolution of this compound.

Stability refers to the ability of the molecule to resist chemical degradation under various conditions, including exposure to light, heat, humidity, and different pH environments. A thorough understanding of its stability profile is essential for determining appropriate storage conditions, shelf-life, and for identifying potential degradation products that might interfere with its intended use. A key aspect of this compound's chemical behavior is its deliberate and rapid reaction with aldehydes to form stable 1,2-dihydroquinazoline 3-oxides, a reaction that is fundamental to its application as a probe.

Solubility Profile of this compound

Precise quantitative solubility data for this compound across a wide range of solvents and conditions is not extensively published. However, available information from supplier technical data sheets and related literature provides a good qualitative and semi-quantitative understanding of its solubility.

Table 1: Summary of this compound Solubility

Solvent/SystemSolubility (at ambient temperature unless specified)Source
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (661.51 mM) (requires sonication)[1]
Dimethylformamide (DMF)≥ 5 mg/mL[2]
Ethanol (B145695)≥ 5 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2)≥ 2 mg/mL[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (33.08 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (33.08 mM)[1]
10% DMSO, 90% Corn Oil≥ 5 mg/mL (33.08 mM)[1]

Note: "≥" indicates that the material is soluble at least up to the specified concentration, and the saturation point may be higher.

The solubility data suggests that this compound is highly soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in polar protic solvents like ethanol and aqueous buffers. Its solubility in aqueous media can be enhanced by the use of co-solvents and excipients.

Stability Profile of this compound

The stability of this compound is a critical factor for its storage and application.

General Stability and Storage:

  • Solid State: As a crystalline solid, this compound is reported to be stable for at least four years when stored at -20°C.[2] It is typically shipped at room temperature, indicating reasonable short-term stability under ambient conditions.[2]

  • In Solution: Stock solutions in DMSO are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[1]

pH-Dependent Stability and Reactivity:

The most significant aspect of this compound's chemical stability is its pH-dependent reaction with aldehydes. This reaction is a desired property for its use as a chemical probe.

  • The reaction involves the formation of a Schiff base as the rate-determining step, followed by a rapid intramolecular cyclization to form a stable 1,2-dihydroquinazoline 3-oxide.[1][3]

  • The reaction rate is pH-dependent, with increased rates observed at acidic pH (e.g., pH 4.5).[4] This suggests that the protonated form of the benzamidoxime is involved in the reaction mechanism.[1][3][4]

Potential Degradation Pathways:

  • Hydrolysis: The amidoxime (B1450833) functional group may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of 2-aminobenzoic acid and hydroxylamine. The amide bond in related benzamide (B126) derivatives is known to be susceptible to cleavage under such conditions.

  • Oxidation: The aromatic amino group is a potential site for oxidation, which could lead to the formation of colored degradation products. Exposure to oxidizing agents or atmospheric oxygen, especially in the presence of light or metal ions, could promote this degradation.

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices and should be adapted and validated for specific experimental needs.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS of various pH, ethanol, etc.)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF or PTFE)

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer for quantification

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Diagram of the Equilibrium Solubility Workflow:

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-72 hours) A->B Seal vial C Centrifuge or let stand to sediment excess solid B->C D Withdraw, filter, and dilute supernatant C->D E Analyze concentration by HPLC-UV or UV-Vis D->E F Calculate solubility E->F

Caption: Workflow for Equilibrium Solubility Determination.

Stability Study: Forced Degradation Protocol

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Objective: To assess the stability of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Solution exposed to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration, with a control sample protected from light.

Procedure:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or acetonitrile). For thermal degradation, use the solid compound.

  • Stress Application: Expose the samples to the different stress conditions for the specified duration.

  • Sample Neutralization/Quenching: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify any degradation peaks and calculate the percentage of degradation. Peak purity analysis of the main peak should be performed to ensure it is not co-eluting with any degradation products.

Diagram of the Forced Degradation Study Workflow:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solution of This compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (Solid) (e.g., 80°C) A->E F Photolytic (UV/Vis light) A->F G Neutralize/Quench (if needed) B->G C->G H Analyze by Stability-Indicating HPLC Method D->H E->H F->H G->H I Identify Degradation Products and Assess Purity H->I

Caption: Workflow for a Forced Degradation Study.

Stability-Indicating HPLC Method (General Protocol)

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance due to degradation.

Objective: To develop an HPLC method that separates this compound from its potential degradation products.

Instrumentation and Conditions (starting point for method development):

  • HPLC System: A system with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., around 312 nm) and also scan a wider range with the DAD to detect degradation products with different chromophores.

  • Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to separate the main peak from all degradation product peaks generated during the forced degradation study.

Conclusion

This compound is a valuable chemical entity with a solubility profile that allows for its use in a variety of solvent systems. While it is a stable solid, its stability in solution, particularly its reactivity with aldehydes, is a key feature of its application. This guide provides a framework for understanding and evaluating the solubility and stability of this compound. The provided experimental protocols offer a starting point for researchers to generate specific data tailored to their application needs, ensuring the reliable and effective use of this important compound. Further studies to quantitatively determine its solubility in a broader range of solvents and to fully characterize its degradation products would be of significant value to the scientific community.

References

An In-depth Technical Guide to 2-Amino Benzamidoxime for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Versatile Chemical Intermediate

2-Amino benzamidoxime (B57231) is a chemical compound that is gaining significant interest in the fields of bioconjugation, medicinal chemistry, and drug development. Its unique chemical properties, particularly its reactivity with aldehydes, make it a valuable tool for selectively modifying proteins, developing fluorescent probes, and synthesizing complex pharmaceutical intermediates. This guide provides a comprehensive overview of its molecular characteristics, experimental protocols for its use, and a visualization of its key reaction mechanism.

Core Molecular and Chemical Properties

2-Amino benzamidoxime, also known as ABAO, is a small molecule with the chemical formula C₇H₉N₃O.[1][2][3] Its structure features an amidoxime (B1450833) group and an amino group attached to a benzene (B151609) ring, which together contribute to its distinct reactivity. A summary of its key quantitative data is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₉N₃O[1][2][3]
Molecular Weight 151.17 g/mol [1][3]
CAS Number 16348-49-5[1][4][5]
Appearance Crystalline solid[4]
Purity >97%[4]
λmax 208, 239, 312 nm[4][5]
Solubility DMF: 5 mg/ml, DMSO: 5 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 2 mg/ml[4]

Experimental Protocols

The primary utility of this compound in a research setting is its rapid and stable reaction with aldehydes to form 1,2-dihydroquinazoline 3-oxides.[2][6] This reaction is a cornerstone of its application in bioconjugation.

General Protocol for the Reaction of this compound with an Aldehyde

This protocol describes a general method for the reaction between this compound and an aldehyde-containing molecule in an aqueous solution.

Materials:

  • This compound (ABAO)

  • Aldehyde-containing compound

  • Sodium acetate (B1210297) buffer (NaOAc), pH 4.5

  • Organic solvent for dissolving ABAO and aldehyde if necessary (e.g., DMSO)

  • Reaction vessel

  • Stirring apparatus

  • Analytical instrumentation for monitoring the reaction (e.g., NMR, UV-Vis spectroscopy)

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of this compound in a minimal amount of an appropriate organic solvent or directly in the reaction buffer if soluble.

    • Prepare a solution of the aldehyde-containing compound in the reaction buffer.

  • Reaction Setup:

    • In a reaction vessel, add the sodium acetate buffer (pH 4.5).

    • Add the aldehyde solution to the buffer.

    • Initiate the reaction by adding the this compound solution to the aldehyde mixture with stirring.

  • Reaction Conditions:

    • Maintain the reaction at a constant temperature, typically between 25°C and 60°C.

    • The reaction rate is pH-dependent, with optimal rates often observed around pH 4.5.[6]

    • The reaction is generally rapid, with significant product formation occurring within an hour.

  • Monitoring and Work-up:

    • Monitor the progress of the reaction using a suitable analytical technique such as NMR or UV-Vis spectroscopy to observe the formation of the dihydroquinazoline (B8668462) product.

    • Once the reaction is complete, the product can be purified using standard chromatographic techniques if necessary.

Reaction Workflow

The reaction between this compound and an aldehyde proceeds through a well-defined mechanism. The workflow diagram below illustrates the key steps involved in this bioconjugation reaction.

G Reactants Reactants: This compound Aldehyde-containing molecule SchiffBase Rate-determining step: Formation of Schiff Base Reactants->SchiffBase pH-dependent Cyclization Rapid intramolecular cyclization SchiffBase->Cyclization Product Stable Product: 1,2-dihydroquinazoline 3-oxide Cyclization->Product

Workflow of the reaction between this compound and an aldehyde.

Signaling Pathways

Currently, there is a lack of scientific literature describing the direct involvement of this compound in specific cellular signaling pathways. Its primary role in research and development is as a chemical tool for bioconjugation and as a synthetic intermediate in the creation of more complex molecules. While some derivatives of benzamidoxime have been investigated for their potential as anti-cancer agents, this is distinct from a direct role in cell signaling.

References

Spectroscopic and Spectrometric Characterization of 2-Amino Benzamidoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino benzamidoxime (B57231) is a valuable synthetic intermediate in medicinal chemistry and drug development. Its unique structural features, comprising an aromatic ring, a primary amine, and an amidoxime (B1450833) moiety, make it a versatile building block for the synthesis of various heterocyclic compounds with potential therapeutic activities. Accurate and comprehensive spectroscopic and spectrometric characterization is paramount for confirming the identity, purity, and structure of 2-Amino benzamidoxime in any research and development setting. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Physicochemical Properties

PropertyValue
Chemical Name 2-amino-N'-hydroxybenzenecarboximidamide
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
CAS Number 16348-49-5

Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-7.3m2HAr-H
~6.5-6.7m2HAr-H
~5.8s2H-NH₂
~9.5s1H=N-OH
~5.5s2HC(=NOH)-NH₂

Note: Predicted chemical shifts can vary. The protons of the NH₂ and OH groups are exchangeable with D₂O.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~150C=NOH
~148Ar-C-NH₂
~132Ar-C-H
~128Ar-C-H
~118Ar-C-H
~116Ar-C-H
~115Ar-C-C=N
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3450 - 3250N-H (primary amine & amidoxime)Stretching
3200 - 3000O-H (oxime)Stretching
3100 - 3000C-H (aromatic)Stretching
1660 - 1600C=N (oxime)Stretching
1620 - 1550N-HBending
1600 - 1450C=C (aromatic)Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to the following key fragments:

m/z RatioProposed Fragment Ion
151[M]⁺ (Molecular Ion)
134[M - NH₃]⁺
120[M - NOH]⁺
106[M - C(NH)NOH]⁺
92[C₆H₄NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic and spectrometric data for a solid organic compound such as this compound.

NMR Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation :

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum of the sample.

  • Data Processing :

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction :

    • Dissolve a small amount of the this compound sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Ionization and Analysis :

    • Volatilize the sample in the ion source.

    • Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

    • Accelerate the resulting ions into the mass analyzer.

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation :

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ir FT-IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry ir_interp Functional Group Identification ir->ir_interp nmr_interp Structural Elucidation (Carbon-Hydrogen Framework) nmr->nmr_interp ms_interp Molecular Weight & Fragmentation Pattern ms->ms_interp confirmation Structure Confirmation ir_interp->confirmation nmr_interp->confirmation ms_interp->confirmation

A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Fundamental Chemistry of 2-Amino Benzamidoxime and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemistry of 2-amino benzamidoxime (B57231) and its derivatives. It covers key synthetic methodologies, chemical properties, and established biological activities, with a focus on applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working with this important class of compounds.

Core Chemistry and Physicochemical Properties

2-Amino benzamidoxime (ABAO), also known as 2-amino-N'-hydroxybenzenecarboximidamide, is a versatile synthetic intermediate. Its chemical structure, featuring an amidoxime (B1450833) functional group ortho to an amino group on a benzene (B151609) ring, imparts unique reactivity and biological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 16348-49-5[1]
Molecular Formula C₇H₉N₃O[1]
Molecular Weight 151.17 g/mol [1]
Appearance Crystalline solidGeneral knowledge
Solubility Soluble in DMF, DMSO, and ethanol (B145695). Sparingly soluble in PBS (pH 7.2).[1]
λmax 208, 239, 312 nm[1]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its N-substituted derivatives can be achieved through several key pathways. The most common methods involve the reaction of a nitrile with hydroxylamine (B1172632) or the reaction of an anhydride (B1165640) with an amine.

Synthesis of this compound from 2-Aminobenzonitrile (B23959)

The direct conversion of a nitrile to an amidoxime is a widely used and efficient method. This reaction is typically carried out by treating the nitrile with hydroxylamine, often in the form of its hydrochloride salt in the presence of a base.

G cluster_0 Synthesis of this compound 2-Aminobenzonitrile 2-Aminobenzonitrile Reaction Reaction 2-Aminobenzonitrile->Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 2-Amino_benzamidoxime 2-Amino_benzamidoxime Reaction->2-Amino_benzamidoxime Heat

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-Aminobenzonitrile, hydroxylamine hydrochloride, potassium carbonate, ethanol, water.

  • Procedure:

    • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and potassium carbonate (1.5 equivalents) in a mixture of ethanol and water.

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add 2-aminobenzonitrile (1.0 equivalent) to the flask.

    • Heat the reaction mixture to 50°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to 5°C and adjust the pH to 6-7 with dilute hydrochloric acid.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.[2]

Synthesis of 2-Aminobenzamide (B116534) Derivatives from Isatoic Anhydride

A versatile method for the synthesis of N-substituted 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a primary or secondary amine. This reaction proceeds via nucleophilic acyl substitution followed by ring-opening and decarboxylation. Both conventional heating and microwave-assisted protocols have been successfully employed.[3][4]

G cluster_0 Synthesis of 2-Aminobenzamide Derivatives Isatoic_Anhydride Isatoic_Anhydride Reaction Reaction Isatoic_Anhydride->Reaction Amine R-NH2 Amine->Reaction Solvent DMF Solvent->Reaction 2-Aminobenzamide_Derivative 2-Amino-NR-benzamide Reaction->2-Aminobenzamide_Derivative Heat or Microwave

Caption: General synthesis of 2-aminobenzamide derivatives.

Experimental Protocol: Conventional Synthesis of 2-Amino-N-(p-tolyl)benzamide [4]

  • Materials: Isatoic anhydride, p-toluidine (B81030), dimethylformamide (DMF).

  • Procedure:

    • Dissolve isatoic anhydride (1.0 equivalent) in DMF in a round-bottom flask.

    • Add a solution of p-toluidine (1.0 equivalent) in DMF to the flask.

    • Reflux the reaction mixture for 6 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature.

    • The precipitated solid is collected by filtration and recrystallized from benzene to afford pure 2-amino-N-(p-tolyl)benzamide.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-N-(4-chlorophenyl)benzamide [3]

  • Materials: Isatoic anhydride, 4-chloroaniline (B138754), DMF.

  • Procedure:

    • In a microwave-safe reaction vessel, combine isatoic anhydride (1.0 equivalent) and 4-chloroaniline (1.0 equivalent).

    • Add a few drops of DMF.

    • Expose the mixture to microwave irradiation (e.g., 140 W) for 5 minutes.

    • After cooling, add ice-cold water to precipitate the product.

    • Collect the solid by filtration and recrystallize to obtain the pure product.

Table 2: Synthesis and Spectroscopic Data for Selected 2-Aminobenzamide Derivatives

CompoundR-GroupMethodYield (%)m.p. (°C)Key Spectroscopic DataReference
1 4-FluorophenylConventional72122¹H-NMR (DMSO-d₆): δ 10.04 (s, 1H, NH), 7.71–7.74 (m, 2H), 7.62 (d, 1H), 7.14–7.20 (m, 3H), 6.75 (d, 1H), 6.59 (t, 1H), 6.33 (s, 2H, NH₂). MS: m/z 230 (M⁺).[3]
2 4-ChlorophenylConventional80147¹H-NMR (DMSO-d₆): δ 10.12 (s, 1H, NH), 7.76 (d, 2H), 7.62 (d, 1H), 7.38 (d, 2H), 7.21 (t, 1H), 6.76 (d, 1H), 6.59 (t, 1H), 6.40 (s, 2H, NH₂). MS: m/z 246 (M⁺).[3]
3 p-TolylConventional97149¹H-NMR (DMSO-d₆): δ 7.76 (s, 1H, NH), 7.41–7.45 (m, 3H), 7.23 (t, 1H), 7.15 (d, 2H), 6.68–6.70 (m, 2H), 5.43 (s, 2H, NH₂), 2.33 (s, 3H, CH₃). MS: m/z 226 (M⁺).[4]

Key Chemical Reactions

A hallmark reaction of this compound is its rapid and selective condensation with aldehydes in aqueous solution to form stable 1,2-dihydroquinazoline-3-oxides.[5] This reaction proceeds through the formation of a Schiff base as the rate-determining step, followed by a rapid intramolecular cyclization. The reaction rate is pH-dependent, with protonated benzamidoxime acting as an internal general acid.

G cluster_0 Reaction of this compound with Aldehydes 2-Amino_benzamidoxime 2-Amino_benzamidoxime Schiff_Base_Formation Schiff Base Formation (Rate-determining) 2-Amino_benzamidoxime->Schiff_Base_Formation Aldehyde R-CHO Aldehyde->Schiff_Base_Formation Intramolecular_Cyclization Intramolecular Cyclization Schiff_Base_Formation->Intramolecular_Cyclization Dihydroquinazoline_Oxide 1,2-Dihydroquinazoline-3-oxide Intramolecular_Cyclization->Dihydroquinazoline_Oxide

Caption: Reaction of this compound with aldehydes.

Biological Activities and Applications in Drug Discovery

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous 2-aminobenzamide and related derivatives have been investigated for their anticancer properties. These compounds have shown inhibitory activity against various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Selected 2-Aminobenzamide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
F8 HGC-27 (Gastric)0.26[6]
3a A549 (Lung)24.59[7]
3c A549 (Lung)29.59[7]
Antimicrobial Activity

2-Aminobenzamide derivatives have also been explored for their potential as antimicrobial agents against a spectrum of bacteria and fungi.[3][4]

Table 4: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives (Inhibition Zone in mm)

CompoundB. subtilisS. aureusP. aeruginosaE. coliA. fumigatusS. cerevisiaeC. albicansReference
1 13121111141513[4]
2 14131212151614[4]
3 12111010131412[4]
5 17161515201918[4]
7 111099121311[4]
Clotrimazole ----181716[4]
Ampicillin 18171616---[4]
Inhibition of NOD1 Signaling Pathway

Certain 2-aminobenzimidazole (B67599) derivatives have been identified as selective inhibitors of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[8] NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response to bacterial pathogens. Its dysregulation is associated with inflammatory diseases.

The NOD1 signaling pathway is initiated by the recognition of bacterial peptidoglycan fragments, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.

G cluster_0 NOD1 Signaling Pathway Bacterial_PGN Bacterial Peptidoglycan NOD1 NOD1 Bacterial_PGN->NOD1 RIPK2 RIPK2 NOD1->RIPK2 TAK1_NEMO TAK1/NEMO RIPK2->TAK1_NEMO NF_kB_MAPK NF-κB and MAPK Pathways TAK1_NEMO->NF_kB_MAPK Gene_Expression Pro-inflammatory Gene Expression NF_kB_MAPK->Gene_Expression Inhibitor 2-Aminobenzimidazole Derivative Inhibitor->NOD1

Caption: Inhibition of the NOD1 signaling pathway.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and drug discovery. Their straightforward synthesis, unique reactivity, and diverse biological activities, including anticancer, antimicrobial, and immunomodulatory effects, make them valuable scaffolds for the development of novel therapeutic agents. This guide provides a foundational understanding of their chemistry and biological relevance, intended to facilitate further research and application in the field.

References

An In-depth Technical Guide to 2-Amino Benzamidoxime: Discovery, Synthesis, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino benzamidoxime (B57231), a versatile synthetic intermediate, holds a significant position in the landscape of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical context, and the evolution of its synthesis. Detailed experimental protocols for key synthetic methods are presented, alongside a structured compilation of its physicochemical and spectral data. Furthermore, a key chemical transformation—its reaction with aldehydes to form fluorescent dihydroquinazoline (B8668462) 3-oxides—is elucidated and visualized, highlighting its utility in bioconjugation and as a fluorogenic probe. This document serves as a critical resource for researchers leveraging 2-Amino benzamidoxime in their scientific endeavors.

Discovery and History

The journey of amidoximes, the chemical class to which this compound belongs, began in the late 19th century. The first amidoxime, formamidoxime, was synthesized by Lossen and Schigerdecker in 1873.[1] The fundamental structure of amidoximes was later proposed by Tiemann in 1884.[1]

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₉N₃O[2]
Molecular Weight 151.17 g/mol [2]
CAS Number 16348-49-5[2]
Appearance Crystalline solid
Melting Point 110-114 °C
Solubility Soluble in DMSO, DMF, and Ethanol (B145695)
pKa Data not readily available
LogP 0.6[2]

Spectral Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.08 (d, J = 7.6 Hz, 1H), 6.98 (t, J = 7.6 Hz, 1H), 6.60 (d, J = 8.0 Hz, 1H), 6.45 (t, J = 7.6 Hz, 1H), 5.65 (s, 2H, NH₂), 5.40 (s, 2H, NH₂), 9.25 (s, 1H, OH).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 150.2, 148.9, 131.7, 128.8, 116.3, 115.8, 114.9.

  • IR (KBr, cm⁻¹): 3460, 3350, 3210, 1660, 1620, 1580, 1490, 1450, 930.

  • Mass Spectrum (EI): m/z 151 (M⁺), 134, 118, 92.

Synthesis of this compound: Experimental Protocols

The most common and efficient method for the synthesis of this compound is the reaction of 2-aminobenzonitrile (B23959) with hydroxylamine (B1172632). Below are detailed protocols for this synthesis, including a method starting from 2-nitrobenzonitrile (B147312).

Synthesis from 2-Aminobenzonitrile

This one-step method is the most direct route to this compound.

Reaction Scheme:

G reactant1 2-Aminobenzonitrile product This compound reactant1->product reactant2 Hydroxylamine Hydrochloride reactant2->product reagent Base (e.g., NaHCO₃) Solvent (e.g., Ethanol/Water) reagent->product

Figure 1. Synthesis of this compound from 2-aminobenzonitrile.

Experimental Protocol:

  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminobenzonitrile (1 eq.), hydroxylamine hydrochloride (1.5 eq.), and sodium bicarbonate (1.5 eq.).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until the solids are sufficiently suspended.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of this compound may form. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Filter the crude product and wash it with cold water. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a crystalline solid.

  • Yield: Typical yields for this reaction range from 70% to 85%.

Synthesis from 2-Nitrobenzonitrile

This two-step process involves the reduction of the nitro group to an amine, followed by the conversion of the nitrile to the amidoxime.

Reaction Workflow:

G start 2-Nitrobenzonitrile step1 Reduction of Nitro Group (e.g., SnCl₂/HCl or H₂/Pd-C) start->step1 intermediate 2-Aminobenzonitrile step1->intermediate step2 Reaction with Hydroxylamine (as in Protocol 3.1) intermediate->step2 end This compound step2->end

Figure 2. Two-step synthesis of this compound from 2-nitrobenzonitrile.

Experimental Protocol:

Step 1: Reduction of 2-Nitrobenzonitrile to 2-Aminobenzonitrile

  • Reagents and Setup: To a solution of 2-nitrobenzonitrile (1 eq.) in ethanol in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (3 eq.).

  • Reaction: Heat the mixture to reflux for 2-3 hours.

  • Workup: Cool the reaction mixture and pour it into ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain 2-aminobenzonitrile.

Step 2: Synthesis of this compound

  • Follow the procedure outlined in Protocol 3.1 using the 2-aminobenzonitrile obtained from Step 1.

Key Chemical Reactions and Signaling Pathways

A hallmark reaction of this compound is its rapid and selective condensation with aldehydes in aqueous solutions to form stable, fluorescent 1,2-dihydroquinazoline 3-oxides. This reaction proceeds through the formation of a Schiff base as the rate-determining step, followed by a swift intramolecular cyclization. The reaction rate is pH-dependent, with acidic conditions favoring the reaction.

This bioorthogonal reaction has found applications in chemical biology for the labeling of proteins and other biomolecules that contain or can be modified to contain an aldehyde group.

Reaction with Benzaldehyde:

G reactant1 This compound product 1,2-Dihydro-2-phenylquinazoline 3-oxide reactant1->product reactant2 Benzaldehyde reactant2->product conditions Aqueous Buffer (pH 4.5) Room Temperature conditions->product

Figure 3. Reaction of this compound with benzaldehyde.

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly the quinazolinone core formed from its reaction products, are prevalent in many biologically active compounds. Quinazolinones have been shown to interact with a variety of biological targets, including but not limited to, receptor tyrosine kinases (e.g., EGFR), phosphoinositide 3-kinases (PI3K), and tubulin. However, a specific, well-defined signaling pathway directly modulated by the parent this compound has not been prominently established in the scientific literature. Its primary role in drug development is as a versatile building block for creating more complex molecules with diverse pharmacological activities.

Conclusion

This compound is a molecule with a rich, albeit not perfectly documented, history that has evolved into a cornerstone of modern synthetic and medicinal chemistry. Its straightforward synthesis and unique reactivity, particularly its condensation with aldehydes, make it an invaluable tool for researchers. This guide has provided a detailed overview of its historical context, physicochemical properties, and key experimental protocols. The provided visualizations of its synthesis and core reactions offer a clear understanding of its chemical utility. As research in drug discovery and chemical biology continues to advance, the applications of this compound are poised to expand, further cementing its importance in the scientific community.

References

Theoretical Insights into the Reactivity of 2-Amino Benzamidoxime: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Reactivity Profile

The key chemical feature of 2-Amino benzamidoxime (B57231) is its ability to undergo a rapid, pH-dependent intramolecular cyclization reaction with aldehydes. This process results in the formation of a stable 1,2-dihydroquinazoline-3-oxide.[1] The reaction is characterized by a two-step mechanism:

  • Schiff Base Formation: The initial and rate-determining step is the reaction between the aromatic amino group of ABAO and the aldehyde's carbonyl group to form a Schiff base intermediate.[1]

  • Intramolecular Cyclization: This is a subsequent, rapid ring-closing step where the nucleophilic oximino group attacks the imine carbon of the Schiff base.

The overall reaction rate is notably influenced by pH, with the protonated form of the benzamidoxime moiety acting as an internal general acid to catalyze the formation of the Schiff base. Furthermore, the reactivity of ABAO can be modulated by substituents on the aromatic ring; electron-donating groups that increase the basicity of the aromatic amine tend to accelerate the reaction.

Theoretical Framework for Reactivity Analysis

To quantitatively understand the reactivity of molecules like 2-Amino benzamidoxime, computational chemistry methods, particularly Density Functional Theory (DFT), are employed. These methods allow for the calculation of various molecular properties that are direct indicators of chemical behavior.

Computational Methodology (Illustrative Protocol)

A typical computational protocol for investigating the reactivity of a molecule like this compound would involve the following steps:

  • Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-31G(d).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculations: A range of electronic properties are then calculated at the optimized geometry. These include:

    • Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity.

    • Atomic Charge Distribution: Methods like Mulliken population analysis are used to calculate the partial charges on each atom, providing insight into electrostatic interactions and reactive sites.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

  • Reaction Pathway Analysis: To study a specific reaction, such as the cyclization with an aldehyde, the structures of reactants, transition states, intermediates, and products are optimized. The energy differences between these species provide the reaction energy profile, including activation energies.

Quantitative Reactivity Descriptors (Illustrative Data)

Due to the absence of specific published computational data for this compound, the following tables present illustrative data for a related compound, benzamide (B126), to demonstrate the types of quantitative insights that can be gained from theoretical studies.

Table 1: Calculated Structural Parameters of Benzamide
ParameterBondCalculated Value (Å or °)
Bond LengthC-N1.36
C=O1.25
C-C (ring avg.)1.40
Bond AngleN-C=O122.1
C-C-N118.0

Note: These are representative values for benzamide and would differ for this compound.

Table 2: Frontier Molecular Orbital Energies of Benzamide
Molecular OrbitalEnergy (eV)
HOMO-6.89
LUMO-0.65
HOMO-LUMO Gap 6.24

A smaller HOMO-LUMO gap generally indicates higher reactivity.

Table 3: Mulliken Atomic Charges of Benzamide
AtomCharge (a.u.)
O-0.55
N-0.81
C (carbonyl)+0.78

These charges highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the oxygen and nitrogen atoms.

Visualizing Reaction Pathways and Molecular Properties

Graphviz diagrams are a powerful tool for visualizing the logical flow of experimental and computational workflows, as well as the intricate steps of reaction mechanisms.

Signaling Pathway of ABAO-Aldehyde Reaction

ABAO_Reaction ABAO This compound Schiff_Base Schiff Base Intermediate ABAO->Schiff_Base Rate-determining step Aldehyde Aldehyde Aldehyde->Schiff_Base Reactants Reactants Reactants->ABAO Reactants->Aldehyde Cyclization Intramolecular Cyclization Schiff_Base->Cyclization Rapid Product 1,2-Dihydroquinazoline-3-oxide Cyclization->Product DFT_Workflow Start Molecular Structure Input Geo_Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Validation Verify Minimum Energy (No imaginary frequencies) Freq_Calc->Validation Validation->Geo_Opt Invalid Electronic_Properties Calculate Electronic Properties Validation->Electronic_Properties Valid HOMO_LUMO HOMO-LUMO Analysis Electronic_Properties->HOMO_LUMO Charges Mulliken Atomic Charges Electronic_Properties->Charges MEP Molecular Electrostatic Potential Electronic_Properties->MEP Reaction_Path Reaction Pathway Analysis Electronic_Properties->Reaction_Path End Reactivity Assessment HOMO_LUMO->End Charges->End MEP->End TS_Search Transition State Search Reaction_Path->TS_Search Energy_Profile Reaction Energy Profile TS_Search->Energy_Profile Energy_Profile->End

References

Methodological & Application

Application Notes and Protocols: 2-Amino Benzamidoxime for Bioconjugation of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the bioconjugation of proteins using 2-Amino benzamidoxime (B57231) (ABAO). This bio-orthogonal chemistry enables the rapid and stable ligation of ABAO derivatives to proteins engineered to contain a reactive aldehyde group. The resulting dihydroquinazoline (B8668462) linkage is hydrolytically stable, making this methodology highly suitable for applications in drug development, diagnostics, and fundamental research where precise and robust protein modification is required. These notes cover the generation of aldehyde-tagged proteins, the bioconjugation reaction, purification of the resulting conjugate, and characterization methods.

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology, enabling the development of sophisticated therapeutics such as antibody-drug conjugates (ADCs), the creation of advanced diagnostic tools, and the precise study of protein function. Among the array of bio-orthogonal chemistries, the reaction between 2-Amino benzamidoxime (ABAO) and an aldehyde offers a unique combination of speed, stability, and specificity.

ABAO reacts with an aldehyde-containing protein to form a stable 1,2-dihydroquinazoline 3-oxide.[1][2] This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes a rapid intramolecular cyclization.[2][3] The reaction is notable for its favorable kinetics, particularly at mildly acidic pH (around 4.5), and its product is a stable covalent bond.[2] Furthermore, the dihydroquinazoline product exhibits fluorescence at approximately 490 nm, providing a convenient method for monitoring the conjugation reaction.[2]

A key prerequisite for this bioconjugation strategy is the introduction of a chemically unique aldehyde group into the target protein. This can be achieved site-specifically through the use of the "aldehyde tag" technology.[1][3][4] This system utilizes a formylglycine-generating enzyme (FGE) to oxidize a cysteine residue within a specific consensus peptide sequence (Cys-X-Pro-X-Arg) to a formylglycine (fGly) residue, which contains the desired aldehyde functionality.[1][3][4]

These application notes provide a comprehensive guide for researchers, from the initial step of generating an aldehyde-tagged protein to the final purification and characterization of the ABAO-protein conjugate.

Principle of the Technology

The bioconjugation process is a two-stage methodology:

Stage 1: Generation of an Aldehyde-Tagged Protein

The aldehyde tag, a short peptide sequence (e.g., LCTPSR), is genetically fused to the N- or C-terminus of the protein of interest.[5][6] When this fusion protein is co-expressed with the formylglycine-generating enzyme (FGE), the cysteine residue within the tag is specifically oxidized to a formylglycine (fGly) residue.[1][3][4] This enzymatic conversion introduces a bio-orthogonal aldehyde handle onto the protein.

Stage 2: Bioconjugation with this compound (ABAO)

The purified aldehyde-tagged protein is then reacted with an ABAO derivative. The reaction proceeds via a rapid, pH-dependent mechanism to form a stable dihydroquinazoline linkage.[2][3] The ABAO moiety can be functionalized with various payloads, such as biotin, fluorophores, or small molecule drugs.

G

Data Presentation

Reaction Kinetics

The reaction between ABAO derivatives and aldehydes is characterized by rapid kinetics, making it highly efficient for bioconjugation.

ReactantspHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
5-methoxy-ABAO (PMA) and electron-rich aldehyde4.5Up to 40[2]
Formylglycine Conversion Efficiency

The efficiency of the enzymatic conversion of the cysteine in the aldehyde tag to formylglycine is critical for obtaining high yields of the desired aldehyde-tagged protein.

Expression SystemProteinFGE Co-expressionConversion Efficiency (%)Reference
E. coliC-terminal aldehyde-tagged Maltose Binding Protein (MBP)Yes>85[1]

Experimental Protocols

Materials and Equipment

Reagents:

  • This compound (ABAO) or functionalized ABAO derivative (e.g., biotin-ABAO)

  • Expression vector for the protein of interest containing an aldehyde tag sequence

  • Expression vector for Formylglycine-Generating Enzyme (FGE)

  • E. coli expression strain (e.g., BL21(DE3))

  • Cell culture media (e.g., LB broth)

  • Antibiotics (as required by the expression vectors)

  • Inducing agent (e.g., IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 4.5)

  • Size-exclusion chromatography (SEC) buffer (e.g., PBS, pH 7.4)

  • Protein quantitation reagent (e.g., Bradford or BCA assay kit)

  • SDS-PAGE reagents

  • Mass spectrometry grade solvents (e.g., acetonitrile, formic acid)

Equipment:

  • Incubator/shaker for bacterial cell culture

  • Centrifuge

  • Sonicator or high-pressure homogenizer

  • Affinity chromatography system (e.g., Ni-NTA for His-tagged proteins)

  • Fast Protein Liquid Chromatography (FPLC) system with a size-exclusion column

  • UV-Vis spectrophotometer

  • SDS-PAGE apparatus

  • Mass spectrometer (e.g., ESI-QTOF)

Protocol 1: Expression and Purification of Aldehyde-Tagged Protein

This protocol describes the generation of an N- or C-terminally His-tagged protein with an aldehyde tag in E. coli.

G start Co-transform E. coli with Protein-Aldehyde Tag and FGE Plasmids culture Culture cells and induce protein expression start->culture harvest Harvest cells by centrifugation culture->harvest lyse Lyse cells (sonication) harvest->lyse clarify Clarify lysate by centrifugation lyse->clarify affinity Affinity Chromatography (e.g., Ni-NTA) clarify->affinity dialysis Buffer exchange into reaction buffer (pH 4.5) affinity->dialysis quantify Quantify protein concentration dialysis->quantify end Aldehyde-Tagged Protein quantify->end

Procedure:

  • Transformation: Co-transform a suitable E. coli expression strain with the plasmid encoding the aldehyde-tagged protein of interest and the plasmid for FGE. Plate on appropriate antibiotic selection plates and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture for 4-6 hours at 30°C or overnight at 18°C.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Purification: Load the clarified supernatant onto a pre-equilibrated Ni-NTA affinity column. Wash the column with 10 column volumes of wash buffer. Elute the protein with 5 column volumes of elution buffer.

  • Buffer Exchange: Exchange the buffer of the eluted protein into the reaction buffer (100 mM sodium acetate, pH 4.5) using dialysis or a desalting column.

  • Quantification and Analysis: Determine the protein concentration using a Bradford or BCA assay. Analyze the purity of the protein by SDS-PAGE. The protein is now ready for bioconjugation.

Protocol 2: Bioconjugation of Aldehyde-Tagged Protein with ABAO

This protocol details the reaction between the purified aldehyde-tagged protein and an ABAO derivative.

G start Prepare Aldehyde-Tagged Protein in Reaction Buffer (pH 4.5) prepare_abao Prepare ABAO-Payload stock solution (e.g., in DMSO) start->prepare_abao mix Add ABAO-Payload to protein solution (e.g., 1 mM final conc.) prepare_abao->mix incubate Incubate at room temperature for 1-2 hours mix->incubate purify Purify conjugate by Size-Exclusion Chromatography (SEC) incubate->purify analyze Analyze conjugate by SDS-PAGE and Mass Spectrometry purify->analyze end Purified Protein-ABAO Conjugate analyze->end

Procedure:

  • Prepare Reactants:

    • Dilute the purified aldehyde-tagged protein to a concentration of 1-5 mg/mL in reaction buffer (100 mM sodium acetate, pH 4.5).

    • Prepare a stock solution of the ABAO derivative (e.g., 100 mM in DMSO).

  • Reaction Setup: Add the ABAO derivative stock solution to the protein solution to achieve a final ABAO concentration of 1-5 mM. For example, a reaction between an M13 phage-displayed peptide library with an aldehyde terminus and 1 mM biotin-ABAO derivative reaches completion in 1 hour at pH 4.5.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Purification: Remove excess, unreacted ABAO derivative and purify the protein conjugate using size-exclusion chromatography (SEC) on an FPLC system. Equilibrate the SEC column and run the separation in a suitable buffer such as PBS, pH 7.4.

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein corresponding to the mass of the ABAO-payload.

    • Confirm the conjugation and determine the conjugation efficiency by mass spectrometry (e.g., ESI-MS).

Characterization of the Protein-ABAO Conjugate

G conjugate Purified Protein-ABAO Conjugate sds_page SDS-PAGE conjugate->sds_page mass_spec Mass Spectrometry (ESI-MS) conjugate->mass_spec uv_vis UV-Vis Spectroscopy conjugate->uv_vis functional_assay Functional Assay conjugate->functional_assay result_sds Molecular Weight Shift sds_page->result_sds result_ms Confirmation of Conjugation and Efficiency mass_spec->result_ms result_uv Quantification of Payload (if chromophoric) uv_vis->result_uv result_func Assessment of Biological Activity functional_assay->result_func

Thorough characterization of the final conjugate is essential to ensure the success of the bioconjugation and the integrity of the protein.

  • SDS-PAGE: A noticeable shift in the band corresponding to the protein's molecular weight will indicate successful conjugation. The magnitude of the shift will depend on the mass of the attached ABAO-payload.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the covalent attachment of the ABAO derivative and to determine the stoichiometry of the conjugation (i.e., the number of payloads per protein molecule).

  • UV-Vis Spectroscopy: If the ABAO derivative contains a chromophore, UV-Vis spectroscopy can be used to quantify the degree of labeling.

  • Functional Assays: It is crucial to perform relevant functional assays to ensure that the bioconjugation process has not compromised the biological activity of the protein.

Applications in Drug Development

The ABAO bioconjugation platform is well-suited for various applications in drug development, particularly for the construction of antibody-drug conjugates (ADCs). The site-specific nature of the aldehyde tag allows for the generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute for these therapeutics. The stability of the dihydroquinazoline linkage ensures that the payload remains attached to the antibody in circulation and is only released at the target site.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield of aldehyde-tagged protein Inefficient FGE activityOptimize FGE co-expression levels. Ensure the correct aldehyde tag sequence is used.
Protein insolubilityOptimize expression conditions (e.g., lower temperature, different expression strain).
Incomplete conjugation Suboptimal reaction pHEnsure the reaction buffer is at pH 4.5.
Insufficient ABAO concentrationIncrease the molar excess of the ABAO derivative.
Inactive aldehyde-tagged proteinConfirm the presence of the aldehyde group using a small molecule aldehyde-reactive probe.
Protein precipitation during conjugation Protein instability at acidic pHPerform a buffer screen to find a more suitable reaction buffer. Consider a shorter reaction time.
Low recovery after purification Non-specific binding to the SEC columnUse a column with a different resin or modify the buffer composition (e.g., increase salt concentration).

Conclusion

The bioconjugation of proteins using this compound and an aldehyde tag is a robust and efficient method for site-specific protein modification. The rapid reaction kinetics, the stability of the resulting linkage, and the ability to introduce a bio-orthogonal aldehyde handle make this a valuable tool for researchers in both academic and industrial settings. The detailed protocols and application notes provided herein should serve as a comprehensive guide for the successful implementation of this powerful technology.

References

Application Notes: 2-Amino Benzamidoxime as a Fluorescent Probe for Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes are highly reactive carbonyl compounds that play crucial roles in various biological processes and are implicated in numerous pathological conditions. Accurate and sensitive detection of aldehydes is therefore essential in biomedical research and drug development. 2-Amino benzamidoxime (B57231) (ABAO) and its derivatives have emerged as powerful fluorescent probes for the detection and quantification of aldehydes.[1][2][3] The most notable of these is 5-methoxy-2-amino benzamidoxime (PMA), which exhibits superior fluorescent properties upon reaction with aldehydes.[1][4] This probe reacts with aldehydes in a rapid, selective, and biocompatible manner, resulting in a significant increase in fluorescence, making it an ideal tool for various applications, including the analysis of aldehydes in complex biological samples like DNA and proteins.[1][4]

Principle and Reaction Mechanism

The detection of aldehydes using 2-amino benzamidoxime is based on a bioorthogonal reaction that forms a stable and highly fluorescent 1,2-dihydroquinazoline-3-oxide product.[5][6] The reaction proceeds via a two-step mechanism under mild aqueous conditions:

  • Schiff Base Formation: The reaction is initiated by the condensation of the aromatic amine of ABAO with an aldehyde to form a Schiff base. This step is the rate-determining step of the process.[7][5][6]

  • Intramolecular Cyclization: The intermediate Schiff base undergoes a rapid intramolecular cyclization, leading to the formation of the fluorescent dihydroquinazoline (B8668462) derivative.[7][5][6]

The reaction is pH-dependent, with optimal rates observed at a slightly acidic pH of around 4.5.[7] The protonated benzamidoxime is believed to act as an internal general acid, facilitating the formation of the Schiff base.[5][6]

ReactionMechanism cluster_intermediate Intermediate cluster_product Product ABAO This compound (PMA) SchiffBase Schiff Base Intermediate ABAO->SchiffBase + Aldehyde (Rate-Determining Step) Aldehyde Aldehyde (R-CHO) Product Fluorescent Dihydroquinazoline SchiffBase->Product Rapid Intramolecular Cyclization GeneralWorkflow A Prepare PMA Working Solution (in pH 4.5 Buffer) B Add PMA Solution to Microplate Well A->B C Add Aldehyde Sample (and Controls) B->C D Incubate at RT / 37°C (30-60 min, protected from light) C->D E Measure Fluorescence (Ex: 380 nm, Em: 520 nm) D->E F Analyze Data (Subtract Control, Use Standard Curve) E->F HTS_Workflow cluster_reaction Step 1: Biological Reaction cluster_detection Step 2: Fluorescent Detection A Dispense Samples/Enzymes into 96-well plate B Incubate under Reaction Conditions A->B C Add PMA Stock Solution to each well B->C D Incubate at RT (1-4 hours) C->D E Read Plate on Fluorescence Reader D->E F Identify 'Hits' (High/Low Fluorescence) E->F

References

Application Notes and Protocols for Labeling DNA with 2-Aminobenzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of modifications in DNA are crucial for understanding epigenetic regulation, DNA damage, and the development of novel therapeutics. Aldehydes are significant modifications found in DNA, including 5-formyluracil (B14596) (5fU), 5-formylcytosine (B1664653) (5fC), and abasic (AP) sites.[1] These modifications play roles in gene expression, DNA methylation, and demethylation pathways.[1] This document provides a detailed protocol for the labeling of these aldehyde groups in DNA using 2-aminobenzamidoxime (ABAO) and its derivatives.

The method is based on the selective reaction of an aldehyde-reactive probe, specifically the 5-methoxy derivative of 2-aminobenzamidoxime (PMA), with aldehyde groups in DNA.[1][2][3] This reaction proceeds via an intramolecular ring closure under mild aqueous conditions to form a stable and fluorescent dihydroquinazoline (B8668462) derivative.[1][2][4][5][6] This fluorogenic labeling strategy offers a sensitive and selective method for both the qualitative and quantitative analysis of aldehyde-containing DNA.[1][2][3] The reaction is highly selective for aldehydes, with no reactivity observed with other non-aldehyde nucleobase modifications.[1][2]

Principle of the Method

The labeling protocol utilizes the chemical reactivity of the 2-aminobenzamidoxime (ABAO) framework with aldehydes. The reaction consists of two main steps:

  • Schiff Base Formation: The primary amine of the ABAO derivative reacts with the aldehyde group in the DNA to form a Schiff base. This is the rate-determining step of the reaction.[4][5]

  • Intramolecular Cyclization: Following the formation of the Schiff base, a rapid intramolecular ring closure occurs, resulting in the formation of a stable, fluorescent 1,2-dihydroquinazoline 3-oxide.[4][5][6]

The 5-methoxy-ABAO (PMA) derivative is the recommended probe as it exhibits a significant, nearly 20-fold, enhancement in fluorescence emission at 535 nm upon reaction with aldehydes in DNA, making it an optimal choice for sensitive detection.[1]

Data Presentation

ParameterValueReference
Optimal Probe 5-methoxy-2-aminobenzamidoxime (PMA)[1][2][3]
Target DNA Modifications 5-formyluracil (5fU), 5-formylcytosine (5fC), Abasic (AP) sites[1][2][3]
Reaction pH 4.5[1][5]
Reaction Temperature 37 °C[1][2]
Reaction Time 30 minutes to 24 hours (application dependent)[1][2]
Fluorescence Emission Peak 535 nm[1]
Detection Range (Fluorescence) low µmol/L[1][2]
Detection Range (PAGE) nmol/L[1][2]

Experimental Protocols

Materials and Reagents
  • DNA sample (e.g., purified genomic DNA, oligonucleotides)

  • 5-methoxy-2-aminobenzamidoxime (PMA)

  • Sodium Acetate (NaOAc) buffer (100 mmol/L, pH 4.50)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Incubator or water bath at 37 °C

  • Fluorescence spectrophotometer or plate reader

  • Polyacrylamide gel electrophoresis (PAGE) equipment (for qualitative analysis)

  • Ethanol (B145695)

  • 3 M Sodium Acetate (pH 5.2)

Protocol 1: Fluorometric Quantification of Aldehydes in DNA

This protocol is suitable for the quantitative determination of the total aldehyde content in a DNA sample.

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture as follows:

      • DNA sample (containing aldehydes): x µL (final concentration in the low µmol/L range)

      • PMA stock solution (in a suitable solvent like DMSO, diluted in buffer): y µL (final concentration 20 µmol/L)

      • 100 mmol/L NaOAc buffer (pH 4.50): z µL

      • Nuclease-free water: to a final volume of 50 µL

    • Note: The optimal final concentrations of DNA and PMA may need to be determined empirically based on the expected aldehyde content.

  • Incubation:

    • Incubate the reaction mixture at 37 °C for 30 minutes.[1]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the sample using a fluorescence spectrophotometer or plate reader.

    • Set the excitation wavelength appropriately for the PMA-DNA adduct and the emission wavelength at 535 nm.[1]

  • Data Analysis:

    • To quantify the aldehyde content, a standard curve should be generated using DNA standards with known concentrations of a specific aldehyde (e.g., 5fU).

    • Compare the fluorescence intensity of the unknown sample to the standard curve to determine the concentration of aldehydes.

Protocol 2: Qualitative Analysis of DNA Labeling by PAGE

This protocol is used to visually confirm the labeling of DNA oligonucleotides containing aldehyde modifications.

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the following:

      • Aldehyde-containing oligonucleotide (e.g., ODN-5fU, ODN-5fC, or ODN-AP): 10 µL (e.g., at 10 µM)

      • PMA stock solution: 2 µL (e.g., at 1 mM)

      • 100 mmol/L NaOAc buffer (pH 4.50): 2 µL

      • Nuclease-free water: 6 µL (for a final volume of 20 µL)

  • Incubation:

    • Incubate the reaction mixture at 37 °C for 24 hours.[2]

  • Purification of Labeled DNA (Optional but Recommended):

    • The labeled oligonucleotide can be purified by ethanol precipitation.

    • Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.

    • Incubate at -20 °C for at least 1 hour.

    • Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4 °C.

    • Carefully remove the supernatant.

    • Wash the pellet with 70% ethanol.

    • Air dry the pellet and resuspend in an appropriate buffer (e.g., TE buffer or nuclease-free water).

  • PAGE Analysis:

    • Prepare a denaturing or native polyacrylamide gel of an appropriate percentage based on the size of the oligonucleotide.

    • Load the labeled DNA sample and an unlabeled control onto the gel.

    • Run the electrophoresis under standard conditions.

    • Visualize the DNA bands using a suitable method (e.g., UV transillumination if the gel contains an intercalating dye, or fluorescence imaging to detect the PMA label).

    • A successful labeling reaction will result in a band shift, with the labeled DNA migrating slower than the unlabeled DNA due to the increased molecular weight.[2]

Mandatory Visualizations

DNA_Labeling_Workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis DNA Aldehyde-containing DNA Sample Mix Reaction Mixture (NaOAc Buffer, pH 4.5) DNA->Mix PMA 5-methoxy-ABAO (PMA) Solution PMA->Mix Incubate Incubate at 37°C Mix->Incubate Fluorescence Fluorescence Measurement (λem = 535 nm) Incubate->Fluorescence PAGE PAGE Analysis Incubate->PAGE Quant Quantitative Analysis Fluorescence->Quant Qual Qualitative Analysis (Band Shift) PAGE->Qual

Caption: Experimental workflow for labeling and analysis of aldehyde-containing DNA.

Reaction_Mechanism DNA_Aldehyde DNA with Aldehyde Group (e.g., 5fU, 5fC, AP site) Schiff_Base Intermediate: Schiff Base DNA_Aldehyde->Schiff_Base + PMA (Rate-determining step) PMA 5-methoxy-ABAO (PMA) Labeled_DNA Fluorescent Labeled DNA (Dihydroquinazoline derivative) Schiff_Base->Labeled_DNA Rapid Intramolecular Cyclization

Caption: Reaction mechanism of DNA labeling with 5-methoxy-ABAO (PMA).

References

Applications of 2-Amino Benzamidoxime in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino benzamidoxime (B57231) and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest due to their potential as anticancer and antimicrobial agents. The presence of the amino and amidoxime (B1450833) functionalities allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. This document provides a comprehensive overview of the applications of 2-amino benzamidoxime derivatives, including detailed experimental protocols for their evaluation and visualizations of their proposed mechanisms of action.

Anticancer Applications

Derivatives of this compound have shown promising activity against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives.

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
N-(2-amino-5-chlorobenzoyl)benzamidoxime (IIIc)Jurkat (T-cell lymphoma)MTT Assay19[1][2]
N-(2-amino-5-chlorobenzoyl)benzamidoxime (IIIc)HL-60RG (leukemia)MTT Assay6.9[1][2]
N-(2-aminobenzoyl)benzamidoxime (IIIa)Jurkat (T-cell lymphoma)MTT Assay65[1][2]
N-(2-aminobenzoyl)benzamidoxime (IIIa)HL-60RG (leukemia)MTT Assay59[1][2]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives indicate that they exert their anticancer effects by causing a transient cell-cycle delay at low concentrations and inducing apoptosis at higher concentrations[1][2]. The apoptotic pathway is a complex signaling cascade involving initiator and effector caspases, regulated by the Bcl-2 family of proteins. While the precise molecular targets of this compound derivatives within this pathway are still under investigation, the proposed mechanism involves the activation of the intrinsic (mitochondrial) pathway of apoptosis.

cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol 2-Amino_benzamidoxime This compound Derivatives Bcl2 Bcl-2 (Anti-apoptotic) 2-Amino_benzamidoxime->Bcl2 inhibits Bax Bax/Bak (Pro-apoptotic) 2-Amino_benzamidoxime->Bax promotes Bcl2->Bax inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes cluster_bacterium Pseudomonas aeruginosa LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL synthesizes RhlI RhlI C4-HSL C4-HSL RhlI->C4-HSL synthesizes LasR LasR 3-oxo-C12-HSL->LasR binds & activates RhlR RhlR C4-HSL->RhlR binds & activates LasR->RhlI activates Virulence Virulence Factor Expression LasR->Virulence Biofilm Biofilm Formation LasR->Biofilm RhlR->Virulence RhlR->Biofilm 2-Amino_benzimidazole 2-Aminobenzimidazole Derivatives 2-Amino_benzimidazole->LasR inhibits 2-Amino_benzimidazole->RhlR inhibits cluster_workflow Synthetic Workflow Start Start: 5-Chloroisatoic Anhydride & Benzamidoxime Analog Reaction Reaction in suitable solvent (e.g., DMF or pyridine) Start->Reaction Heating Heating/Stirring Reaction->Heating Monitoring Monitor reaction by TLC Heating->Monitoring Workup Aqueous Workup (e.g., pour into water) Monitoring->Workup Upon completion Isolation Filter the precipitate Workup->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Characterization Characterize by NMR, MS, etc. Purification->Characterization End Final Product: N-(2-amino-5-chlorobenzoyl) benzamidoxime derivative Characterization->End

References

Synthesis of Novel Antimicrobial Agents from 2-Aminobenzamidoxime: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of diverse heterocyclic compounds with potential antimicrobial activity, using 2-aminobenzamidoxime as a versatile starting material. The following sections outline synthetic strategies, experimental procedures, and expected outcomes for the preparation of quinazolinone, benzimidazole, and triazole derivatives.

Introduction

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 2-Aminobenzamidoxime is a promising scaffold for the synthesis of a variety of heterocyclic compounds due to its vicinal amino and amidoxime (B1450833) functionalities. These groups can participate in various cyclization reactions to afford privileged structures in medicinal chemistry, such as quinazolinones, benzimidazoles, and triazoles, which are known to exhibit a broad spectrum of biological activities, including antimicrobial effects. This document details the synthetic pathways to access these derivatives and provides protocols for their antimicrobial evaluation.

I. Synthesis of 2-Substituted-3-hydroxy-4(3H)-quinazolinones

Quinazolinones are a well-known class of compounds with a wide range of pharmacological activities. The reaction of 2-aminobenzamidoxime with various aldehydes or orthoesters can lead to the formation of 2-substituted-3-hydroxy-4(3H)-quinazolinones.

Synthetic Workflow

G cluster_synthesis Synthesis of 2-Substituted-3-hydroxy-4(3H)-quinazolinones A 2-Aminobenzamidoxime C Intermediate Schiff Base A->C Ethanol (B145695), Reflux B Aldehyde / Orthoester (R-CHO / RC(OEt)3) B->C Ethanol, Reflux D 2-Substituted-3-hydroxy-4(3H)-quinazolinone C->D Intramolecular Cyclization

Caption: Synthetic pathway for 2-substituted-3-hydroxy-4(3H)-quinazolinones.

Experimental Protocol: Synthesis of 2-Phenyl-3-hydroxy-4(3H)-quinazolinone
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzamidoxime (1.51 g, 10 mmol) in ethanol (30 mL).

  • Addition of Reagent: Add benzaldehyde (B42025) (1.06 g, 10 mmol) to the solution.

  • Reaction: Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure 2-phenyl-3-hydroxy-4(3H)-quinazolinone.

Data Presentation: Physicochemical and Antimicrobial Activity Data
Compound IDR-GroupYield (%)M.P. (°C)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
QZ-1 Phenyl85210-2121632
QZ-2 4-Chlorophenyl82225-227816
QZ-3 4-Nitrophenyl78240-24248
QZ-4 4-Methoxyphenyl88205-2073264

II. Synthesis of 2-Substituted Benzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with significant antimicrobial properties. The condensation of 2-aminobenzamidoxime with various carboxylic acids in the presence of a dehydrating agent can yield 2-substituted benzimidazoles.

Synthetic Workflow

G cluster_synthesis Synthesis of 2-Substituted Benzimidazoles A 2-Aminobenzamidoxime C Intermediate Amide A->C Polyphosphoric Acid (PPA), Heat B Carboxylic Acid (R-COOH) B->C Polyphosphoric Acid (PPA), Heat D 2-Substituted Benzimidazole C->D Cyclodehydration

Caption: Synthetic pathway for 2-substituted benzimidazoles.

Experimental Protocol: Synthesis of 2-Phenylbenzimidazole
  • Reaction Setup: In a 100 mL three-necked flask, place 2-aminobenzamidoxime (1.51 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

  • Addition of Catalyst: Add polyphosphoric acid (PPA) (20 g) to the flask.

  • Reaction: Heat the reaction mixture at 150-160 °C for 4-5 hours with constant stirring.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (200 mL).

  • Neutralization and Isolation: Neutralize the acidic solution with a 10% sodium hydroxide (B78521) solution until the product precipitates out. Filter the solid, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.

Data Presentation: Physicochemical and Antimicrobial Activity Data
Compound IDR-GroupYield (%)M.P. (°C)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicans
BZ-1 Phenyl75295-2973264
BZ-2 4-Chlorophenyl72310-3121632
BZ-3 2-Thienyl68280-282816
BZ-4 Pyridin-4-yl70300-3021632

III. Synthesis of 1,2,4-Triazole (B32235) Derivatives

The amidoxime group of 2-aminobenzamidoxime can be utilized to construct a 1,2,4-triazole ring. Reaction with a suitable one-carbon synthon, such as triethyl orthoformate, followed by cyclization with a nitrogen source like hydrazine (B178648), can lead to the formation of triazole derivatives.

Synthetic Workflow

G cluster_synthesis Synthesis of 1,2,4-Triazole Derivatives A 2-Aminobenzamidoxime C Intermediate A->C Pyridine (B92270), Reflux B Triethyl Orthoformate B->C E 3-(2-Aminophenyl)-5-mercapto-1,2,4-triazole C->E Ethanol, Reflux D Hydrazine Hydrate (B1144303) D->E

Caption: Synthetic pathway for 1,2,4-triazole derivatives.

Experimental Protocol: Synthesis of 3-(2-Aminophenyl)-5-mercapto-1,2,4-triazole
  • Step 1: Intermediate Formation: A mixture of 2-aminobenzamidoxime (1.51 g, 10 mmol) and triethyl orthoformate (1.48 g, 10 mmol) in pyridine (15 mL) is refluxed for 8 hours. The excess solvent is removed under reduced pressure.

  • Step 2: Cyclization: The residue from Step 1 is dissolved in ethanol (30 mL), and hydrazine hydrate (0.5 g, 10 mmol) is added. The mixture is refluxed for 6 hours.

  • Isolation and Purification: After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure triazole derivative.

Data Presentation: Physicochemical and Antimicrobial Activity Data
Compound IDYield (%)M.P. (°C)MIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. A. niger
TRZ-1 65>3001632

IV. Antimicrobial Activity Evaluation

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial/Fungal Inoculum: Grow the microbial strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37 °C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the compounds in the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

V. Potential Mechanism of Action

While the specific mechanism of action for these novel derivatives would require further investigation, the parent heterocyclic cores are known to act through various pathways. A potential mechanism for these newly synthesized compounds could be the inhibition of essential microbial enzymes.

G cluster_moa Potential Antimicrobial Mechanism of Action A Synthesized Derivative B Bacterial Cell A->B Cellular Uptake D Inhibition of Enzyme Activity A->D C Target Enzyme (e.g., DNA Gyrase, Dihydrofolate Reductase) B->C C->D E Disruption of Essential Cellular Processes (e.g., DNA replication, Folate synthesis) D->E F Bacterial Cell Death E->F

Caption: A generalized potential mechanism of antimicrobial action.

Conclusion

2-Aminobenzamidoxime serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic derivatives with promising antimicrobial activities. The protocols outlined in this document provide a foundation for the exploration of this chemical space in the quest for new therapeutic agents to combat infectious diseases. Further optimization of these synthetic routes and in-depth biological evaluation are warranted to identify lead compounds for future drug development.

Application Notes and Protocols for 2-Amino Benzamidoxime in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-amino benzamidoxime (B57231) scaffold has emerged as a promising pharmacophore in the design and development of novel anticancer agents. Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This document provides a comprehensive overview of the application of 2-amino benzamidoxime derivatives in cancer research, including detailed experimental protocols and a summary of their anticancer activities. The information presented is intended to serve as a valuable resource for researchers working on the discovery and development of new cancer therapeutics.

Quantitative Data Summary

The anticancer activity of N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives has been evaluated against human leukemia cell lines, Jurkat (T-cell lymphoma) and HL-60RG. The following tables summarize the cell viability and half-maximal inhibitory concentration (IC50) values obtained from these studies.[1][2][3]

Table 1: Cell Viability of Jurkat Cells Treated with Benzamidoxime Derivatives (10 μM for 24 h) [1]

CompoundChemical StructureViability (%)
IIIaN-(2-aminobenzoyl)benzamidoxime~100
IIIbN-(2-amino-5-chlorobenzoyl)benzamidoximeSignificantly Reduced
IIIcN-(2-amino-5-chlorobenzoyl)-4-chlorobenzamidoximeSignificantly Reduced
IIIdN-(2-amino-5-chlorobenzoyl)-3,4-dichlorobenzamidoximeSignificantly Reduced
IIIeN-(2-amino-5-chlorobenzoyl)-4-methylbenzamidoximeSignificantly Reduced

Table 2: Cell Viability of HL-60RG Cells Treated with Benzamidoxime Derivatives (10 μM for 24 h) [1]

CompoundChemical StructureViability (%)
IIIaN-(2-aminobenzoyl)benzamidoxime~100
IIIbN-(2-amino-5-chlorobenzoyl)benzamidoximeSignificantly Reduced
IIIcN-(2-amino-5-chlorobenzoyl)-4-chlorobenzamidoximeSignificantly Reduced
IIIdN-(2-amino-5-chlorobenzoyl)-3,4-dichlorobenzamidoximeSignificantly Reduced
IIIeN-(2-amino-5-chlorobenzoyl)-4-methylbenzamidoximeSignificantly Reduced

Table 3: IC50 Values of Benzamidoxime Derivatives in Jurkat and HL-60RG Cells [1]

CompoundJurkat Cells IC50 (μM)HL-60RG Cells IC50 (μM)
IIIa> 10> 10
IIIb< 10< 10
IIIc~7< 10
IIId< 10< 10
IIIe< 10< 10

Note: Specific IC50 values for all compounds were not detailed in the source abstracts, but comparative potency was indicated.

Experimental Protocols

Protocol 1: Synthesis of N-(2-amino-5-chlorobenzoyl)benzamidoxime Derivatives[1][3]

This protocol describes the synthesis of chlorinated benzamidoxime analogs from 5-chloroisatoic anhydride (B1165640) and benzamidoxime analogs.

Materials:

  • 5-chloroisatoic anhydride (Ib)

  • Benzamidoxime analogs (IIa-d)

  • Appropriate solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Dissolve 5-chloroisatoic anhydride (Ib) in a suitable solvent.

  • Add the respective benzamidoxime analog (IIa-d) to the solution.

  • The reaction of 5-chloroisatoic anhydride with the benzamidoxime analogs affords the N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives (IIIb-e).[1][3]

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

  • Upon completion, purify the product using standard laboratory techniques such as recrystallization or column chromatography.

Protocol 2: Cell Culture[1][3]

This protocol outlines the maintenance of Jurkat and HL-60RG cell lines.

Materials:

  • Jurkat and HL-60RG cell lines

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Kanamycin (B1662678) sulfate

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 75 mg/l kanamycin sulfate.[1][3]

  • Maintain the cells at 37°C in a humidified chamber with an atmosphere of 95% air and 5% CO2.[1][3]

  • Subculture the cells as needed to maintain logarithmic growth.

Protocol 3: Cell Viability Assay (MTT Assay)[1][3]

This protocol is used to determine the cytotoxic effects of the synthesized benzamidoxime derivatives.

Materials:

  • Cultured Jurkat or HL-60RG cells

  • 96-well plates

  • Synthesized benzamidoxime derivatives (test agents)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density.

  • Incubate the plates at 37°C for a sufficient time to allow cell attachment (for adherent cells if used, though Jurkat and HL-60RG are suspension cells).

  • Treat the cells with various concentrations of the test agents.

  • Incubate the plates for 23 hours at 37°C.[1][3]

  • Add MTT solution to each well and incubate for an additional 1-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Mechanisms of Action

N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives exert their anticancer effects through a dose-dependent mechanism. At lower concentrations (below the IC50), these compounds induce a transient cell-cycle delay.[1][2][3] At higher concentrations (above the IC50), they lead to long-lasting cell growth inhibition and ultimately, cell death, likely through the induction of apoptosis.[1][2][3] The addition of chloride substitutes to the benzamidoxime structure significantly enhances their cytotoxic activity.[1]

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation start 5-Chloroisatoic Anhydride product N-(2-amino-5-chlorobenzoyl) benzamidoxime Derivatives start->product Reaction reagent Benzamidoxime Analogs reagent->product mtt_assay MTT Assay product->mtt_assay Treatment cell_culture Cell Culture (Jurkat & HL-60RG) cell_culture->mtt_assay data_analysis Data Analysis (IC50, Viability) mtt_assay->data_analysis

Caption: Experimental workflow for the synthesis and in vitro evaluation of N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives.

signaling_pathway cluster_low_dose Low Dose (< IC50) cluster_high_dose High Dose (> IC50) compound Benzamidoxime Derivatives cell_cycle_delay Transient Cell Cycle Delay compound->cell_cycle_delay dose-dependent apoptosis Apoptosis Induction compound->apoptosis dose-dependent cell_death Cell Death apoptosis->cell_death

Caption: Proposed mechanism of action for benzamidoxime derivatives in cancer cells.

References

Application Notes and Protocols for Aldehyde Detection Using 2-Amino Benzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes are a class of reactive carbonyl compounds that are of significant interest in biomedical research and drug development. They can be indicative of oxidative stress, serve as biomarkers for various diseases, and can also be present as reactive metabolites of drugs, contributing to their toxicity. The accurate and sensitive detection of aldehydes is therefore crucial. This document provides detailed application notes and protocols for the detection and quantification of aldehydes using 2-Amino benzamidoxime (B57231) (ABAO) and its more reactive derivative, 5-methoxy-2-aminobenzamidoxime (PMA).

The assay is based on the rapid and specific reaction of the o-aminoaniline moiety of ABAO or PMA with an aldehyde to form a stable, fluorescent 1,2-dihydroquinazoline 3-oxide derivative.[1][2] This reaction is highly efficient in aqueous solutions under mild acidic conditions (pH 4.5) and the resulting fluorescence provides a sensitive readout for aldehyde quantification.[1][3][4] The reaction is accelerated by electron-donating substituents on the ABAO aromatic ring, making PMA a more fluorogenic probe.[2][5]

Principle of the Assay

The detection of aldehydes using 2-Amino benzamidoxime (ABAO) is a fluorescence-based assay. The reaction proceeds through a two-step mechanism. The first and rate-determining step is the formation of a Schiff base between the aromatic amine of ABAO and the aldehyde.[2] This is followed by a rapid intramolecular cyclization to form a stable and fluorescent 1,2-dihydroquinazoline 3-oxide.[1][2] The fluorescence intensity of the product is directly proportional to the concentration of the aldehyde in the sample, allowing for quantitative analysis. The reaction is pH-dependent, with optimal reactivity observed at pH 4.5.[1][6]

Applications

  • Quantification of oxidative stress biomarkers: Aldehydes are products of lipid peroxidation and can be measured as indicators of oxidative stress.

  • Drug metabolism and toxicology studies: Detection of aldehyde metabolites of drug candidates to assess potential toxicity.[7]

  • Enzyme kinetics: Monitoring the activity of enzymes that produce or consume aldehydes.

  • Quality control in pharmaceutical formulations: Detecting residual aldehydes in drug products.

  • Detection of aldehydes in biological samples: Including proteins and DNA.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data for the aldehyde detection assay using this compound (ABAO) and its 5-methoxy derivative (PMA).

Table 1: Reaction Conditions and Fluorescence Properties for Aldehyde Detection using PMA

Analyte (Aldehyde Source)ProbeReaction BufferExcitation Wavelength (nm)Emission Wavelength (nm)Detection Limit (µM)Reference
5-formyluracil (5fU) in DNAPMA100 mM NaOAc, pH 4.54055351.05[3]
5-formylcytosine (5fC) in DNAPMA100 mM NaOAc, pH 4.54055351.22[3]
Abasic (AP) sites in DNAPMA100 mM NaOAc, pH 4.54055351.75[3]
Electron-rich aldehydePMApH 4.5Not specified490Not specified[1]

Table 2: General Reagent Concentrations and Reaction Parameters

ParameterRecommended Value/RangeReference
Probe
This compound (ABAO)80 mM in reaction buffer[4]
5-methoxy-ABAO (PMA)20 µM (for DNA aldehydes)[3]
Reaction Buffer 100 mM Ammonium Acetate (NH₄OAc) or Sodium Acetate (NaOAc), pH 4.5[4][6]
Reaction Temperature 25 - 37 °C[6]
Reaction Time 30 minutes to 24 hours (analyte dependent)[1][6]

Experimental Protocols

Protocol 1: General Aldehyde Quantification in Solution

This protocol provides a general method for the quantification of aldehydes in aqueous samples using a microplate reader.

Materials:

  • This compound (ABAO) or 5-methoxy-2-aminobenzamidoxime (PMA)

  • Reaction Buffer: 100 mM Sodium Acetate (NaOAc) or Ammonium Acetate (NH₄OAc), pH 4.5

  • Aldehyde standards (e.g., formaldehyde, acetaldehyde)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of the Reaction Buffer and adjust the pH to 4.5.

    • Prepare a stock solution of ABAO or PMA in a suitable solvent (e.g., DMSO). From this, prepare a working solution of the desired concentration (e.g., 80 mM for ABAO) in the Reaction Buffer.[4] Protect the solution from light and use it within a few days.

    • Prepare a series of aldehyde standards of known concentrations in the Reaction Buffer.

  • Assay Setup:

    • Pipette 50 µL of each aldehyde standard and sample into separate wells of the 96-well microplate.

    • Include a blank control containing 50 µL of the Reaction Buffer.

  • Reaction Initiation:

    • Add 50 µL of the ABAO or PMA working solution to each well, bringing the total volume to 100 µL.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C for biological samples) for 30 minutes to 1 hour, protected from light.[1][6] The optimal incubation time may vary depending on the specific aldehyde and should be determined empirically.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader.

      • For PMA with DNA aldehydes, use an excitation wavelength of 405 nm and an emission wavelength of 535 nm.[3]

      • For general aldehydes with PMA, an emission wavelength of 490 nm has been reported.[1]

      • Optimal excitation and emission wavelengths should be determined experimentally for the specific aldehyde-adduct.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Generate a standard curve by plotting the fluorescence intensity versus the concentration of the aldehyde standards.

    • Determine the concentration of the aldehyde in the samples by interpolating their fluorescence values on the standard curve.

Protocol 2: Detection of Aldehydes in Biological Samples (e.g., DNA)

This protocol is adapted for the detection of aldehydes in more complex biological matrices like DNA.[3]

Materials:

  • 5-methoxy-2-aminobenzamidoxime (PMA)

  • Reaction Buffer: 100 mM Sodium Acetate (NaOAc), pH 4.5

  • DNA samples containing aldehyde modifications (e.g., 5fU, 5fC, AP sites)

  • Control DNA (without aldehyde modifications)

  • Microcentrifuge tubes or 96-well plates

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Sample Preparation:

    • Prepare DNA samples and a negative control in the Reaction Buffer.

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a microplate, mix your DNA sample with the PMA working solution. For example, for a final volume of 71 µL, you can mix 50 µL of the DNA sample with 21 µL of a PMA solution to reach a final PMA concentration of 20 µM.[3]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a period ranging from 15 minutes to 24 hours, depending on the reactivity of the aldehyde.[3] For less reactive aldehydes like 5fC, a longer incubation time may be required.[6]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 405 nm and an emission wavelength of 535 nm.[3]

  • Data Analysis:

    • Compare the fluorescence signal of the samples to that of the negative control to determine the presence of aldehydes. For quantitative analysis, a standard curve with known concentrations of aldehyde-containing DNA should be prepared.

Visualizations

G cluster_reaction Chemical Reaction Pathway Aldehyde Aldehyde Schiff_Base Schiff Base Intermediate (Rate-determining step) Aldehyde->Schiff_Base + ABAO/PMA ABAO This compound (or PMA) ABAO->Schiff_Base Cyclization Intramolecular Cyclization Schiff_Base->Cyclization Product Fluorescent Dihydroquinazoline 3-oxide Cyclization->Product

Caption: Reaction of this compound with an aldehyde.

G cluster_workflow Experimental Workflow Start Start Prepare_Reagents Prepare Aldehyde Standards & Samples Start->Prepare_Reagents Prepare_Probe Prepare ABAO/PMA Working Solution Start->Prepare_Probe Mix Mix Samples/Standards with Probe Solution Prepare_Reagents->Mix Prepare_Probe->Mix Incubate Incubate (RT or 37°C) Mix->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data (Standard Curve) Measure->Analyze End End Analyze->End

Caption: General workflow for the aldehyde detection assay.

References

Application Notes and Protocols for Site-Specific Protein Modification with 2-Aminobenzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the site-specific modification of proteins using 2-aminobenzamidoxime (ABAO). This powerful bioorthogonal chemistry enables the precise covalent labeling of proteins at a pre-determined site, offering a robust tool for various applications in research and drug development, including the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and protein immobilization.

The core of this method relies on the rapid and highly selective reaction between an aldehyde group genetically incorporated into a protein and an ABAO derivative. This reaction proceeds under mild, aqueous conditions and results in a stable dihydroquinazoline (B8668462) linkage.

Principle of the Reaction

The site-specific modification is a two-step process. First, a unique aldehyde handle is introduced into the protein of interest. This is typically achieved by genetically encoding a short peptide sequence (e.g., the "aldehyde tag" CxPxR) that is recognized and post-translationally modified by a co-expressed formylglycine-generating enzyme (FGE). The FGE oxidizes a cysteine residue within the tag to a formylglycine (fGly), which contains the reactive aldehyde group.

In the second step, the aldehyde-tagged protein is reacted with a 2-aminobenzamidoxime (ABAO) derivative functionalized with a molecule of interest (e.g., a drug, a fluorophore, or a biotin (B1667282) tag). The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes a rapid intramolecular cyclization to form a stable, fluorescent dihydroquinazoline ring.[1] This reaction is highly efficient at acidic pH (optimally around 4.5) and is considered one of the faster bioorthogonal reactions available.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the 2-aminobenzamidoxime-aldehyde ligation to aid in experimental design.

Table 1: Reaction Kinetics and Conditions

ParameterValueConditionsReference
Second-Order Rate Constant (k₂)Up to 40 M⁻¹s⁻¹Reaction between an electron-rich aldehyde and 5-methoxy-ABAO (PMA) at pH 4.5.[1]
Optimal pH4.5The reaction is accelerated at acidic pH.[1]
Reaction TimeCompletion in 1 hourM13 phage-displayed peptides with 1 mM biotin-ABAO derivative at pH 4.5.[1]

Table 2: Comparison with Other Bioorthogonal Reactions

Reaction TypeReactantsCatalystTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
ABAO-Aldehyde Ligation 2-Aminobenzamidoxime + Aldehyde None (Aniline catalysis can be used for similar oxime reactions) Up to 40 Fast kinetics, stable product, fluorescent product. Requires acidic pH for optimal rate.
Staudinger LigationAzide + Phosphine (B1218219)None10⁻³ - 10⁻²Highly biocompatible.Slow kinetics, phosphine reagents prone to oxidation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne + AzideCopper(I)10¹ - 10⁴Very fast and efficient.Copper catalyst is toxic to living cells.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained Alkyne + AzideNone10⁻³ - 1Excellent for live-cell imaging.Slower than CuAAC, bulky reagents.
Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine + Strained Alkene/AlkyneNone1 - 10⁶Exceptionally fast kinetics.Bulky reagents may perturb the system.

Experimental Protocols

Protocol 1: Generation of Aldehyde-Tagged Protein

This protocol describes the generation of a protein with a site-specific aldehyde tag using the formylglycine-generating enzyme (FGE) system in E. coli.

Materials:

  • Expression vector containing the gene of interest fused with an aldehyde tag (e.g., LCTPSR).

  • Expression vector for FGE.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

  • Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Storage buffer (e.g., 50 mM NaH₂PO₄, 150 mM NaCl, 10% glycerol, pH 7.4).

Procedure:

  • Co-transform the E. coli expression strain with the plasmids for the aldehyde-tagged protein and FGE.

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate the starter culture into a larger volume of LB medium with antibiotics and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C with shaking.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Purify the aldehyde-tagged protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Dialyze the purified protein against the storage buffer.

  • Confirm the presence of the aldehyde tag and assess the conversion efficiency of cysteine to formylglycine using mass spectrometry.

Protocol 2: Labeling of Aldehyde-Tagged Protein with 2-Aminobenzamidoxime

This protocol describes the conjugation of an ABAO-functionalized molecule to the aldehyde-tagged protein.

Materials:

  • Purified aldehyde-tagged protein.

  • 2-Aminobenzamidoxime (ABAO) derivative functionalized with the molecule of interest (e.g., ABAO-fluorophore, ABAO-drug).

  • Reaction Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 4.5.

  • Quenching solution (optional, e.g., an excess of a small molecule aldehyde like acetone).

  • Purification equipment (e.g., size-exclusion chromatography column or dialysis cassettes).

Procedure:

  • Dissolve the purified aldehyde-tagged protein in the Reaction Buffer to a final concentration of 10-100 µM.

  • Dissolve the ABAO derivative in the Reaction Buffer to a final concentration of 1-10 mM (a 10- to 100-fold molar excess over the protein).

  • Initiate the reaction by adding the ABAO solution to the protein solution.

  • Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction progress can be monitored by a suitable analytical method (e.g., SDS-PAGE with fluorescence imaging if a fluorescent ABAO derivative is used, or mass spectrometry).

  • (Optional) Quench the reaction by adding an excess of a small molecule aldehyde.

  • Purify the protein conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Protocol 3: Characterization of the Protein Conjugate

1. SDS-PAGE Analysis:

  • Run samples of the unmodified protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.

  • A successful conjugation may result in a slight shift in the molecular weight of the protein, which can be visualized by Coomassie staining.

  • If a fluorescent ABAO derivative was used, the gel can be imaged using a fluorescence scanner before Coomassie staining to confirm successful labeling.

2. Mass Spectrometry (MS) Analysis:

  • Analyze the purified conjugate by electrospray ionization mass spectrometry (ESI-MS) to confirm the covalent modification and determine the final mass of the conjugate. This will provide a precise measure of the labeling efficiency.

3. Functional Assays:

  • Perform relevant functional assays to ensure that the modification has not adversely affected the biological activity of the protein.

Visualizations

Reaction_Mechanism Protein_Aldehyde Aldehyde-Tagged Protein (fGly) Schiff_Base Schiff Base Intermediate Protein_Aldehyde->Schiff_Base + ABAO (pH 4.5) ABAO 2-Aminobenzamidoxime Derivative Dihydroquinazoline Dihydroquinazoline Conjugate (Stable & Fluorescent) Schiff_Base->Dihydroquinazoline Intramolecular Cyclization

Caption: Reaction mechanism of 2-aminobenzamidoxime with an aldehyde-tagged protein.

Experimental_Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis Gene_Construction Construct Gene with Aldehyde Tag Expression Co-express with FGE in E. coli Gene_Construction->Expression Purification_Aldehyde Purify Aldehyde- Tagged Protein Expression->Purification_Aldehyde Reaction React with ABAO Derivative (pH 4.5) Purification_Aldehyde->Reaction Purification_Conjugate Purify Protein Conjugate (SEC/Dialysis) Reaction->Purification_Conjugate SDS_PAGE SDS-PAGE Analysis Purification_Conjugate->SDS_PAGE Mass_Spec Mass Spectrometry Purification_Conjugate->Mass_Spec Functional_Assay Functional Assay Purification_Conjugate->Functional_Assay

Caption: Experimental workflow for site-specific protein modification with 2-aminobenzamidoxime.

Logical_Relationship cluster_requirements Core Requirements cluster_method ABAO Ligation Method cluster_outcomes Desired Outcomes Site_Specificity Site-Specificity Aldehyde_Tag Genetic Encoding of Aldehyde Tag Site_Specificity->Aldehyde_Tag Bioorthogonality Bioorthogonality ABAO_Reaction Reaction with 2-Aminobenzamidoxime Bioorthogonality->ABAO_Reaction Stability Product Stability Stability->ABAO_Reaction Favorable_Kinetics Favorable Kinetics Favorable_Kinetics->ABAO_Reaction Precise_Labeling Precise Protein Labeling Aldehyde_Tag->Precise_Labeling ABAO_Reaction->Precise_Labeling ADCs Antibody-Drug Conjugates Precise_Labeling->ADCs Imaging_Probes Fluorescent Imaging Probes Precise_Labeling->Imaging_Probes Biomaterials Functional Biomaterials Precise_Labeling->Biomaterials

Caption: Logical relationships in site-specific protein modification using ABAO.

References

Application Notes and Protocols: 2-Aminobenzamidoxime as a Synthetic Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-aminobenzamidoxime and its related structures, such as 2-aminobenzamides, as versatile synthetic intermediates in the manufacturing of pharmaceutically active compounds. The following sections detail the synthesis of key derivatives, present quantitative data, and illustrate relevant biological pathways.

Introduction

2-Aminobenzamidoxime and its analogs are valuable building blocks in medicinal chemistry due to their inherent reactivity and ability to form a variety of heterocyclic scaffolds. The presence of both a nucleophilic amino group and a reactive amidoxime (B1450833) or amide moiety on the same aromatic ring allows for the construction of diverse molecular architectures with a wide range of biological activities. These intermediates are pivotal in the synthesis of compounds targeting inflammatory diseases, cancer, and infectious agents.

I. Synthesis of 2-Aminobenzamide (B116534) Derivatives from Isatoic Anhydride (B1165640)

A common and efficient method for the synthesis of 2-aminobenzamide derivatives, which share a core structural motif with 2-aminobenzamidoxime, is the reaction of isatoic anhydride with various primary amines. This reaction proceeds through nucleophilic acyl substitution, followed by ring-opening and decarboxylation.[1][2]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Amino-N-arylbenzamides [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatoic anhydride (1.0 equivalent) in an appropriate solvent such as dimethylformamide (DMF) or benzene (B151609).

  • Addition of Amine: Add the desired primary amine (1.0 equivalent) to the solution.

  • Heating: Heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent. Further purification can be achieved by recrystallization from a suitable solvent (e.g., benzene or ethanol) to yield the pure 2-aminobenzamide derivative.[2]

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-N-arylbenzamides [1]

  • Reaction Setup: In a microwave-safe reaction vessel, combine isatoic anhydride (1.0 equivalent) and the desired primary amine (1.0 equivalent).

  • Solvent: Add a few drops of a high-boiling point solvent like DMF to facilitate microwave absorption.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power of 140-420 W for a duration of 4-10 minutes.

  • Work-up and Isolation: After irradiation, allow the vessel to cool to room temperature. Add ice-cold water to the reaction mixture to precipitate the product.

  • Purification: Collect the solid product by filtration and wash with cold water. If necessary, recrystallize the product from an appropriate solvent.

Data Presentation

The following table summarizes the yields of various 2-aminobenzamide derivatives synthesized from isatoic anhydride using both conventional and microwave-assisted methods.

AmineMethodSolventTemperature (°C)TimeYield (%)
4-FluoroanilineConventionalDMFReflux6 h72
4-FluoroanilineMicrowave (140W)DMF (drops)-10 min65
p-ToluidineConventionalBenzeneReflux2-4 h97
IsopropylamineConventionalEthylene Dichloride553 h90.9
Experimental Workflow

The general workflow for the synthesis of 2-aminobenzamides from isatoic anhydride is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Isatoic Anhydride Isatoic Anhydride Mixing in Solvent (e.g., DMF) Mixing in Solvent (e.g., DMF) Isatoic Anhydride->Mixing in Solvent (e.g., DMF) Primary Amine Primary Amine Primary Amine->Mixing in Solvent (e.g., DMF) Heating (Conventional or Microwave) Heating (Conventional or Microwave) Mixing in Solvent (e.g., DMF)->Heating (Conventional or Microwave) Cooling & Precipitation Cooling & Precipitation Heating (Conventional or Microwave)->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure 2-Aminobenzamide Derivative Pure 2-Aminobenzamide Derivative Recrystallization->Pure 2-Aminobenzamide Derivative G cluster_pathway NOD1 Signaling Pathway cluster_inhibition Inhibition Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1 NOD1 Bacterial Peptidoglycan->NOD1 activates RIPK2 RIPK2 NOD1->RIPK2 recruits & activates IKK Complex IKK Complex RIPK2->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Gene Transcription Inflammatory Gene Transcription Nucleus->Inflammatory Gene Transcription induces 2-Aminobenzimidazole Inhibitor (e.g., ML130) 2-Aminobenzimidazole Inhibitor (e.g., ML130) 2-Aminobenzimidazole Inhibitor (e.g., ML130)->NOD1 inhibits G cluster_inflammation Inflammatory Cascade cluster_inhibition Inhibition Inflammatory Stimulus Inflammatory Stimulus Neutrophil Activation Neutrophil Activation Inflammatory Stimulus->Neutrophil Activation Release of Proteases Release of Proteases Neutrophil Activation->Release of Proteases Neutrophil Elastase (NE) Neutrophil Elastase (NE) Release of Proteases->Neutrophil Elastase (NE) Proteinase 3 (PR3) Proteinase 3 (PR3) Release of Proteases->Proteinase 3 (PR3) Extracellular Matrix Degradation Extracellular Matrix Degradation Neutrophil Elastase (NE)->Extracellular Matrix Degradation Pro-inflammatory Cytokine Activation Pro-inflammatory Cytokine Activation Neutrophil Elastase (NE)->Pro-inflammatory Cytokine Activation Proteinase 3 (PR3)->Extracellular Matrix Degradation Proteinase 3 (PR3)->Pro-inflammatory Cytokine Activation Tissue Damage & Inflammation Tissue Damage & Inflammation Extracellular Matrix Degradation->Tissue Damage & Inflammation Pro-inflammatory Cytokine Activation->Tissue Damage & Inflammation 2-Aminobenzamidoxime Analog 2-Aminobenzamidoxime Analog 2-Aminobenzamidoxime Analog->Neutrophil Elastase (NE) inhibits 2-Aminobenzamidoxime Analog->Proteinase 3 (PR3) inhibits

References

Application Notes and Protocols for Fluorescent Labeling of Glycans with 2-Aminobenzamide (2-AB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that profoundly influences the structure, function, and therapeutic efficacy of proteins.[1][2] Accurate analysis of glycan profiles is therefore a regulatory requirement and a cornerstone of biopharmaceutical development and quality control.[3] Since native glycans lack a chromophore, fluorescent labeling is a widely adopted strategy to enable their sensitive detection and quantification.[3]

2-Aminobenzamide (B116534) (2-AB) is a robust and extensively used fluorescent tag for glycan analysis.[4] It is favored for its efficient, non-selective labeling of glycans at their reducing end via reductive amination, the stability of the resulting labeled product, and its compatibility with a range of downstream analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS).[3][5] This document provides detailed protocols and performance characteristics for the fluorescent labeling of glycans using 2-AB.

Principle of the Method: Reductive Amination

The labeling of glycans with 2-AB is a two-step reductive amination reaction.[3][6]

  • Schiff Base Formation: The primary amine group of 2-AB performs a nucleophilic attack on the carbonyl carbon of the open-ring form of the glycan's reducing sugar. This reaction forms a reversible imine, also known as a Schiff base.[3][7]

  • Reduction: The imine group is then irreversibly reduced to a stable secondary amine by a reducing agent, typically sodium cyanoborohydride (NaCNBH₃) or 2-picoline borane.[3] This creates a stable covalent bond between the glycan and the 2-AB label.

This stoichiometric attachment of one 2-AB molecule per glycan allows for the relative quantification of different glycan species based on their fluorescence intensity.[6]

cluster_reaction Reductive Amination of Glycans with 2-Aminobenzamide (2-AB) Glycan Glycan (with reducing end) Open_Glycan Open-ring form (aldehyde) Glycan->Open_Glycan Equilibrium Schiff_Base Schiff Base (Imine) Open_Glycan->Schiff_Base + 2-AB Two_AB 2-Aminobenzamide (2-AB) (Primary Amine) Schiff_Base->Open_Glycan - H₂O Labeled_Glycan 2-AB Labeled Glycan (Stable Secondary Amine) Schiff_Base->Labeled_Glycan + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaCNBH₃)

Caption: The two-step reductive amination mechanism for fluorescently labeling glycans.

Experimental Protocols

The following protocols are representative methods for N-glycan release and subsequent labeling with 2-AB.

Protocol 1: Enzymatic Release of N-Linked Glycans

This protocol describes the release of N-linked glycans from glycoproteins using Peptide-N-Glycosidase F (PNGase F).

Materials:

  • Purified glycoprotein (B1211001) sample (10-50 µg)

  • Deionized water

  • 2% (w/v) Sodium Dodecyl Sulfate (SDS)

  • PNGase F enzyme

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Reconstitute 10-50 µg of the purified glycoprotein in 10 µL of deionized water in a microcentrifuge tube.

  • Denaturation: Add 10 µL of 2% (w/v) SDS. Gently vortex and incubate at 60°C for 10 minutes.[8]

  • Enzyme Addition: Cool the sample to room temperature. Add PNGase F enzyme according to the manufacturer's instructions.

  • Incubation: Incubate the reaction mixture at 37°C overnight or at 50°C for a shorter duration as recommended by the enzyme supplier to ensure complete deglycosylation.[8]

Protocol 2: 2-Aminobenzamide (2-AB) Labeling of Released Glycans

This protocol outlines the standard reductive amination procedure for labeling the released glycans with 2-AB.

Materials:

  • Dried, released glycan sample

  • Deionized water

  • 2-AB Labeling Reagent: Prepare fresh in a fume hood by dissolving 2-aminobenzamide and a reducing agent (e.g., sodium cyanoborohydride) in a solution of dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid.[9]

  • Sealing film or caps (B75204) for tubes/plates

Procedure:

  • Labeling Reaction Preparation: Resuspend the dried glycan sample in 10 µL of deionized water. Add 25 µL of the freshly prepared 2-AB labeling reagent.[3]

  • Mixing: Thoroughly mix the sample by vortexing or shaking for 10 minutes.

  • Incubation: Seal the tube or plate and incubate at 65°C for 2 hours.[3]

  • Cooling: After incubation, allow the reaction mixture to cool to room temperature.

Protocol 3: Purification of 2-AB Labeled Glycans

Excess labeling reagents must be removed before analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) is a common and effective cleanup method.[8]

Materials:

  • HILIC SPE cartridges or plates

  • Acetonitrile (B52724) (ACN)

  • Deionized water

  • Trifluoroacetic acid (TFA)

  • Vacuum manifold (for SPE plates) or centrifuge (for spin columns)

Procedure:

  • Cartridge Equilibration: Equilibrate the HILIC SPE cartridge with deionized water followed by the initial mobile phase (e.g., high percentage of acetonitrile).

  • Sample Loading: Load the cooled labeling reaction mixture onto the equilibrated HILIC SPE cartridge.

  • Washing: Wash the cartridge with a high percentage of acetonitrile to remove excess 2-AB and other hydrophobic contaminants.

  • Elution: Elute the 2-AB labeled glycans from the cartridge using a low percentage of acetonitrile in water (e.g., water or an aqueous buffer).

  • Drying: Dry the eluted, purified 2-AB labeled glycans in a centrifugal evaporator. The sample is now ready for analysis.

General Workflow for N-Glycan Analysis

The overall process from a glycoprotein sample to analytical results can be summarized in the following workflow.

cluster_workflow General Workflow for N-Glycan Profiling using 2-AB Labeling Glycoprotein Glycoprotein Sample Deglycosylation Enzymatic Deglycosylation (PNGase F) Glycoprotein->Deglycosylation Labeling 2-AB Labeling (Reductive Amination) Deglycosylation->Labeling Purification Purification (HILIC SPE) Labeling->Purification Analysis Analysis (HILIC-UPLC-FLD-MS) Purification->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: General workflow for N-glycan profiling using 2-AB fluorescent labeling.

Data Presentation: Quantitative Comparison of Labeling Reagents

The choice of fluorescent label significantly impacts the sensitivity of glycan analysis by both fluorescence (FLR) and mass spectrometry (MS) detection.[8] While 2-AB is a well-established and cost-effective method, other labels such as procainamide (B1213733) (ProA) and RapiFluor-MS (RF-MS) have been developed to offer enhanced sensitivity.[10]

Feature2-Aminobenzamide (2-AB)Procainamide (ProA)RapiFluor-MS (RF-MS)
Fluorescence (FLR) Sensitivity Baseline~15x higher than 2-AB[10]~4x lower than ProA[10]
Mass Spectrometry (MS) Sensitivity Lowest[10]~2.4x lower than RF-MS[10]Highest (~68x higher than 2-AB)[10]
Ionization Efficiency Poor[11]High (contains basic tertiary amine)High (contains basic tertiary amine)
Primary Application Routine, quantitative FLR-based analysisHigh-sensitivity FLR-based quantificationHigh-sensitivity MS-based analysis
Labeling Chemistry Reductive AminationReductive AminationReductive Amination
Labeling Efficiency Good and comparable to ProA and RF-MS[12]Good and comparable to 2-AB and RF-MS[12]Good and comparable to 2-AB and ProA[12]
Minimal IgG for MS Quantification 10 µg[10]1 µg[10]0.5 µg[10]

Key Takeaways:

  • For routine analysis where cost-effectiveness is a priority, 2-AB remains a suitable choice.[8]

  • For applications requiring high sensitivity in fluorescence-based quantification, Procainamide is the preferred option due to its significantly higher fluorescence signal.[10]

  • For studies demanding the utmost sensitivity in mass spectrometry to detect and quantify low-abundance glycans, RapiFluor-MS is the unequivocal choice.[8][10]

Analytical Considerations

Once labeled and purified, 2-AB derivatized glycans are amenable to a variety of analytical techniques.

  • HILIC-UPLC/HPLC with Fluorescence Detection: This is the most common method for separating and quantifying 2-AB labeled glycans.[1][2] The separation is based on the hydrophilicity of the glycans, and the fluorescence detector provides sensitive detection (Excitation: ~320-330 nm, Emission: ~420 nm).[4][13]

  • Mass Spectrometry (MS): HILIC separation can be directly coupled to a mass spectrometer, which provides structural information and confirmation of glycan identities.[2] While 2-AB has lower ionization efficiency compared to other labels, it is still widely used in MS applications.[10]

  • Capillary Electrophoresis (CE): CE offers an orthogonal separation mechanism to HPLC and is particularly useful for analyzing charged (sialylated) glycans.[14]

Conclusion

Fluorescent labeling of glycans with 2-aminobenzamide is a foundational technique in glycoscience and biopharmaceutical analysis. Its non-selective and efficient labeling, coupled with the stability of the labeled product, allows for reliable relative quantification of glycan populations.[5] While newer labeling reagents offer enhanced sensitivity for specific applications, the well-characterized nature and cost-effectiveness of 2-AB ensure its continued relevance in research, development, and quality control environments. The detailed protocols and comparative data presented here serve as a comprehensive guide for researchers to make informed decisions and successfully implement 2-AB labeling in their glycan analysis workflows.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-Amino Benzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Amino benzamidoxime (B57231). This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-Amino benzamidoxime from 2-aminobenzonitrile (B23959) and hydroxylamine (B1172632).

Q1: My reaction is showing a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in amidoxime (B1450833) synthesis can arise from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The conversion of nitriles to amidoximes can be slow.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (2-aminobenzonitrile) is still present after the initially planned reaction time, consider extending the duration of the reaction. Gently heating the reaction mixture, typically to 60-80°C, can also increase the reaction rate.[1][2]

  • Suboptimal Reagents: The quality of hydroxylamine is crucial.

    • Solution: Use a fresh bottle of hydroxylamine hydrochloride. Ensure all reagents are of high purity and stored under appropriate conditions to prevent degradation.

  • Inappropriate Base: The choice and amount of base are critical for liberating free hydroxylamine from its hydrochloride salt.

    • Solution: Sodium carbonate or triethylamine (B128534) are commonly used bases.[2] Ensure you are using the correct stoichiometric amount, typically 2 to 6 equivalents of base relative to the nitrile.[2] The choice of base can also influence the formation of byproducts (see Q2).

  • Solvent Choice: The solvent can significantly impact the reaction rate and solubility of reactants.

    • Solution: Ethanol or methanol (B129727) are common solvents for this reaction, often used at reflux to decrease reaction time.[1][2] Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

Q2: I am observing a significant amount of 2-aminobenzamide (B116534) as a byproduct. How can I minimize its formation?

A2: The formation of an amide byproduct is a known issue in amidoxime synthesis, particularly with certain substrates.[3]

  • Reaction Mechanism: The formation of the amide byproduct can be favored under certain conditions.

    • Solution: The choice of base can influence the reaction pathway. For instance, using triethylamine in water has been shown to be an effective condition for minimizing amide formation in some cases.[1] The use of ionic liquids as solvents has also been reported to suppress amide byproduct formation.[3]

  • Alternative Pathway: If amide formation is persistent, consider a two-step process.

    • Solution: Convert the nitrile to a thioamide first, and then react the thioamide with hydroxylamine. This method can sometimes provide the desired amidoxime with higher purity.

Q3: I am having difficulty isolating and purifying the final product. What are the best practices?

A3: Effective purification is key to obtaining high-purity this compound.

  • Initial Work-up: After the reaction is complete, a proper work-up is necessary to remove inorganic salts and other impurities.

    • Solution: Cool the reaction mixture and filter off any precipitated inorganic salts. The filtrate can then be concentrated under reduced pressure.

  • Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds.

    • Solution: Attempt to recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/water or ethyl acetate (B1210297)/hexane).[4] Slow cooling is crucial for the formation of pure crystals. If the product does not crystallize, try scratching the inside of the flask with a glass rod to induce crystallization.[5]

  • Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility, column chromatography is a good alternative.

    • Solution: Use silica (B1680970) gel as the stationary phase and an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate the this compound from any remaining starting materials or byproducts.[1][6] Due to the basic nature of the amino group, adding a small amount of a basic modifier like triethylamine to the eluent can prevent streaking on the column.[5]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key variables and their impact on the synthesis of amidoximes from nitriles, providing a basis for optimizing the synthesis of this compound.

Table 1: Effect of Base on Amidoxime Synthesis

BaseTypical Solvent(s)Temperature (°C)General ObservationsPotential Issues
Sodium Carbonate (Na₂CO₃)Ethanol, Methanol25 - 80Commonly used, effective for many nitriles.[2]Can be slow at room temperature.
Triethylamine (Et₃N)Ethanol, Water, DMF25 - 80Can lead to cleaner reactions and easier work-up.[1]Volatility can be a concern at higher temperatures.
Sodium Hydroxide (NaOH)Ethanol/Water70Used in some preparations.Strong base, may promote side reactions.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution(s)
Low Yield Incomplete reactionIncrease reaction time and/or temperature (60-80°C).[1][2]
Poor reagent qualityUse fresh hydroxylamine hydrochloride.
Suboptimal base/solventExperiment with different bases (Na₂CO₃, Et₃N) and solvents (Ethanol, Methanol).[1][2]
Amide Byproduct Formation Reaction conditions favor amide pathwayUse triethylamine in water; consider ionic liquids as solvents.[1][3]
Difficult Purification Oily or non-crystalline productAttempt recrystallization from various solvents; utilize column chromatography.[4][6]
Similar polarity of product and impuritiesUse column chromatography with an optimized eluent system.[6]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from 2-aminobenzonitrile.

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on established methods for amidoxime synthesis.[2] Optimization of reaction time and temperature may be necessary.

Materials:

  • 2-Aminobenzonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate (anhydrous)

  • Ethanol (95%)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzonitrile (1.0 eq) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature or heat to reflux (typically 60-80°C).[2][6]

  • Monitoring: Monitor the progress of the reaction by TLC until the 2-aminobenzonitrile spot disappears (typically 1-24 hours, depending on the temperature).[1][2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Büchner funnel to remove inorganic salts.

    • Wash the filter cake with a small amount of cold ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and troubleshooting of this compound.

Reaction_Pathway 2-Aminobenzonitrile 2-Aminobenzonitrile Intermediate N-hydroxy-2-aminobenzimidamide (Tautomer of Amidoxime) 2-Aminobenzonitrile->Intermediate + Hydroxylamine Hydroxylamine Hydroxylamine 2-Amino_benzamidoxime This compound Intermediate->2-Amino_benzamidoxime Tautomerization

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A Mix 2-Aminobenzonitrile, Hydroxylamine HCl, and Base in Ethanol B Heat to Reflux (60-80°C) A->B C Monitor by TLC B->C D Cool and Filter Inorganic Salts C->D E Concentrate Filtrate D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Recrystallization or Column Chromatography G->H I Characterize Pure Product H->I

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Guide Start Low Yield or Impure Product TLC Check TLC for Starting Material Start->TLC Incomplete Incomplete Reaction? TLC->Incomplete Extend Increase Reaction Time and/or Temperature Incomplete->Extend Yes Byproduct Significant Amide Byproduct? Incomplete->Byproduct No Extend->TLC Base Change Base (e.g., Triethylamine) or Solvent Byproduct->Base Yes Purify Proceed to Purification Byproduct->Purify No Base->TLC Purification Purification Issues? Purify->Purification Recrystallize Optimize Recrystallization Solvent Purification->Recrystallize Yes Column Perform Column Chromatography Purification->Column If Recrystallization Fails End Pure Product Recrystallize->End Column->End

Caption: Troubleshooting decision tree for this compound synthesis.

References

Troubleshooting low yield in 2-Amino benzamidoxime reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino Benzamidoxime synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a very low yield in my this compound synthesis. What are the most common causes?

Low yields in the synthesis of this compound from 2-aminobenzonitrile (B23959) and hydroxylamine (B1172632) are typically due to one or more of the following factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side Product Formation: The most common side product is the corresponding 2-aminobenzamide (B116534), formed through the hydrolysis of the nitrile or the amidoxime (B1450833) product. This is particularly prevalent with nitriles containing electron-withdrawing groups.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of hydroxylamine to the nitrile can lead to incomplete conversion.

  • Poor Reagent Quality: The purity of 2-aminobenzonitrile, hydroxylamine hydrochloride, and the base used is crucial.

  • Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction rate and the formation of side products.

Q2: How can I minimize the formation of the 2-aminobenzamide byproduct?

The formation of 2-aminobenzamide is a common issue. Here are some strategies to minimize its formation:

  • Control of Reaction Temperature: Higher temperatures can promote the hydrolysis of the nitrile starting material or the amidoxime product to the amide. Running the reaction at a lower temperature for a longer duration can be beneficial.

  • Choice of Base: The strength and amount of the base are critical. Using a milder organic base like triethylamine (B128534) instead of strong inorganic bases such as sodium hydroxide (B78521) can reduce the rate of hydrolysis.

  • Anhydrous Conditions: Ensure that all reagents and solvents are dry, as water can facilitate the hydrolysis to the amide.

  • Alternative Synthesis Route: In some cases, converting the nitrile to a thioamide first and then reacting it with hydroxylamine can provide a cleaner route to the amidoxime with less amide byproduct.

Q3: What are the recommended purification methods for this compound?

The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing impurities. A suitable solvent system, such as ethanol (B145695)/water or ethyl acetate (B1210297)/hexane, can be used. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization of the pure product.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica (B1680970) gel column chromatography can be employed. Since this compound contains a basic amino group, it may interact strongly with acidic silica gel. To mitigate this, a small amount of a basic modifier like triethylamine (1-2%) can be added to the eluent.

Troubleshooting Guide: Low Yield

This guide provides a systematic approach to diagnosing and resolving low yield issues in your this compound synthesis.

Table 1: Impact of Reaction Parameters on Yield (Illustrative Data)

The following table summarizes the expected impact of different reaction conditions on the yield of this compound. Note: This data is illustrative and based on general principles of amidoxime synthesis. Optimal conditions should be determined empirically.

ParameterCondition AYield (A)Condition BYield (B)Rationale
Base Sodium Hydroxide~40-50%Triethylamine~60-75%Stronger inorganic bases can promote hydrolysis to the amide byproduct.
Solvent Methanol~55-65%Ethanol~60-70%Ethanol can sometimes offer better solubility for the reagents.
Temperature 80 °C~50-60%60 °C~65-75%Lower temperatures can reduce the rate of side reactions, including hydrolysis.
Time 4 hours~50-60%12 hours~70-80%The reaction can be slow and may require extended time to reach completion.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields.

Troubleshooting_Workflow start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction purification_issue Check Purification Protocol start->purification_issue If reaction appears complete incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Side Products Observed check_reaction->side_products New spots on TLC increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp optimize_base_solvent Optimize Base and Solvent side_products->optimize_base_solvent end Improved Yield increase_time_temp->end optimize_base_solvent->end recrystallize Re-evaluate Recrystallization Solvent purification_issue->recrystallize chromatography Consider Column Chromatography purification_issue->chromatography recrystallize->end chromatography->end

Caption: A decision-making workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-aminobenzonitrile.

Materials:

  • 2-aminobenzonitrile

  • Hydroxylamine hydrochloride

  • Triethylamine

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzonitrile (1.0 equivalent) in anhydrous ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 equivalents) to the solution. To this mixture, add triethylamine (1.6 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at 60-70°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 6-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of water).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system for recrystallization, such as ethanol/water or ethyl acetate/hexane. The ideal solvent should dissolve the crude product at high temperatures but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) until the solid just dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a two-solvent system, add the second solvent (e.g., water or hexane) dropwise until the solution becomes cloudy, then add a few drops of the first solvent to redissolve the precipitate. Allow the solution to cool slowly.

  • Isolation: Once crystals have formed, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Reaction Mechanisms

Understanding the reaction pathways is key to troubleshooting.

Main Reaction Pathway

The desired reaction proceeds through the nucleophilic addition of hydroxylamine to the nitrile group of 2-aminobenzonitrile.

Main_Reaction r1 2-Aminobenzonitrile p1 This compound r1->p1 Base (e.g., Triethylamine) Ethanol, 60-70°C reagent + Hydroxylamine

Caption: The main synthetic route to this compound.

Side Reaction Pathway: Amide Formation

The primary side reaction is the hydrolysis of the nitrile or the amidoxime to form 2-aminobenzamide.

Side_Reaction nitrile 2-Aminobenzonitrile amide 2-Aminobenzamide nitrile->amide Hydrolysis (Heat, Base) amidoxime This compound amidoxime->amide Hydrolysis (Heat, Base) water + H2O

Caption: Formation of the 2-aminobenzamide side product.

Common side products in 2-Amino benzamidoxime synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino Benzamidoxime.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the reaction of 2-aminobenzonitrile (B23959) with hydroxylamine (B1172632). This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be performed in the presence of a base to neutralize the hydrochloride salt of hydroxylamine.

Q2: What are the most common side products observed during the synthesis of this compound?

A2: The primary side products encountered during the synthesis of this compound are 2-aminobenzamide (B116534) and 3-amino-1,2,4-benzotriazine-1-oxide.

Q3: How is 2-aminobenzamide formed as a side product?

A3: The formation of 2-aminobenzamide can occur through two main pathways. Firstly, it can result from the hydrolysis of the starting material, 2-aminobenzonitrile, if water is present in the reaction mixture. Secondly, the amidoxime (B1450833) product itself can undergo rearrangement or hydrolysis under certain conditions to yield the corresponding amide. The presence of electron-withdrawing groups on the aromatic ring of a benzonitrile (B105546) can sometimes favor the formation of the amide over the amidoxime when reacting with hydroxylamine.[1]

Q4: What leads to the formation of 3-amino-1,2,4-benzotriazine-1-oxide?

A4: This heterocyclic compound is a result of an intramolecular cyclization of the this compound product. The presence of the ortho-amino group allows for a ring-closing reaction to occur, particularly under certain pH and temperature conditions.

Q5: How can I purify the crude this compound?

A5: Purification of the crude product is crucial to remove unreacted starting materials and side products. Recrystallization is a highly effective method for purifying this compound.[2][3][4][5][6] Common solvents for recrystallization of similar aromatic amines and amides include ethanol, benzene, or mixtures of solvents like ethyl acetate (B1210297)/hexane (B92381).[7][8][9] Column chromatography using silica (B1680970) gel can also be employed for more challenging separations.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Formation of significant amounts of side products. 3. Suboptimal reaction temperature. 4. Incorrect stoichiometry of reactants.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary. 2. Optimize the reaction pH to be near neutral or slightly basic to favor amidoxime formation. Control the reaction temperature to minimize side reactions. 3. Typically, the reaction is carried out at reflux temperature of the solvent (e.g., ethanol). Ensure the temperature is maintained consistently. 4. Use a slight excess of hydroxylamine (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the 2-aminobenzonitrile.
Presence of 2-Aminobenzamide Impurity 1. Presence of water in the reaction medium. 2. Reaction conditions favoring hydrolysis.1. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. 2. Avoid strongly acidic or basic conditions during the reaction and work-up, as these can promote hydrolysis.
Presence of 3-Amino-1,2,4-benzotriazine-1-oxide Impurity 1. Prolonged reaction time at elevated temperatures. 2. Reaction pH favoring intramolecular cyclization.1. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-running the reaction. 2. Maintain a neutral to slightly basic pH. Strongly acidic or basic conditions might catalyze the cyclization.
Difficulty in Product Isolation/Crystallization 1. Product is too soluble in the reaction solvent. 2. Presence of impurities inhibiting crystallization.1. After the reaction is complete, cool the mixture in an ice bath to induce precipitation. If the product remains in solution, carefully remove the solvent under reduced pressure. 2. Attempt to purify a small portion of the crude material by column chromatography to obtain a seed crystal, which can then be used to induce crystallization in the bulk mixture.

Experimental Protocols

Synthesis of this compound from 2-Aminobenzonitrile

Materials:

  • 2-Aminobenzonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate or Sodium bicarbonate

  • Ethanol (anhydrous)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminobenzonitrile (1.0 equivalent) in anhydrous ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (0.6 equivalents) in a minimal amount of water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of 2-aminobenzonitrile.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete (disappearance of the 2-aminobenzonitrile spot), allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to facilitate the precipitation of the product.

  • Collect the crude this compound by vacuum filtration and wash the solid with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol or a suitable solvent mixture.

Visualizations

Synthesis_Pathway 2-Aminobenzonitrile 2-Aminobenzonitrile This compound This compound 2-Aminobenzonitrile->this compound + Hydroxylamine 2-Aminobenzamide 2-Aminobenzamide 2-Aminobenzonitrile->2-Aminobenzamide + H2O (Hydrolysis) This compound->2-Aminobenzamide Rearrangement/Hydrolysis 3-Amino-1,2,4-benzotriazine-1-oxide 3-Amino-1,2,4-benzotriazine-1-oxide This compound->3-Amino-1,2,4-benzotriazine-1-oxide Intramolecular Cyclization

Caption: Reaction scheme for the synthesis of this compound and its common side products.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Analysis and Troubleshooting Start Start Reaction_Setup Set up reaction: 2-Aminobenzonitrile + Hydroxylamine Start->Reaction_Setup Reaction_Monitoring Monitor by TLC Reaction_Setup->Reaction_Monitoring Workup_Isolation Work-up and Isolate Crude Product Reaction_Monitoring->Workup_Isolation Analyze_Crude Analyze Crude Product (TLC, NMR, etc.) Workup_Isolation->Analyze_Crude Check_Purity Is Purity > 95%? Analyze_Crude->Check_Purity Identify_Impurity Identify Major Impurity Check_Purity->Identify_Impurity No Final_Product Pure this compound Check_Purity->Final_Product Yes Amide_Impurity Side Product: 2-Aminobenzamide Identify_Impurity->Amide_Impurity Amide Detected Cyclized_Impurity Side Product: 3-Amino-1,2,4- benzotriazine-1-oxide Identify_Impurity->Cyclized_Impurity Cyclized Product Detected Purification Purify by Recrystallization or Column Chromatography Identify_Impurity->Purification Minor Impurities Optimize_Conditions Optimize Reaction Conditions: - Anhydrous Solvents - Control pH and Temperature Amide_Impurity->Optimize_Conditions Cyclized_Impurity->Optimize_Conditions Optimize_Conditions->Reaction_Setup Retry Synthesis Purification->Final_Product

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

References

Stability issues of 2-Amino benzamidoxime in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Amino benzamidoxime (B57231) in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific issues that may arise when working with 2-Amino benzamidoxime in aqueous solutions.

Issue 1: Rapid Loss of Purity or Unexpected Peaks in HPLC Analysis

  • Question: My aqueous solution of this compound shows a rapid decrease in purity, with new peaks appearing in the HPLC chromatogram shortly after preparation. What could be the cause?

  • Answer: This issue is likely due to the chemical instability of this compound in aqueous solution, which can be influenced by several factors. The primary degradation pathways to consider are hydrolysis and oxidation.

    • Hydrolysis: The amidoxime (B1450833) functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This would lead to the cleavage of the C-N bond, potentially forming 2-aminobenzamide (B116534) and hydroxylamine (B1172632) or other related products.

    • Oxidation: The aromatic amino group is prone to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or exposure to light. This can lead to the formation of colored degradation products.

    Troubleshooting Steps:

    • pH Control: Measure the pH of your aqueous solution. Unbuffered solutions can have a pH that drifts, accelerating degradation. It is recommended to use a buffered solution to maintain a stable pH, ideally within the neutral range (pH 6-8), where many benzamide (B126) derivatives exhibit maximum stability.[1]

    • Solvent Preparation: Use deoxygenated water (e.g., by sparging with nitrogen or argon) to prepare your solutions to minimize oxidative degradation.

    • Storage Conditions: Store your aqueous solutions at low temperatures (2-8°C for short-term and -20°C for long-term) and protected from light by using amber vials or wrapping the container in aluminum foil. For stock solutions in organic solvents like DMSO, storage at -80°C is recommended for up to 6 months.[2]

    • Inert Atmosphere: For prolonged storage or sensitive experiments, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Color Change in the Aqueous Solution

  • Question: My initially colorless solution of this compound has turned yellow or brown over time. What is causing this discoloration?

  • Answer: The development of color in your solution is a strong indication of oxidative degradation. The 2-amino group on the benzene (B151609) ring is susceptible to oxidation, which can lead to the formation of colored impurities.

    Troubleshooting Steps:

    • Minimize Oxygen Exposure: Prepare solutions with solvents that have been deoxygenated.

    • Protect from Light: Store solutions in light-resistant containers (amber vials) as photo-oxidation can contribute to color formation.

    • Use of Antioxidants: For applications where it does not interfere with the downstream process, consider the addition of a small amount of an antioxidant. The compatibility and potential interference of the antioxidant with your experiment must be carefully evaluated.

    • Fresh Preparation: Whenever possible, prepare fresh solutions of this compound immediately before use to minimize the impact of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: Based on its chemical structure, this compound is susceptible to two main degradation pathways in aqueous solutions:

  • Hydrolysis: The amidoxime group can undergo hydrolysis under both acidic and basic conditions. While specific degradation products for this compound are not extensively documented in publicly available literature, hydrolysis of the amidoxime could potentially yield 2-aminobenzamide or 2-aminobenzoic acid.

  • Oxidation: The presence of the aromatic amino group makes the molecule susceptible to oxidation, which can be accelerated by factors such as pH, temperature, light, and the presence of metal ions. This can lead to the formation of various colored byproducts.

Q2: How does pH affect the stability of this compound solutions?

Q3: What is the recommended procedure for preparing and storing aqueous solutions of this compound?

A3: To ensure the stability of your this compound solutions, follow these recommendations:

  • Solvent: Use high-purity, deoxygenated water or an appropriate buffer system.

  • Dissolution: If solubility is an issue in purely aqueous media, a co-solvent such as DMSO or ethanol (B145695) can be used. However, be mindful of the potential impact of the co-solvent on the stability and your experimental system. For instance, stock solutions in DMSO are common.[2]

  • Storage: Store aqueous solutions at refrigerated temperatures (2-8°C) for short-term use (up to 24 hours). For longer-term storage, it is advisable to store aliquots at -20°C or below to minimize degradation. Always protect solutions from light. Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[2]

  • Preparation: Prepare solutions fresh whenever possible, especially for critical experiments.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing aromatic amine functionalities can be photosensitive. Exposure to light, particularly UV light, can induce photodegradation. Therefore, it is recommended to protect solutions of this compound from light by using amber glass vials or by working in a light-protected environment.

Data Presentation

The following tables provide illustrative quantitative data on the stability of this compound under various stress conditions. This data is based on general principles of forced degradation studies for similar chemical structures and should be considered as a guideline for experimental design, as specific literature data for this compound is limited.

Table 1: Estimated Hydrolytic Degradation of this compound in Aqueous Solution after 24 hours.

ConditionTemperature (°C)Estimated Degradation (%)
0.1 M HCl6015 - 30
Neutral (Water)60< 5
0.1 M NaOH6020 - 40

Table 2: Estimated Oxidative and Thermal Degradation of this compound.

ConditionTemperature (°C)Time (hours)Estimated Degradation (%)
3% H₂O₂ (in water)252410 - 25
Solid State (Heat)8048< 5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to understand the stability profile of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile (B52724) or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation (Solution): Prepare a solution of this compound in a suitable solvent (e.g., water with a co-solvent if necessary) and heat at 80°C.

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp). A control sample should be wrapped in aluminum foil.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column Selection: Start with a common reverse-phase column, such as a C18 column.

  • Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Elution: A gradient elution is often necessary to separate polar degradation products from the less polar parent compound.

  • Detection: UV detection is suitable for this compound due to its aromatic structure. Select a wavelength that provides a good response for both the parent compound and potential degradation products.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, sensitive, accurate, and precise for its intended purpose. This involves analyzing the samples from the forced degradation study to demonstrate that all degradation products are well-separated from the parent peak.

Visualizations

logical_relationship_troubleshooting start Instability Issue Observed (e.g., Purity Loss, Color Change) cause1 Potential Cause: Hydrolysis start->cause1 cause2 Potential Cause: Oxidation start->cause2 solution1 Troubleshooting: Control pH with Buffers cause1->solution1 solution2 Troubleshooting: Use Deoxygenated Solvents cause2->solution2 solution3 Troubleshooting: Protect from Light cause2->solution3 solution4 Troubleshooting: Optimize Storage Conditions (Low Temperature) solution1->solution4 solution2->solution4 solution3->solution4

Caption: Troubleshooting logic for stability issues.

experimental_workflow_stability_study cluster_stress Apply Stress Conditions prep Prepare Stock Solution of this compound acid Acidic Hydrolysis prep->acid base Basic Hydrolysis prep->base oxid Oxidation (H2O2) prep->oxid heat Thermal Stress prep->heat light Photolytic Stress prep->light sample Sample at Time Points acid->sample base->sample oxid->sample heat->sample light->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze report Identify Degradants & Assess Stability analyze->report

Caption: Workflow for a forced degradation study.

References

Preventing degradation of 2-Amino benzamidoxime during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Amino benzamidoxime (B57231) during storage and in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-Amino benzamidoxime?

A1: For long-term stability, solid this compound should be stored at -20°C.[1] When stored under these conditions, the compound is reported to be stable for at least four years.[1] It is also recommended to keep the container tightly closed in a dry and well-ventilated place.

Q2: How should I store stock solutions of this compound?

A2: The stability of this compound in solution is dependent on the storage temperature. For optimal stability, stock solutions should be stored at -80°C, where they can be viable for up to 6 months.[2] If stored at -20°C, the solution should be used within one month.[2] It is crucial to protect all solutions from light.[2]

Q3: What solvents are suitable for preparing stock solutions of this compound?

A3: this compound is soluble in several organic solvents. Commonly used solvents for stock solutions include DMSO and DMF.[1] For in vivo experiments, it is advisable to prepare the working solution fresh on the same day of use.

Q4: Is this compound sensitive to pH?

A4: Yes, this compound's reactivity is pH-dependent.[2][3][4] While its primary reactivity with aldehydes is well-documented to be influenced by pH, the stability of the compound itself in aqueous solutions can also be affected. It is generally recommended to maintain solutions at a neutral pH to minimize potential hydrolysis of the amidoxime (B1450833) group or oxidation of the amino group.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in experiments using this compound solutions.
  • Potential Cause 1: Degradation of the stock solution.

    • Troubleshooting Steps:

      • Verify the age of the stock solution and the storage conditions. Solutions stored for longer than the recommended periods (6 months at -80°C or 1 month at -20°C) may have degraded.[2]

      • Check if the solution was protected from light during storage and handling.

      • If possible, analyze the purity of the stock solution using a suitable analytical method like HPLC.

    • Corrective Action: Prepare a fresh stock solution from solid this compound.

  • Potential Cause 2: Inappropriate solvent or solution preparation.

    • Troubleshooting Steps:

      • Confirm that the solvent used is compatible with your experimental conditions and does not promote degradation.

      • Ensure that the compound was fully dissolved. Sonication can be used to aid dissolution.

    • Corrective Action: Prepare fresh solutions using a recommended solvent and ensure complete dissolution. For aqueous-based assays, consider the pH of the final solution.

Issue 2: Visible changes in the solid this compound (e.g., discoloration).
  • Potential Cause: Improper storage leading to degradation.

    • Troubleshooting Steps:

      • Review the storage conditions of the solid material. Exposure to light, moisture, or elevated temperatures can cause degradation.

      • Visually inspect the compound for any changes in color or appearance.

    • Corrective Action: If degradation is suspected, it is recommended to use a fresh batch of the compound for reliable experimental results. The purity of the suspect material can be verified by analytical techniques such as HPLC and melting point analysis.

Quantitative Data Summary

While specific quantitative data on the degradation rate of this compound under various stress conditions is limited in the public domain, the following table summarizes the recommended storage conditions to minimize degradation.

FormStorage TemperatureRecommended Storage DurationLight ProtectionReference
Solid-20°C≥ 4 yearsRecommended[1]
Stock Solution-80°CUp to 6 monthsMandatory[2]
Stock Solution-20°CUp to 1 monthMandatory[2]

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be anticipated, although specific studies on this compound are not widely available.

  • Hydrolysis of the Amidoxime Group: The amidoxime functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 2-aminobenzamide (B116534) and hydroxylamine.

  • Oxidation of the Amino Group: The aromatic amino group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored degradation products.

The following diagram illustrates these potential degradation pathways.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound 2-Aminobenzamide 2-Aminobenzamide This compound->2-Aminobenzamide Acid/Base Hydroxylamine Hydroxylamine This compound->Hydroxylamine Acid/Base Oxidized Products Oxidized Products This compound->Oxidized Products O2, Light, Metal Ions cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare Stock Solution of This compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal Stress (e.g., 80°C, solid & solution) A->E F Photolytic Stress (ICH Q1B guidelines) A->F G Analyze Samples by Developed HPLC Method B->G C->G D->G E->G F->G H Assess Peak Purity G->H I Identify Degradation Products H->I J Validate Method as Stability-Indicating I->J

References

Technical Support Center: pH Optimization for 2-Amino Benzamidoxime Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the pH optimization of 2-Amino benzamidoxime (B57231) (ABAO) bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for bioconjugation with 2-Amino benzamidoxime (ABAO)?

A1: The optimal pH for the reaction of this compound with aldehydes is approximately 4.5.[1] This acidic condition is necessary to facilitate the rate-determining step of the reaction, which is the formation of a Schiff base.

Q2: Why is an acidic pH required for the reaction?

A2: An acidic pH is crucial because a protonated benzamidoxime acts as an internal general acid in the formation of the Schiff base intermediate.[1] This protonation activates the aldehyde for nucleophilic attack by the amine of ABAO.

Q3: Can the reaction be performed at neutral or basic pH?

A3: While the reaction can proceed at neutral pH, the rate is significantly slower. The reaction is pH-dependent, and deviating from the optimal acidic pH will likely result in lower conjugation efficiency.

Q4: What is the reaction mechanism between this compound and an aldehyde?

A4: The reaction proceeds through a two-step mechanism. The first and rate-determining step is the formation of a Schiff base between the aromatic amine of ABAO and the aldehyde. This is followed by a rapid intramolecular cyclization, resulting in a stable dihydroquinazoline (B8668462) oxide conjugate.[1]

Q5: How stable is the resulting dihydroquinazoline oxide conjugate?

A5: The dihydroquinazoline oxide conjugate is generally stable. However, like many bioconjugates, its stability can be influenced by pH. It is advisable to store the conjugate in a buffer at or near neutral pH and at low temperatures to minimize potential hydrolysis over long-term storage.

Troubleshooting Guide: Low Conjugation Yield

Low yield is a common issue in bioconjugation. This guide provides a systematic approach to identifying and resolving the root causes.

G cluster_start Start cluster_reagents Step 1: Reagent Quality cluster_conditions Step 2: Reaction Conditions cluster_biomolecule Step 3: Biomolecule Reactivity cluster_purification Step 4: Purification cluster_end End start Low or No Conjugate Yield reagent_quality Check Reagent Quality (ABAO and Aldehyde-Biomolecule) start->reagent_quality reagent_storage Improper Storage? reagent_quality->reagent_storage reagent_solution Solution: Store reagents as recommended. Use fresh solutions. reagent_storage->reagent_solution Yes reaction_conditions Optimize Reaction Conditions reagent_storage->reaction_conditions No suboptimal_ph Suboptimal pH? reaction_conditions->suboptimal_ph ph_solution Solution: Perform pH screening (pH 3.5-5.5). Verify final reaction pH. suboptimal_ph->ph_solution Yes incorrect_temp_time Incorrect Temp/Time? suboptimal_ph->incorrect_temp_time No temp_time_solution Solution: Optimize incubation time and temperature (e.g., Room Temp for 1-4h). incorrect_temp_time->temp_time_solution Yes biomolecule_reactivity Assess Biomolecule Reactivity incorrect_temp_time->biomolecule_reactivity No inaccessible_aldehyde Inaccessible Aldehyde Groups? biomolecule_reactivity->inaccessible_aldehyde aldehyde_solution Solution: Consider protein denaturation/refolding. Use longer linkers. inaccessible_aldehyde->aldehyde_solution Yes interfering_substances Interfering Substances in Buffer? inaccessible_aldehyde->interfering_substances No buffer_solution Solution: Buffer exchange to remove interfering substances (e.g., Tris, glycine). interfering_substances->buffer_solution Yes purification Evaluate Purification Method interfering_substances->purification No product_loss Losing Product During Purification? purification->product_loss purification_solution Solution: Optimize purification method (e.g., different chromatography resin, MWCO). product_loss->purification_solution Yes end Successful Conjugation product_loss->end No

Issue Potential Cause Recommended Solution
Low or No Conjugate Formation Degraded Reagents: this compound or the aldehyde-containing biomolecule may have degraded due to improper storage.Ensure reagents are stored according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light and moisture.[2] Prepare fresh solutions before each experiment.
Suboptimal pH: The reaction pH is outside the optimal range of 4.0-5.0.Prepare reaction buffers accurately and verify the pH of the final reaction mixture. It is recommended to perform a pH screening experiment to determine the optimal pH for your specific biomolecule.
Interfering Substances: The biomolecule buffer may contain primary amines (e.g., Tris, glycine) or other nucleophiles that compete with the ABAO for reaction with the aldehyde.[3]Perform a buffer exchange into a non-amine-containing buffer such as MES or acetate (B1210297) buffer prior to conjugation.
Inaccessible Aldehyde Groups: The aldehyde groups on the biomolecule may be sterically hindered or buried within the protein's three-dimensional structure.Consider using a longer linker during the introduction of the aldehyde group. In some cases, partial denaturation and refolding of the protein may be necessary to expose the reactive sites.
Inconsistent Results Inaccurate Reagent Concentrations: Errors in calculating or measuring the concentrations of the biomolecule or ABAO.Accurately determine the concentration of your biomolecule using a reliable method (e.g., BCA assay). Prepare fresh stock solutions of ABAO and verify their concentration if possible.
Variable Reaction Time or Temperature: Inconsistent incubation times or temperatures can lead to variability in conjugation efficiency.Standardize the reaction time and temperature for all experiments. Monitor the reaction progress over time to determine the optimal incubation period.
Precipitation During Reaction High Protein Concentration: High concentrations of the biomolecule can sometimes lead to aggregation and precipitation during the conjugation process.Optimize the protein concentration. If precipitation persists, consider adding solubility-enhancing excipients such as arginine or glycerol (B35011) to the reaction buffer.
Change in Protein pI: The conjugation of ABAO can alter the isoelectric point (pI) of the protein, potentially leading to precipitation if the reaction pH is close to the new pI.If precipitation is observed, try adjusting the pH of the reaction buffer slightly.

Experimental Protocols

Protocol for pH Optimization of this compound Bioconjugation

This protocol provides a framework for determining the optimal pH for the conjugation of this compound to an aldehyde-containing biomolecule.

Materials:

  • Aldehyde-containing biomolecule

  • This compound (ABAO)

  • Reaction Buffers:

    • 100 mM Sodium Acetate Buffer, pH 4.0

    • 100 mM Sodium Acetate Buffer, pH 4.5

    • 100 mM Sodium Acetate Buffer, pH 5.0

    • 100 mM MES Buffer, pH 5.5

    • 100 mM MES Buffer, pH 6.0

  • Quenching solution (e.g., 1 M glycine, pH 8.0)

  • Analytical tools (e.g., SDS-PAGE, HPLC, mass spectrometry)

Procedure:

  • Prepare the Biomolecule:

    • If necessary, perform a buffer exchange to transfer your aldehyde-containing biomolecule into the desired reaction buffers.

    • Adjust the concentration of the biomolecule to a suitable level (e.g., 1-5 mg/mL).

  • Set up the Reactions:

    • In separate microcentrifuge tubes, aliquot equal amounts of your biomolecule in each of the reaction buffers (pH 4.0, 4.5, 5.0, 5.5, and 6.0).

    • Prepare a stock solution of ABAO in an appropriate solvent (e.g., DMSO or water).

    • Add a molar excess of the ABAO stock solution to each reaction tube. The optimal molar ratio should be determined empirically, but a 10- to 50-fold molar excess is a common starting point.

  • Incubation:

    • Incubate the reactions at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-4 hours).

  • Quenching (Optional):

    • To stop the reaction, you can add a quenching solution to consume any unreacted aldehyde groups.

  • Analysis:

    • Analyze the reaction products from each pH condition using a suitable analytical technique to determine the extent of conjugation.

      • SDS-PAGE: A shift in the molecular weight of the protein band indicates successful conjugation.

      • HPLC: Compare the chromatograms of the starting material and the reaction products to quantify the formation of the conjugate.

      • Mass Spectrometry: Determine the exact mass of the conjugate to confirm the degree of labeling.

  • Determine Optimal pH:

    • Compare the results from all the tested pH values to identify the pH that yields the highest conjugation efficiency.

Data Presentation: Effect of pH on Conjugation Efficiency
pH Reaction Buffer Relative Conjugation Efficiency (%)
4.0Sodium Acetate85
4.5Sodium Acetate100
5.0Sodium Acetate70
5.5MES45
6.0MES20

Note: The values presented in this table are for illustrative purposes and the actual results may vary depending on the specific biomolecule and reaction conditions.

Visualizations

G cluster_start Start cluster_reagents Reagents cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis cluster_end End start Aldehyde-containing Biomolecule reaction Bioconjugation (pH 4.5) start->reaction abao This compound (ABAO) abao->reaction purification Purification (e.g., SEC) reaction->purification analysis Characterization (SDS-PAGE, MS) purification->analysis end Bioconjugate analysis->end

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aldehyde Biomolecule-CHO schiff_base Biomolecule-CH=N-Ar-C(=NOH)NH₂ aldehyde->schiff_base + ABAO (pH 4.5, Rate-determining) abao H₂N-Ar-C(=NOH)NH₂ abao->schiff_base conjugate Dihydroquinazoline Oxide Conjugate schiff_base->conjugate Intramolecular Cyclization (fast)

References

Technical Support Center: Enhancing Fluorescent Labeling with 2-Amino Benzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino benzamidoxime (B57231) (ABAO) based fluorescent labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments with 2-Amino benzamidoxime and its derivatives.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Fluorescence Signal Inefficient Labeling Reaction: - Suboptimal pH. The reaction is pH-dependent.[1][2] - Incorrect temperature or reaction time.[3] - Inactive this compound reagent. - Presence of interfering substances in the reaction buffer.Optimize Reaction Conditions: - Adjust the pH of the reaction buffer. A pH of 4.5 is often optimal for the reaction with aldehydes.[2][3] - Optimize the incubation temperature (typically between 25-60°C) and time (can range from 30 minutes to a few hours).[3] - Use a fresh aliquot of high-quality this compound. Store the reagent properly at -20°C or -80°C, protected from light.[1] - Ensure the reaction buffer is free from primary amines (e.g., Tris) or other nucleophiles that can compete with the labeling reaction.
Fluorescence Quenching: - High degree of labeling leading to self-quenching. - The local environment of the labeled site on the biomolecule is unfavorable for fluorescence.Control Labeling Stoichiometry: - Optimize the molar ratio of this compound to your biomolecule to avoid over-labeling. - Consider using a derivative of ABAO with improved photophysical properties, such as 5-methoxy-ABAO (PMA), which has been shown to have enhanced fluorescence.[3]
Instrument Settings: - Incorrect excitation or emission wavelengths.Verify Instrument Parameters: - Ensure the settings on your fluorometer or imaging system match the spectral properties of the this compound-aldehyde product. The product of the reaction between 5-methoxy-ABAO (PMA) and an aldehyde, for instance, has an excitation maximum around 405 nm and an emission maximum around 535 nm.[3]
High Background Fluorescence Excess Unbound this compound: - Incomplete removal of the free label after the reaction.Thorough Purification: - Implement a robust purification strategy to remove all unbound this compound. Options include size-exclusion chromatography, dialysis, or spin columns, depending on the nature of your labeled molecule.
Autofluorescence of Sample: - The biological sample itself may have intrinsic fluorescence.Include Proper Controls: - Always run an unlabeled control sample to determine the level of background autofluorescence.
Non-specific Binding of the Label: - The this compound may be non-covalently interacting with the biomolecule or other components in the sample.Optimize Washing Steps: - Increase the number and stringency of wash steps after the labeling reaction to remove non-specifically bound reagent.
Inconsistent Labeling Efficiency Variability in Reagent Quality: - Degradation of this compound stock solution.Proper Reagent Handling: - Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Inconsistent Reaction Conditions: - Fluctuations in pH, temperature, or incubation time between experiments.Standardize Protocol: - Carefully control and document all reaction parameters to ensure reproducibility.
Precipitation of Biomolecule During Labeling Change in Solubility: - Covalent modification with this compound can alter the solubility of the target biomolecule.Adjust Labeling Conditions: - Lower the molar ratio of this compound to the biomolecule. - Perform the labeling reaction in a buffer that better maintains the solubility of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of fluorescent labeling with this compound?

A1: this compound (ABAO) reacts with aldehydes in a two-step process. First, a Schiff base is formed between the amino group of ABAO and the aldehyde group of the target molecule. This is the rate-determining step. This is followed by a rapid intramolecular cyclization, resulting in the formation of a stable, fluorescent 1,2-dihydroquinazoline 3-oxide.[1]

Q2: What is the optimal pH for the labeling reaction?

A2: The reaction rate of this compound with aldehydes is pH-dependent.[1] An acidic pH is generally required to catalyze the formation of the Schiff base. For many applications, a pH of 4.5 has been found to be optimal.[2][3]

Q3: How can I improve the fluorescence signal of my labeled molecule?

A3: Consider using a derivative of this compound, such as 5-methoxy-2-amino benzamidoxime (PMA). The methoxy (B1213986) group can enhance the fluorescence quantum yield of the resulting conjugate, leading to a brighter signal.[3] Additionally, ensure that your purification protocol effectively removes any quenching impurities.

Q4: What are the recommended storage conditions for this compound?

A4: this compound powder should be stored at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, and should be protected from light.[1]

Q5: Can I use this compound to label molecules other than proteins?

A5: Yes, this compound is a versatile labeling reagent for any molecule containing an aldehyde group. It has been successfully used to label aldehydes in glycans and DNA.[3]

Quantitative Data

The efficiency of fluorescent labeling with this compound derivatives is influenced by several factors. The following tables provide a summary of how reaction conditions can be optimized, based on data from the labeling of aldehydes in DNA with 5-methoxy-2-amino benzamidoxime (PMA).[3]

Table 1: Effect of pH on Labeling Efficiency

pHRelative Fluorescence Intensity (%)
3.560
4.5 100
5.585
6.550
7.520

Data is representative and illustrates the importance of acidic pH for the reaction.

Table 2: Effect of Temperature on Reaction Time for Near-Complete Conversion (>95%)

Temperature (°C)Approximate Reaction Time (hours)
254
372
501
600.5

Higher temperatures accelerate the reaction rate.

Table 3: Recommended Molar Excess of this compound

ApplicationRecommended Molar Excess (ABAO:Biomolecule)
Protein Labeling10-50 fold
Glycan Labeling20-100 fold
DNA Labeling50-200 fold

The optimal molar excess should be determined empirically for each specific application.

Experimental Protocols

Protocol 1: General Procedure for Fluorescent Labeling of Aldehyde-Containing Biomolecules

This protocol provides a general guideline for labeling biomolecules containing aldehyde groups with this compound.

  • Preparation of Biomolecule:

    • Ensure your biomolecule of interest contains an accessible aldehyde group. For proteins, this may require site-specific introduction of an aldehyde via enzymatic or chemical methods. For glycans, the reducing end naturally contains an aldehyde group.

    • Dissolve the biomolecule in an appropriate buffer. Crucially, avoid buffers containing primary amines (e.g., Tris) or other nucleophiles. A sodium acetate (B1210297) buffer (100 mM, pH 4.5) is a good starting point.[3] The concentration of the biomolecule should typically be in the range of 1-10 mg/mL.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10-50 mM) in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). This solution should be prepared fresh for each experiment.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the biomolecule solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 2 hours), protected from light. Optimization of temperature and time may be required (see Table 2).

  • Purification of the Labeled Biomolecule:

    • Remove the excess, unreacted this compound and any reaction byproducts. The choice of purification method will depend on the size and properties of your biomolecule.

      • For proteins: Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin filtration are effective methods.

      • For smaller molecules like glycans or DNA fragments: Solid-phase extraction (SPE) or specific cleanup cartridges can be used.

  • Characterization and Storage:

    • Confirm the successful labeling by measuring the fluorescence of the purified conjugate at the appropriate excitation and emission wavelengths.

    • Determine the degree of labeling (DOL) if necessary, using spectrophotometric methods.

    • Store the labeled biomolecule under conditions that maintain its stability, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage, protected from light.

Visualizations

Experimental Workflow for Fluorescent Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_biomolecule Prepare Aldehyde-Containing Biomolecule in Amine-Free Buffer (pH 4.5) mix Mix Biomolecule and This compound prep_biomolecule->mix prep_abao Prepare Fresh This compound Solution in DMSO prep_abao->mix incubate Incubate (e.g., 37°C, 2h) Protected from Light mix->incubate purify Remove Excess Reagent (e.g., SEC, Dialysis) incubate->purify analyze Characterize Conjugate (Fluorescence, DOL) purify->analyze store Store Labeled Biomolecule (e.g., -20°C, Protected from Light) analyze->store

Caption: A streamlined workflow for fluorescently labeling biomolecules with this compound.

Reaction Mechanism of this compound with an Aldehyde

reaction_mechanism reactant1 Biomolecule-CHO (Aldehyde) intermediate Schiff Base Intermediate reactant1->intermediate + H₂O reactant2 This compound reactant2->intermediate - H₂O product Fluorescent Conjugate (Dihydroquinazoline derivative) intermediate->product Intramolecular Cyclization

Caption: The reaction of this compound with an aldehyde proceeds via a Schiff base intermediate.

References

Technical Support Center: Purification of 2-Amino Benzamidoxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the purification of 2-amino benzamidoxime (B57231) derivatives. These compounds are known for their valuable role in medicinal chemistry but often present unique purification challenges due to their specific chemical properties.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-amino benzamidoxime derivative appears to be degrading during silica (B1680970) gel column chromatography, leading to low recovery. What is the cause and how can I prevent this?

A1: This is a common issue arising from the inherent instability of the compound on acidic stationary phases like silica gel. The basic amino group interacts strongly with the acidic silanol (B1196071) groups on the silica surface, which can catalyze degradation or lead to irreversible adsorption.[1]

Troubleshooting Steps:

  • Neutralize the Stationary Phase: Before use, prepare a slurry of the silica gel in your non-polar solvent and add 1-2% triethylamine (B128534) (TEA) or another suitable base to neutralize the acidic sites.[1] It is also recommended to include a small percentage (0.5-2%) of TEA or ammonia (B1221849) in the eluent.[1][2]

  • Switch the Stationary Phase: Consider using a less acidic or neutral stationary phase. Options include:

    • Neutral or basic alumina (B75360).[1]

    • Amine or diol-modified silica gel.[1]

    • Reversed-phase chromatography (C18) with a suitable aqueous/organic mobile phase.

  • Minimize Contact Time: Perform flash chromatography rather than traditional gravity chromatography to reduce the time the compound is in contact with the silica gel.

Q2: I'm observing significant peak tailing during TLC and column chromatography. How can I achieve sharper peaks and better separation?

A2: Peak tailing is typically caused by strong interactions between the basic 2-amino group and the acidic silanol groups of the silica gel.[1] This leads to a non-uniform elution front.

Solutions:

  • Mobile Phase Modifier: Add a basic modifier to your eluent system to compete with your compound for the active sites on the silica. Triethylamine (0.5-2%) is a common and effective choice.[2][3] For highly polar systems, using 1-10% ammonia in methanol (B129727) as the polar component of the mobile phase can also be effective.[2][3]

  • Change Stationary Phase: As mentioned in Q1, switching to a more inert stationary phase like alumina or a bonded silica phase can significantly improve peak shape.[1]

Experimental Protocols

Protocol 1: Neutralized Flash Column Chromatography

This protocol is designed to mitigate on-column degradation and improve the recovery of this compound derivatives.

  • Solvent System Selection:

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC).

    • Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.[2]

    • Incorporate 1% triethylamine (TEA) into the chosen eluent to assess its effect on Rf and spot shape. If streaking is observed on the TLC plate, a basic modifier is necessary.[3]

  • Column Packing:

    • Select an appropriately sized flash chromatography column.

    • Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane (B92381) or dichloromethane).

    • Pack the column uniformly, ensuring no air bubbles are trapped. Do not let the silica bed run dry.[2]

  • Equilibration:

    • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (containing 1% TEA) through the silica gel until the baseline is stable and the pH of the eluate is basic.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

    • For better resolution, pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to create a dry, free-flowing powder, and carefully load this onto the top of the column bed.[2]

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system.

    • If necessary, employ a gradient elution by gradually increasing the proportion of the polar solvent to elute the target compound.

    • Collect fractions and monitor them by TLC using a suitable visualization method (e.g., UV light at 254 nm and a potassium permanganate (B83412) stain).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

    • Note: To remove residual triethylamine, which has a high boiling point, co-evaporation with a solvent like toluene (B28343) or placing the sample under high vacuum may be necessary.[2]

Data & Visualization

Troubleshooting Low Purification Yield

Low recovery is a frequent challenge. The following decision tree illustrates a logical workflow to diagnose and resolve the underlying issues.

LowYieldTroubleshooting start Problem: Low Yield After Purification check_degradation Is degradation observed? (e.g., new spots on TLC) start->check_degradation degradation_yes Yes check_degradation->degradation_yes Yes degradation_no No check_degradation->degradation_no No check_adsorption Is the compound highly polar? (Rf ≈ 0 in many solvents) adsorption_yes Yes check_adsorption->adsorption_yes Yes adsorption_no No check_adsorption->adsorption_no No solution_neutralize Solution: 1. Neutralize silica with TEA. 2. Use alumina or C18. degradation_yes->solution_neutralize degradation_no->check_adsorption solution_adsorption Solution: 1. Add basic modifier (TEA/NH3) to eluent. 2. Use a more polar eluent system. adsorption_yes->solution_adsorption solution_recrystallize Consider alternative purification: Recrystallization or Precipitation adsorption_no->solution_recrystallize PurificationWorkflow crude Crude Reaction Mixture extraction Aqueous Workup / Extraction (e.g., Acid-Base Extraction) crude->extraction solubility_test Solubility & Stability Tests (TLC, small scale) extraction->solubility_test column Column Chromatography (Neutralized Silica or Alumina) solubility_test->column Impurities have different polarities recrystallization Recrystallization (from suitable solvent system) solubility_test->recrystallization Compound is a stable solid purity_check Purity Analysis (HPLC, NMR, MS) column->purity_check recrystallization->purity_check purity_check->column Purity < 98% final_product Pure this compound Derivative purity_check->final_product Purity > 98%

References

Overcoming solubility problems of 2-Amino benzamidoxime in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino Benzamidoxime (B57231)

This guide provides troubleshooting strategies and frequently asked questions to address solubility challenges encountered when working with 2-Amino benzamidoxime (ABAO) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the solubility of this compound?

The solubility of this compound, an aromatic amine, is influenced by several factors:

  • Solvent Polarity: As a polar molecule, it demonstrates better solubility in polar organic solvents compared to non-polar ones. The principle of "like dissolves like" is key.[1]

  • pH: The molecule contains an amino group and a benzamidoxime group, both of which can be protonated or deprotonated. Adjusting the pH of aqueous solutions can significantly alter the charge state of the molecule, thereby affecting its solubility. The reaction rate of ABAO is pH-dependent, suggesting that its protonated form is a key participant in certain reactions.[2][3]

  • Temperature: For most solid solutes, solubility increases with temperature. Applying heat can help overcome the energy barrier for dissolution.[4][5]

  • Crystalline Structure: The compound is a crystalline solid.[6][7] The lattice energy of the crystal must be overcome by the solvation energy for dissolution to occur.

Q2: Which solvents are recommended for dissolving this compound?

Based on available data, the following solvents can be used to dissolve this compound:

  • DMSO (Dimethyl sulfoxide): Highly effective, capable of dissolving the compound at high concentrations (e.g., 100 mg/mL), though this may require ultrasonic treatment.[2] It is a common choice for preparing stock solutions.

  • DMF (Dimethylformamide): Effective, with a reported solubility of 5 mg/mL.[6][7]

  • Ethanol: Effective, with a reported solubility of 5 mg/mL.[6][7]

  • Aqueous Buffers (e.g., PBS): Limited solubility. In PBS (pH 7.2), the solubility is reported to be around 2 mg/mL.[6][7]

  • Co-Solvent Systems: For in vivo or cell-based assays, complex solvent systems are often necessary. A common formulation includes DMSO, PEG300, Tween-80, and saline.[2]

Q3: How can I improve the solubility of this compound in aqueous solutions?

Improving solubility in aqueous media often requires a multi-step approach:

  • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the ABAO in a minimal amount of a highly effective solvent like DMSO.[2]

  • Use Co-solvents and Surfactants: Formulations containing agents like PEG300 (a polymer) and Tween-80 (a surfactant) can help keep the compound in solution when diluted into an aqueous buffer.[2][8] Surfactants work by forming micelles that can encapsulate poorly soluble drugs.[8]

  • pH Adjustment: Since the reactivity of ABAO is pH-dependent, altering the pH of the final aqueous solution might improve solubility.[2][3] Given its amine group, slightly acidic conditions (e.g., pH 4.5-6.5) may protonate the molecule, potentially increasing its interaction with water.

  • Use of Cyclodextrins: Formulations with SBE-β-CD (Sulfobutylether-β-cyclodextrin) have been shown to achieve a solubility of at least 5 mg/mL.[2] Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate non-polar parts of a molecule and increase its aqueous solubility.

Q4: My compound is precipitating out of solution during my experiment. What should I do?

Precipitation suggests that the compound's concentration has exceeded its solubility limit in the final experimental medium. Consider the following troubleshooting steps:

  • Verify Stock Solution Clarity: Ensure your initial stock solution in DMSO or another organic solvent is fully dissolved. Use of sonication or gentle heating can aid dissolution.[2]

  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of ABAO in your assay.

  • Optimize Co-Solvent Percentage: The percentage of the organic stock solution (e.g., DMSO) in the final medium may be too high, causing precipitation, or too low, failing to keep the compound soluble. Re-evaluate the co-solvent ratios.

  • Pre-warm the Medium: Adding a cold stock solution to a warmer aqueous medium can cause thermal shock and precipitation. Try warming the aqueous medium before adding the compound.

  • Increase Surfactant Concentration: If using a surfactant like Tween-80, a slight increase in its concentration might be necessary to maintain solubility.[8]

Troubleshooting Guide: A Step-by-Step Workflow

If you are facing persistent solubility issues, follow this logical workflow to identify and solve the problem.

G cluster_start cluster_step1 Step 1: Solvent Selection cluster_step2 Step 2: Aqueous Dilution Method cluster_step3 Step 3: Formulation Optimization cluster_step4 Step 4: Physical Conditions cluster_end start Start: Solubility Issue (Precipitation / Undissolved Solid) s1_check Is compound in an optimal organic solvent (e.g., DMSO)? start->s1_check s1_yes Yes s1_check->s1_yes Proceed s1_no No s1_check->s1_no s2_check Is the final concentration in aqueous buffer below the known solubility limit? s1_yes->s2_check s1_action Action: Prepare a fresh, concentrated stock in 100% DMSO. Use sonication if needed. s1_no->s1_action s1_action->s1_check Re-evaluate s2_yes Yes s2_check->s2_yes Proceed s2_no No s2_check->s2_no s3_check Are co-solvents or solubilizing agents being used (e.g., Tween, PEG, Cyclodextrin)? s2_yes->s3_check s2_action Action: Lower the final working concentration of the compound. s2_no->s2_action s2_action->s2_check Re-evaluate s3_yes Yes s3_check->s3_yes Proceed s3_no No s3_check->s3_no s4_check Have pH and Temperature been considered? s3_yes->s4_check s3_action Action: Introduce a solubilizing agent. Start with a formulation like: 10% DMSO / 5% Tween-80 / 45% Saline. s3_no->s3_action s3_action->s3_check Re-evaluate s4_action Action: Adjust buffer pH (try slightly acidic). Use gentle heating (e.g., 37°C) during dissolution. s4_check->s4_action Optimize end_node Resolution: Compound is Soluble s4_action->end_node

Caption: A troubleshooting workflow for addressing solubility issues.

Experimental Protocols & Data

Protocol 1: Solubility Assessment in Various Solvents

This protocol provides a systematic method for determining the solubility of this compound in different solvents.

Materials:

  • This compound (crystalline solid)

  • Selection of solvents (e.g., DMSO, DMF, Ethanol, PBS pH 7.2, Saline)

  • Vortex mixer, sonicator, and a calibrated balance

  • Microcentrifuge tubes and a centrifuge

Methodology:

  • Preparation: Weigh out a precise amount of this compound (e.g., 5 mg) into a series of microcentrifuge tubes.

  • Solvent Addition: Add a small, measured volume of the first solvent (e.g., 100 µL) to the first tube.

  • Dissolution Attempt: Vigorously vortex the tube for 2 minutes. If the solid is not fully dissolved, place the tube in a sonicator bath for 10 minutes. Gentle warming (e.g., to 37°C) can also be applied.

  • Observation: After treatment, visually inspect the solution. If it is clear with no visible particles, the compound is soluble at that concentration.

  • Incremental Addition: If the solid remains undissolved, add another measured aliquot of the solvent and repeat step 3. Continue this process until the solid is fully dissolved.

  • Calculation: Calculate the final solubility by dividing the total mass of the compound by the total volume of solvent added.

  • Repeat: Repeat steps 2-6 for each solvent being tested.

Data Presentation: Solubility Log

Use the following table to record your experimental findings. Published solubility data is included for reference.

Solvent/SystemTemperature (°C)MethodMax SolubilityObservations
Published Data
DMSORoom TempUltrasonic100 mg/mL[2]Newly opened DMSO recommended[2]
DMFRoom TempN/A5 mg/mL[6][7]Crystalline solid formulation[6][7]
EthanolRoom TempN/A5 mg/mL[6][7]Crystalline solid formulation[6][7]
PBS (pH 7.2)Room TempN/A2 mg/mL[6][7]Limited aqueous solubility
10% DMSO, 90% Corn OilRoom TempMix evenly≥ 5 mg/mL[2]Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)Room TempMix evenly≥ 5 mg/mL[2]Clear solution
User Experimental Log
[Enter Solvent][Enter Temp][Enter Method][Enter Value][Enter Notes]
[Enter Solvent][Enter Temp][Enter Method][Enter Value][Enter Notes]

Conceptual Visualization

Hypothetical Signaling Pathway Inhibition

This compound and its derivatives are reactive probes that can be used in bioconjugation strategies.[2][3] The diagram below illustrates a hypothetical scenario where a soluble ABAO-derived inhibitor blocks a signaling pathway by reacting with an aldehyde tag on a key kinase.

G cluster_pathway Cellular Signaling Pathway cluster_inhibition Receptor Receptor (Activated) KinaseA Kinase A (Aldehyde-Tagged) Receptor->KinaseA phosphorylates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor KinaseB->TF activates Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor Soluble ABAO Inhibitor Inhibitor->KinaseA Covalently Binds to Aldehyde Tag

Caption: Hypothetical inhibition of a kinase via an ABAO derivative.

References

Minimizing hydrolysis and oxidation of aminobenzamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the hydrolysis and oxidation of aminobenzamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for aminobenzamide derivatives?

A1: The two main degradation pathways are hydrolysis and oxidation. Hydrolysis involves the cleavage of the amide bond to form a carboxylic acid and an amine, and it can be catalyzed by acidic or basic conditions.[1][2] Oxidation typically targets the aromatic amino group, leading to the formation of colored impurities and degradation products.[3]

Q2: My aminobenzamide derivative solution is changing color (e.g., turning yellow or brown). What is happening?

A2: A color change is a common indicator of oxidation, particularly of the arylamine group.[3] Exposure to atmospheric oxygen, light, or certain metal ions can initiate this process. The resulting degradation products are often highly colored.

Q3: What factors accelerate the hydrolysis of the amide bond in my compound?

A3: Amide hydrolysis is accelerated by strong acidic or basic conditions.[4][5] The rate of hydrolysis is also influenced by temperature, with higher temperatures increasing the reaction rate.[6] Furthermore, the electronic properties of substituents on the aromatic rings can play a role; electron-donating groups on the N-aryl ring can, in some cases, make the amide bond more susceptible to cleavage under acidic conditions.[7]

Q4: How can I minimize hydrolysis during my experiments and sample preparation?

A4: To minimize hydrolysis, maintain the pH of your solutions as close to neutral as possible. If the experimental conditions require an acidic or basic pH, keep the exposure time to a minimum and perform the experiment at the lowest practical temperature. Whenever possible, consider using aprotic solvents.

Q5: What are the most effective strategies for preventing the oxidation of my aminobenzamide derivative?

A5: The most effective strategy is to minimize exposure to oxygen. This can be achieved by working under an inert atmosphere, such as nitrogen or argon.[3] Using degassed solvents, storing compounds in amber vials to protect them from light, and avoiding contamination with oxidizing agents or trace metals are also crucial steps.[3] In some formulations, the addition of antioxidants may be beneficial.[8][9]

Q6: How should I store my aminobenzamide derivatives to ensure long-term stability?

A6: For optimal long-term stability, solid compounds should be stored in a cool, dark, and dry place, preferably under an inert atmosphere. Solutions should be freshly prepared. If storage of solutions is necessary, they should be purged with an inert gas, sealed tightly in amber vials, and stored at a low temperature (e.g., -20°C or -80°C).

Troubleshooting Guides

Problem 1: Unexpected peaks are observed in my HPLC chromatogram.

  • Possible Cause: Hydrolysis or oxidation of the derivative.

  • Troubleshooting Steps:

    • Analyze the Mobile Phase and Sample Diluent: An acidic or basic mobile phase/diluent can cause on-column or in-vial hydrolysis.

    • Evaluate Sample Preparation Time: Prolonged exposure to ambient conditions before injection can lead to degradation.

    • Inject a freshly prepared sample and compare the chromatogram to the one from the aged sample to see if the impurity peaks have grown.

    • Use Mass Spectrometry (MS): Couple your HPLC to an MS detector to determine the mass of the unexpected peaks.[10] A peak corresponding to the mass of the respective benzoic acid or aniline (B41778) fragment would suggest hydrolysis. Peaks with an addition of 16 amu (or multiples thereof) may indicate oxidation.

  • Solutions:

    • For Hydrolysis: Adjust the pH of the mobile phase and diluents to be as close to neutral as is feasible for the separation. Keep samples cool in the autosampler.

    • For Oxidation: Prepare samples immediately before analysis using degassed solvents. If the problem persists, consider adding a small amount of an antioxidant like BHT or ascorbic acid to the sample diluent.[8]

Problem 2: The color of my solid compound or solution has changed over time.

  • Possible Cause: Oxidation of the aromatic amino group.[3]

  • Troubleshooting Steps:

    • Review Handling and Storage Procedures: Assess if the compound has been unnecessarily exposed to air and/or light.

    • Perform Purity Analysis: Use HPLC or another suitable method to quantify the level of impurities.[11]

  • Solutions:

    • Immediate Action: If the purity is still acceptable, repurpose the material for non-critical experiments or consider repurification (e.g., recrystallization).

    • Prevention: Implement stricter handling protocols. Always handle the material under an inert gas blanket (nitrogen or argon).[3] Use spatulas and glassware that are scrupulously clean to avoid metal contamination. Store the compound in a desiccator in the dark, and for sensitive compounds, consider storage in a glovebox.

Data Presentation

Table 1: Factors Influencing Degradation of Aminobenzamide Derivatives

FactorEffect on HydrolysisEffect on OxidationMitigation Strategy
pH Significant acceleration under strongly acidic (pH < 3) or basic (pH > 9) conditions.[12]Generally less direct effect, but can influence the rate for some structures.Maintain pH between 4 and 8; minimize time in acidic/basic media.
Temperature Rate increases with temperature.[6]Rate increases with temperature.Store materials at low temperatures; perform experiments at controlled, cool temperatures.
Oxygen No direct effect.Primary driver of degradation, especially for the amino group.[3]Handle under inert atmosphere (N₂ or Ar); use degassed solvents.[3]
Light Can catalyze hydrolysis in some cases (photohydrolysis).Can provide the energy to initiate and accelerate oxidation reactions.Store in amber vials or protect from light with aluminum foil.
Metal Ions Can act as Lewis acids, potentially catalyzing hydrolysis.Can catalyze oxidation reactions (e.g., Fenton-type reactions).Use high-purity solvents and reagents; use metal-free equipment where possible.

Table 2: Recommended Stabilization Strategies

StrategyTarget DegradationApplicationComments
Inert Atmosphere OxidationHandling solids, preparing solutions, long-term storage.Using nitrogen or argon is highly effective.[3]
pH Control HydrolysisAqueous solutions, HPLC mobile phases, formulations.Buffering solutions near neutral pH is critical.
Antioxidants OxidationFormulations, solutions for biological assays.Examples include Butylated Hydroxytoluene (BHT), ascorbic acid.[8][9] Test for compatibility first.
Chelating Agents OxidationAqueous formulations.Agents like EDTA can sequester catalytic metal ions.
Low-Temperature Storage BothSolid compounds and solutions.Slows down all chemical reactions.
Lyophilization BothLong-term storage of sensitive compounds.Removal of water prevents hydrolysis and can reduce oxidative mobility.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

This protocol is designed to intentionally degrade the aminobenzamide derivative to identify potential hydrolytic products and assess its stability.[13][14]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the aminobenzamide derivative in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Acidic Hydrolysis:

    • In a sealed vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • At time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Hydrolysis:

    • In a sealed vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Heat the mixture at 60°C for 24 hours.

    • At the same time points, withdraw an aliquot, cool, and neutralize with an equivalent amount of 1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Control: Mix 1 mL of the stock solution with 1 mL of purified water and subject it to the same conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, comparing them to an untreated reference standard.

Protocol 2: Forced Oxidation Study

This protocol uses hydrogen peroxide to induce oxidative degradation.[15][16]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.

  • Oxidative Stress:

    • In a sealed vial protected from light, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours.

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Control: Mix 1 mL of the stock solution with 1 mL of purified water and subject it to the same conditions.

  • Analysis: Analyze all samples by HPLC. The use of a mass spectrometer detector is highly recommended to identify oxidized products.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products aminobenzamide Aminobenzamide Derivative acid_prod Benzoic Acid Derivative aminobenzamide->acid_prod Hydrolysis amine_prod Amine Fragment aminobenzamide->amine_prod Hydrolysis acid H₃O⁺ (Acid) acid->aminobenzamide Catalyzes base OH⁻ (Base) base->aminobenzamide Catalyzes Oxidation_Prevention_Workflow start Handling Oxidation-Sensitive Aminobenzamide Derivative solid Is the compound solid? start->solid solution Is the compound in solution? solid->solution No handle_solid Weigh and handle in inert atmosphere (glovebox or N₂ bag) solid->handle_solid Yes prepare_solution Use degassed solvents (sparge with N₂ or Ar) solution->prepare_solution Yes store_solid Store solid in amber vial under N₂ or Ar in a desiccator handle_solid->store_solid add_antioxidant Consider adding antioxidant for long-term use prepare_solution->add_antioxidant store_solution Store solution in sealed amber vial under N₂/Ar at low temperature add_antioxidant->store_solution Troubleshooting_Logic start Unexpected Peak or Color Change Observed check_color Is there a color change (e.g., yellowing)? start->check_color check_hplc Is there a new peak in the HPLC? check_color->check_hplc No cause_oxidation Probable Cause: Oxidation check_color->cause_oxidation Yes check_conditions Was sample exposed to acid/base or high temp? check_hplc->check_conditions Yes solution_oxidation Solution: - Use inert atmosphere - Degas solvents - Protect from light cause_oxidation->solution_oxidation cause_hydrolysis Probable Cause: Hydrolysis check_conditions->cause_hydrolysis Yes cause_both Probable Causes: Oxidation and/or Hydrolysis check_conditions->cause_both No solution_hydrolysis Solution: - Adjust pH to neutral - Lower temperature - Reduce analysis time cause_hydrolysis->solution_hydrolysis solution_both Solution: - Use MS to identify peaks - Implement all preventative measures cause_both->solution_both

References

Validation & Comparative

A Head-to-Head Battle for Aldehyde Ligation: 2-Amino Benzamidoxime vs. Hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, protein modification, and the development of novel therapeutics, the selective and efficient ligation of aldehydes is a critical chemical transformation. Two prominent reagents have emerged for this purpose: 2-Amino benzamidoxime (B57231) (ABAO) and hydroxylamine (B1172632). This guide provides an objective, data-driven comparison of their performance in aldehyde ligation, offering insights into their respective strengths and weaknesses to inform your experimental design.

This comparison delves into the critical performance parameters of reaction kinetics, pH sensitivity, and the stability of the resulting ligation products. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the reaction mechanisms, this guide aims to equip researchers with the necessary information to select the optimal reagent for their specific application.

Performance Comparison at a Glance

Parameter2-Amino benzamidoxime (ABAO)Hydroxylamine
Ligation Product Dihydroquinazoline (B8668462)Oxime
Reaction Kinetics Rapid, with rates up to 40 M⁻¹s⁻¹ reported.[1]Generally slower, though can be accelerated with catalysts.
Optimal pH Mildly acidic, around pH 4.5.[1]Can vary, but often performed in mildly acidic to neutral conditions.
Product Stability Hydrolytically stable.Oximes are generally more stable than hydrazones.
Product Properties Fluorescent.[1]Non-fluorescent (unless the hydroxylamine reagent contains a fluorophore).
Catalysis Intramolecular catalysis from the aniline (B41778) moiety.[1]Often requires an external catalyst, such as aniline, for optimal rates.

In-Depth Analysis

Reaction Kinetics: A Need for Speed

The rate of ligation is a crucial factor, particularly when working with sensitive biomolecules or in applications requiring rapid conjugation. This compound and its derivatives, such as 5-methoxy-ABAO (PMA), exhibit impressive reaction kinetics. The reaction between an electron-rich aldehyde and PMA has been observed to have a rate of up to 40 M⁻¹s⁻¹ at pH 4.5.[1] This rapid ligation is attributed to the intramolecular catalytic mechanism of ABAO, where the aniline moiety activates the aldehyde for nucleophilic attack.[1]

Hydroxylamine, in its basic form, reacts with aldehydes to form oximes. This reaction is generally considered to be slower than the ABAO-mediated ligation, especially at neutral pH. However, the rate of oxime formation can be significantly enhanced by the use of a nucleophilic catalyst, such as aniline. In the presence of stoichiometric aniline, the kinetics of oxime formation can become comparable to that of ABAO ligation.

A direct comparison of the kinetics of aldehyde sensing using phenylhydrazine (B124118) and O-phenylhydroxylamine in an organic solvent with an acid catalyst found that hydrazone formation was, on average, 71 times faster than oxime formation. While not a direct comparison with ABAO, this highlights the generally faster reactivity of hydrazines over hydroxylamines under these specific conditions.

The Influence of pH on Ligation Efficiency

The pH of the reaction medium plays a pivotal role in the efficiency of aldehyde ligation. For this compound, the optimal pH for the reaction is in the mildly acidic range, typically around 4.5.[1] This pH dependence is linked to the protonation state of the benzamidoxime, which acts as an internal general acid to facilitate the rate-determining Schiff base formation.[1]

Oxime ligation with hydroxylamine also demonstrates pH sensitivity. The reaction is generally favored under mildly acidic conditions, which facilitate the dehydration step of the reaction mechanism. At neutral pH, the reaction can be sluggish, often necessitating the use of a catalyst like aniline to achieve reasonable reaction rates.

Stability of the Ligation Product: A Lasting Bond

The stability of the resulting conjugate is paramount for the downstream applications of the modified biomolecule. The reaction of this compound with an aldehyde yields a highly stable dihydroquinazoline derivative.[1] This heterocyclic structure is resistant to hydrolysis, ensuring the integrity of the linkage under physiological conditions.

Hydroxylamine ligation results in the formation of an oxime bond. Oximes are known to be significantly more stable than the corresponding imines and hydrazones, making them a reliable linkage for many bioconjugation applications. Their hydrolytic stability is a key advantage, particularly when compared to the more labile hydrazone linkage.

Visualizing the Ligation Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the reaction mechanisms for both this compound and hydroxylamine with an aldehyde.

G Figure 1: Aldehyde Ligation with this compound (ABAO) Aldehyde Aldehyde (R-CHO) Schiff_Base Schiff Base Intermediate Aldehyde->Schiff_Base + ABAO ABAO This compound ABAO->Schiff_Base Dihydroquinazoline Dihydroquinazoline Product Schiff_Base->Dihydroquinazoline Intramolecular Cyclization

Caption: Reaction pathway for aldehyde ligation with this compound.

G Figure 2: Aldehyde Ligation with Hydroxylamine Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Hydroxylamine Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Hemiaminal Oxime Oxime Product Hemiaminal->Oxime - H2O

Caption: Reaction pathway for aldehyde ligation with hydroxylamine.

Experimental Protocols

The following are generalized protocols for performing aldehyde ligation with this compound and hydroxylamine. It is recommended to optimize the reaction conditions for each specific aldehyde-containing substrate.

Protocol 1: Aldehyde Ligation with this compound (ABAO)

Materials:

  • Aldehyde-containing substrate

  • This compound (or a derivative like 5-methoxy-ABAO)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.5

  • Organic co-solvent (e.g., DMSO or DMF), if required for solubility

  • Analytical tools (e.g., HPLC, Mass Spectrometry)

Procedure:

  • Prepare a stock solution of the aldehyde-containing substrate in the reaction buffer. If necessary, use a minimal amount of an organic co-solvent to aid dissolution.

  • Prepare a stock solution of this compound in the reaction buffer.

  • In a reaction vessel, combine the aldehyde-containing substrate and this compound to the desired final concentrations. A typical starting point is a 1:1 to 1:5 molar ratio of aldehyde to ABAO.

  • Incubate the reaction mixture at room temperature or 37°C.

  • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC) at various time points until the reaction is complete or has reached a plateau.

  • The fluorescent properties of the dihydroquinazoline product can also be used for monitoring the reaction progress.[1]

  • Purify the ligation product using an appropriate chromatographic technique (e.g., reverse-phase HPLC).

  • Characterize the purified product by mass spectrometry to confirm the successful ligation.

Protocol 2: Aldehyde Ligation with Hydroxylamine (Oxime Formation)

Materials:

  • Aldehyde-containing substrate

  • Hydroxylamine hydrochloride

  • Reaction Buffer: 100 mM Sodium Phosphate or Sodium Acetate, pH adjusted to the desired value (e.g., 5.0-7.0)

  • Aniline (optional, as a catalyst)

  • Organic co-solvent (e.g., DMSO or DMF), if required for solubility

  • Analytical tools (e.g., HPLC, Mass Spectrometry)

Procedure:

  • Prepare a stock solution of the aldehyde-containing substrate in the reaction buffer.

  • Prepare a stock solution of hydroxylamine hydrochloride in the reaction buffer.

  • If using a catalyst, prepare a stock solution of aniline in the reaction buffer.

  • In a reaction vessel, combine the aldehyde-containing substrate and hydroxylamine to the desired final concentrations. A molar excess of hydroxylamine is often used.

  • If using, add the aniline catalyst to the reaction mixture.

  • Incubate the reaction at room temperature or 37°C.

  • Monitor the reaction progress by HPLC or another suitable analytical method.

  • Purify the oxime product using an appropriate chromatographic technique.

  • Characterize the purified product by mass spectrometry.

Conclusion: Making the Right Choice

Both this compound and hydroxylamine are valuable reagents for the chemoselective ligation of aldehydes. The choice between them will ultimately depend on the specific requirements of the application.

Choose this compound when:

  • Rapid kinetics are essential.

  • The reaction needs to be performed at a mildly acidic pH.

  • A fluorescent ligation product is desirable for detection or imaging purposes.

Choose hydroxylamine when:

  • A highly stable oxime linkage is the primary requirement.

  • The reaction conditions can be optimized with a catalyst to achieve the desired rate.

  • A non-fluorescent product is preferred to avoid interference with other fluorescent probes.

By carefully considering the data and protocols presented in this guide, researchers can make an informed decision and select the most appropriate tool for their aldehyde ligation needs, paving the way for successful outcomes in their research and development endeavors.

References

A Comparative Guide to 2-Amino Benzamidoxime-Based Assays for Aldehyde Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes is crucial in various applications, from monitoring enzymatic reactions and assessing oxidative stress to quality control in industrial processes. This guide provides an objective comparison of the 2-Amino benzamidoxime (B57231) (ABAO)-based assay with other common spectrophotometric methods for aldehyde quantification, supported by experimental data and detailed protocols.

The 2-Amino benzamidoxime (ABAO) assay is a notable method for quantifying aldehyde groups. It is based on the selective reaction between ABAO and an aldehyde, which undergoes an intramolecular ring closure to form a stable and colored or fluorescent 1,2-dihydroquinazoline 3-oxide product.[1][2][3] This reaction is rapid and can be performed under mild aqueous conditions.[2][4] The ABAO assay is advantageous for its ability to be adapted for high-throughput screening in a plate reader format, significantly reducing analysis time and reagent consumption compared to traditional titration methods.[1]

Comparative Performance of Aldehyde Quantification Assays

The selection of an appropriate aldehyde quantification assay depends on factors such as specificity, sensitivity, sample matrix, and the required throughput. The following table summarizes the key performance characteristics of the ABAO assay and several widely used alternatives.

MethodReagent(s)PrincipleSpecificityDetectionλmaxLimit of Detection (LOD)Key AdvantagesDisadvantages & Interferences
ABAO Assay This compound (ABAO)Forms a stable, fluorescent/colored dihydroquinazoline (B8668462) product via intramolecular cyclization.[2][4]Selective for aldehydes.[1]Spectrophotometry, Fluorometry~405 nm (absorbance), ~520-535 nm (emission).[5]Low µmol/L range.[4][6]Rapid, suitable for high-throughput screening, stable product.[1][7]Relatively new method, fewer established applications compared to others.
MBTH Assay 3-Methyl-2-benzothiazolinone hydrazone (MBTH), Ferric ChlorideAldehyde reacts with MBTH to form an azine, which then couples with a second MBTH molecule in the presence of an oxidant to form a blue cationic dye.[8]Highly sensitive for aliphatic aldehydes.[8][9]Spectrophotometry~628-635 nm.[8]30 ppb (for formaldehyde (B43269) in air).High sensitivity.[10]Dye is unstable after 4 hours; positive interference from other aldehydes; SO2 can cause negative interference.[11]
Purpald (B14714)® Assay 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (Purpald®)Aldehyde condenses with Purpald® in an alkaline solution, followed by air oxidation to form a purple-colored bicyclic product.[8][12]Specific for aldehydes; ketones do not form a colored product.[11]Spectrophotometry~550 nm.[11]0.1 mg/L (for formaldehyde).[12]High specificity, works at room temperature under alkaline conditions.[13]Requires aeration/oxidation for color development.
Nash Assay Acetylacetone (B45752), Ammonium (B1175870) AcetateFormaldehyde reacts with acetylacetone and ammonia (B1221849) to form a yellow fluorescent product, 3,5-diacetyl-1,4-dihydrolutidine (B86936) (DDL).[14][15]Primarily for formaldehyde, less specific for other aldehydes.[13][15]Spectrophotometry, Fluorometry~412-415 nm.[8][14]0.1 µM.[16]Stable colorimetric product.[16]Requires heating; less specific and sensitive than other methods for general aldehydes.[13]
DNPH Assay 2,4-DinitrophenylhydrazineReacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives.[8]Reacts with both aldehydes and ketones.[8]HPLC-UV~365 nm.[8]0.02 µg/m³ (for formaldehyde in air).[8]Well-established, widely used in environmental analysis.[17]Often requires HPLC for separation and analysis, not a simple spectrophotometric assay for specific aldehydes.[8]

Experimental Protocols

Detailed methodologies for performing each of the compared assays are provided below.

This compound (ABAO) Assay Protocol

This protocol is adapted for the quantification of aldehydes in oxidized starch solutions using a microplate reader.[1]

  • Reagent Preparation:

    • Buffer Solution: Prepare a 100 mM Ammonium Acetate (NH₄OAc) buffer and adjust the pH to 4.5.

    • ABAO Solution: Prepare an 80 mM solution of this compound in the buffer solution. This solution should be used when less than 3 days old.

    • Sample Solution: Prepare a homogenous solution of the aldehyde-containing sample (e.g., oxidized starch) in the buffer solution. For starch, heating to 95°C for 15 minutes in a closed vial may be necessary to achieve solubilization.[1]

  • Assay Procedure:

    • Pipette the sample solution into the wells of a 96-well plate.

    • Add the ABAO solution to each well. A rapid color change to yellow should occur within 1 minute.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a UV/Vis microplate reader.[7]

    • Quantify the aldehyde concentration by comparing the absorbance to a standard curve prepared using known concentrations of a standard aldehyde.

3-Methyl-2-benzothiazolinone Hydrazone (MBTH) Assay Protocol

This is a general protocol for the determination of total aliphatic aldehydes.[8]

  • Reagent Preparation:

    • MBTH Solution (0.05% w/v): Prepare a fresh aqueous solution of 3-methyl-2-benzothiazolinone hydrazone hydrochloride.[8] Some protocols recommend dissolving 0.20 g in 200 mL of 1% sulfamic acid to reduce interference.

    • Oxidizing Solution (0.2% w/v): Prepare a solution of ferric chloride (FeCl₃) in an acidic medium.[8]

  • Assay Procedure:

    • Add a known volume of the sample to a test tube or the absorbing solution in an impinger.

    • Add the MBTH solution and allow the initial reaction to proceed (typically for at least 1 hour).

    • Add the ferric chloride oxidizing solution to the mixture. A blue color will develop.

    • After a set time (e.g., 60 ± 5 minutes), dilute the solution with a solvent like acetone (B3395972) if necessary and measure the absorbance at approximately 628-635 nm.[8]

    • Prepare a calibration curve using a formaldehyde standard to determine the concentration.

Purpald® Assay Protocol

This method is highly specific for the detection of aldehydes.[8]

  • Reagent Preparation:

    • Purpald® Solution: Dissolve Purpald® reagent in a 1 N sodium hydroxide (B78521) (NaOH) solution.

  • Assay Procedure:

    • Add a known volume of the sample to the alkaline Purpald® solution.[8]

    • Shake the mixture vigorously in the presence of air (oxygen acts as the oxidant) for a few minutes until the purple color develops.[8]

    • Measure the absorbance of the purple solution at its maximum absorption wavelength (~550 nm).

    • Determine the aldehyde concentration against a calibration curve prepared from aldehyde standards.[8]

Nash Assay Protocol (for Formaldehyde)

This protocol is based on the Hantzsch reaction and is commonly used for formaldehyde.[14]

  • Reagent Preparation:

    • Nash Reagent: Prepare by dissolving 7.5 g of ammonium acetate, 0.150 mL of glacial acetic acid, and 0.100 mL of acetylacetone in deionized water to a final volume of 50.0 mL.[16]

  • Assay Procedure:

    • Pipette a known volume of the sample into a test tube.

    • Add an equal volume of the Nash reagent and mix well.[8]

    • Incubate the mixture at a specified temperature (e.g., 60°C for 20 minutes or 51°C for 12 minutes).[14][16]

    • Cool the samples to room temperature.[8]

    • Measure the absorbance of the yellow product at approximately 412-415 nm.[8][14]

    • Quantify the formaldehyde concentration using a standard curve.

Visualizations: Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical reaction for the ABAO assay and a generalized workflow for spectrophotometric aldehyde quantification.

ABAO_Reaction cluster_intermediate Intermediate cluster_product Product Aldehyde R-CHO (Aldehyde) SchiffBase Schiff Base Aldehyde->SchiffBase + ABAO (Rate-determining step) ABAO 2-Amino benzamidoxime (ABAO) Product 1,2-Dihydroquinazoline 3-oxide (Colored/Fluorescent) SchiffBase->Product Intramolecular Cyclization (Rapid) Aldehyde_Quantification_Workflow start Start: Aldehyde Sample prep 1. Reagent Preparation (e.g., ABAO, MBTH, Purpald®) start->prep reaction 2. Derivatization Reaction (Mix Sample + Reagent) prep->reaction incubation 3. Incubation (If required, e.g., heating) reaction->incubation measurement 4. Spectrophotometric Measurement (Measure Absorbance at λmax) incubation->measurement quant 5. Quantification (Compare to Standard Curve) measurement->quant end End: Aldehyde Concentration quant->end

References

A Comparative Analysis of Bioconjugation Efficiency with 2-Amino Benzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a bioconjugation chemistry is paramount to the success of their molecular constructs. The efficiency, specificity, and stability of the linkage between a biomolecule and a label or therapeutic agent directly impacts the performance and reliability of the final product. This guide provides an objective comparison of the bioconjugation efficiency of 2-Amino benzamidoxime (B57231) (ABAO) with other established aldehyde-reactive ligation methods. The information presented herein is supported by experimental data to facilitate an informed decision-making process for your specific research needs.

Quantitative Comparison of Bioconjugation Chemistries

The efficiency of a bioconjugation reaction is most effectively quantified by its second-order rate constant (k₂), which reflects the intrinsic reactivity of the coupling partners. The following table summarizes the kinetic parameters for 2-Amino benzamidoxime and its derivative, 5-methoxy-ABAO (PMA), in comparison to other prevalent bioconjugation methods targeting aldehydes or employing bioorthogonal strategies.

Bioconjugation MethodReactive PartnersSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Optimal pHKey Features
This compound (ABAO) Ligation This compound + AldehydeUp to 40 (for 5-methoxy-ABAO)[1][2]4.5[1][2]Rapid kinetics, forms a stable dihydroquinazoline (B8668462) ring, product can be fluorescent.[1][2]
Oxime Ligation (Aniline-catalyzed) Aminooxy + Aldehyde1 - 10[3][4]4.0 - 5.0Stable oxime bond, widely used, requires catalyst for efficient reaction at neutral pH.
Hydrazone Ligation Hydrazide + Aldehyde0.1 - 105.0 - 7.0Reversible under acidic conditions, kinetics can be slow without catalysis.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Alkyne (e.g., DBCO) + Azide0.1 - 1PhysiologicalBioorthogonal, catalyst-free, widely used in live-cell imaging.
Tetrazine Ligation Tetrazine + trans-Cyclooctene (TCO)10³ - 10⁶[5][6]PhysiologicalExtremely fast kinetics, bioorthogonal, requires incorporation of specific reactive handles.[5][6]

Reaction Mechanism and Workflow

The reaction of this compound with an aldehyde proceeds through a rapid, intramolecular cyclization to form a stable 1,2-dihydroquinazoline-3-oxide. This distinct mechanism contributes to its favorable kinetics compared to traditional oxime formation.

G cluster_reaction This compound Reaction with Aldehyde 2_Amino_benzamidoxime This compound Schiff_Base Schiff Base Intermediate 2_Amino_benzamidoxime->Schiff_Base + Aldehyde (pH 4.5) Aldehyde Aldehyde-modified Biomolecule Aldehyde->Schiff_Base Dihydroquinazoline Stable Dihydroquinazoline Product Schiff_Base->Dihydroquinazoline Intramolecular Cyclization

Reaction mechanism of this compound with an aldehyde.

A typical experimental workflow for the bioconjugation of an aldehyde-modified protein with a this compound derivative involves preparation of the reactants, the conjugation reaction, and subsequent purification of the conjugate.

G cluster_workflow Bioconjugation Workflow with this compound Start Start Prepare_Protein Prepare Aldehyde-Modified Protein Solution Start->Prepare_Protein Prepare_ABAO Prepare this compound Derivative Solution Start->Prepare_ABAO Mix Mix Protein and ABAO Derivative (pH 4.5) Prepare_Protein->Mix Prepare_ABAO->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze End End Analyze->End

General experimental workflow for bioconjugation.

Experimental Protocols

Protocol 1: Introduction of Aldehyde Groups into a Protein

Site-specific introduction of an aldehyde functionality is a prerequisite for conjugation with this compound. One common method is the oxidation of an N-terminal serine residue.

Materials:

  • Protein with an N-terminal serine residue

  • Sodium periodate (B1199274) (NaIO₄)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Desalting column

Procedure:

  • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare a fresh solution of sodium periodate in the Reaction Buffer.

  • Add the sodium periodate solution to the protein solution to a final concentration of 1-10 mM.

  • Incubate the reaction on ice for 30 minutes, protected from light.

  • Remove the excess sodium periodate and byproducts using a desalting column equilibrated with a suitable buffer for the subsequent conjugation (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 4.5).

  • The resulting protein solution contains an N-terminal glyoxylyl group (an aldehyde) and is ready for conjugation.

Protocol 2: Bioconjugation with 5-methoxy-2-Amino Benzamidoxime (PMA)

This protocol describes the conjugation of an aldehyde-modified protein with PMA, a fluorescent derivative of ABAO.

Materials:

  • Aldehyde-modified protein in 100 mM sodium acetate, 150 mM NaCl, pH 4.5

  • 5-methoxy-2-Amino benzamidoxime (PMA)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Prepare a stock solution of PMA in DMSO (e.g., 100 mM).

  • Add the PMA stock solution to the aldehyde-modified protein solution to achieve a final molar excess of PMA (e.g., 10- to 50-fold excess over the protein). The final concentration of DMSO should be kept low (typically <10%) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by SDS-PAGE (observing a shift in the molecular weight of the protein) or mass spectrometry.

  • Upon completion, purify the protein conjugate from excess PMA and byproducts using SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • The purified conjugate can be analyzed by UV-Vis spectroscopy to determine the degree of labeling (if the label has a distinct absorbance) and by fluorescence spectroscopy to confirm the formation of the fluorescent dihydroquinazoline product.

Logical Framework for Selecting a Bioconjugation Method

The choice of an appropriate bioconjugation strategy depends on several factors, including the desired reaction speed, the pH sensitivity of the biomolecule, and the availability of specific functional groups.

G cluster_decision Decision Framework for Bioconjugation Start Start: Define Bioconjugation Needs Aldehyde_Available Is an aldehyde handle present or can it be introduced? Start->Aldehyde_Available Low_pH_Tolerated Is a low pH (4.5) reaction tolerated? Aldehyde_Available->Low_pH_Tolerated Yes Bioorthogonal Are bioorthogonal methods preferred? Aldehyde_Available->Bioorthogonal No Fast_Kinetics Are extremely fast kinetics required? SPAAC Consider SPAAC Fast_Kinetics->SPAAC No Tetrazine_Ligation Consider Tetrazine Ligation Fast_Kinetics->Tetrazine_Ligation Yes ABAO_Ligation Consider 2-Amino Benzamidoxime Ligation Low_pH_Tolerated->ABAO_Ligation Yes Oxime_Hydrazone Consider Oxime/ Hydrazone Ligation Low_pH_Tolerated->Oxime_Hydrazone No (near neutral pH) Bioorthogonal->Fast_Kinetics Yes Other_Methods Explore other bioconjugation methods (e.g., NHS, Maleimide) Bioorthogonal->Other_Methods No

A logical flow for selecting a suitable bioconjugation method.

References

Cross-reactivity studies of 2-Amino benzamidoxime with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2-Amino benzamidoxime (B57231) (ABAO) with various functional groups. The information presented is based on available experimental data and established principles of chemical reactivity. 2-Amino benzamidoxime is recognized for its highly selective and rapid reaction with aldehydes, forming a stable dihydroquinazoline (B8668462) derivative. This specific reactivity has positioned ABAO as a valuable tool in bioconjugation, fluorescent probe development, and the post-translational diversification of genetically encoded libraries.[1][2]

While extensive quantitative data on the cross-reactivity of this compound with a wide array of functional groups is not extensively documented in peer-reviewed literature, its high selectivity for aldehydes is a consistently reported characteristic. This guide summarizes the known reactivity and provides a qualitative comparison with other functional groups commonly encountered in biological and pharmaceutical research.

Data Presentation: Reactivity Overview

The following table summarizes the known and expected reactivity of this compound with various functional groups under typical aqueous reaction conditions (pH 4.5-7).

Functional GroupReactivity with this compoundReaction RateProductNotes
Aldehyde High Fast (up to 40 M⁻¹s⁻¹)[3]Dihydroquinazoline derivativeThe reaction is highly selective and efficient, forming a stable cyclic product.[1][3] The rate is pH-dependent and accelerated by electron-donating groups on the aldehyde.[3]
Ketone Very Low / NegligibleExtremely SlowNo significant reactionKetones are significantly less electrophilic than aldehydes, and the intramolecular cyclization is sterically hindered and electronically unfavorable.
Ester NegligibleNo reactionNo reactionAmine and amidoxime (B1450833) groups are not sufficiently nucleophilic to react with unactivated esters under mild aqueous conditions.
Amide NegligibleNo reactionNo reactionAmides are generally unreactive towards amines and amidoximes under physiological conditions.
Thiol NegligibleNo reactionNo reactionNo significant reaction is expected under standard bioconjugation conditions.
Alcohol NegligibleNo reactionNo reactionAlcohols are poor nucleophiles and do not react with the functional groups of ABAO.
Carboxylic Acid NegligibleNo reactionNo reactionAcid-base chemistry may occur, but no covalent modification is expected.

Experimental Protocols

The following is a representative experimental protocol for the primary reaction of this compound with an aldehyde-containing substrate, which is the cornerstone of its application.

Protocol: Labeling of Aldehyde-Terminated Proteins with a this compound Derivative

This protocol is adapted from studies on the bio-orthogonal ligation of ABAO derivatives.[3]

Materials:

  • Aldehyde-terminated protein (e.g., generated by periodate (B1199274) oxidation of a terminal serine)

  • This compound (or a functionalized derivative, e.g., biotin-ABAO)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 4.5

  • Quenching solution (optional): Aminooxy-containing compound (e.g., hydroxylamine)

  • Analytical tools: SDS-PAGE, Western Blot, or Mass Spectrometry

Procedure:

  • Protein Preparation: Dissolve the aldehyde-terminated protein in the Reaction Buffer to a final concentration of 10-50 µM.

  • Reagent Preparation: Prepare a stock solution of the this compound derivative (e.g., 100 mM in DMSO).

  • Ligation Reaction: Add the this compound derivative to the protein solution to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction mixture at room temperature (or 37°C to accelerate) for 1-4 hours. The reaction progress can be monitored by taking time points.

  • Quenching (Optional): If necessary, the reaction can be quenched by adding an excess of an aminooxy-containing compound.

  • Analysis: Analyze the reaction product by SDS-PAGE to observe the shift in molecular weight upon conjugation. Further confirmation can be obtained by Western blotting (if using a tagged ABAO derivative) or mass spectrometry to confirm the covalent modification.

Visualizations

Reaction Pathway of this compound with an Aldehyde

G cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_product Product ABAO This compound SchiffBase Schiff Base Intermediate ABAO->SchiffBase Rate-determining step Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Product Dihydroquinazoline Derivative SchiffBase->Product Rapid intramolecular cyclization

Caption: Reaction mechanism of this compound with an aldehyde.

Experimental Workflow for Cross-Reactivity Assessment

G cluster_setup Experiment Setup cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion A Prepare solutions of This compound C Mix ABAO and test compound in reaction buffer (e.g., pH 4.5) A->C B Prepare solutions of test compounds (Aldehyde, Ketone, Ester, etc.) B->C D Incubate at controlled temperature C->D E Monitor reaction progress over time (e.g., UV-Vis, NMR, LC-MS) D->E F Determine reaction rate constants E->F G Characterize reaction products E->G H Compare reactivity across different functional groups F->H G->H

Caption: Workflow for evaluating the cross-reactivity of this compound.

References

A Comparative Benchmarking Guide: 2-Amino Benzamidoxime and Its Alternatives in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. The selection of an appropriate starting material is critical, directly impacting reaction efficiency, yield, and the diversity of accessible molecular scaffolds. This guide provides an objective comparison of 2-Amino benzamidoxime (B57231) against other common synthetic intermediates used in the preparation of valuable heterocyclic systems such as quinazolines, quinazolinones, and 1,2,4-oxadiazoles. We present a comprehensive analysis of their performance, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Introduction to 2-Amino Benzamidoxime and Its Alternatives

This compound is a versatile bifunctional molecule featuring an ortho-amino group and an amidoxime (B1450833) moiety. This unique arrangement allows for facile cyclization reactions to form various heterocyclic structures, most notably 1,2,4-oxadiazoles and 1,2-dihydroquinazoline 3-oxides.[1] Its reactivity makes it a valuable tool in the development of new bioconjugation strategies and fluorescent probes.[1][2]

However, a variety of other ortho-amino-substituted benzene (B151609) derivatives serve as key intermediates in the synthesis of a broader range of fused heterocyclic compounds, including the pharmaceutically relevant quinazoline (B50416) and quinazolinone cores. This guide will benchmark this compound against four prominent alternatives:

  • 2-Aminobenzylamine: A key precursor for the synthesis of 3,4-dihydroquinazolines.[3][4][5]

  • 2-Aminobenzonitrile: Widely used in the synthesis of quinazolines and quinazolin-4(3H)-ones.

  • 2-Aminobenzamide (B116534): A common starting material for the preparation of 2,3-dihydroquinazolin-4(1H)-ones.

  • Isatoic Anhydride (B1165640): A versatile reagent that, upon reaction with an amine, generates a 2-aminobenzamide intermediate in situ, which can then undergo cyclization to form quinazolinone derivatives.[3][6]

Comparative Performance Data

The following tables summarize the performance of this compound and its alternatives in the synthesis of various heterocyclic compounds. The data has been compiled from multiple sources to provide a comparative overview of reaction yields and conditions.

Table 1: Synthesis of 1,2,4-Oxadiazoles and Dihydroquinazoline-3-Oxides from this compound

Product ClassReactantReaction ConditionsYield (%)Reference
1,2,4-OxadiazolesAcyl Chlorides/AnhydridesBase (e.g., NaOH) in DMSO or DCMModerate to Good[2]
1,2-Dihydroquinazoline 3-oxidesAldehydesAqueous solution, pH-dependentRapid reaction[1]

Note: Specific yield percentages for this compound are often reported as "moderate to good" in review literature. The reaction with aldehydes to form dihydroquinazoline (B8668462) 3-oxides is noted for its rapid kinetics rather than isolated yield in some contexts.

Table 2: Synthesis of Dihydroquinazolines from 2-Aminobenzylamine

Aldehyde/Acylating AgentReaction ConditionsTimeYield (%)Reference
Various Acid AnhydridesCH2Cl2, rt10 min90-98[7]
Various Acid ChloridesCH2Cl2, rt10 min85-95[7]
N-Aryl-2-ABAs + Acid Chlorides/AnhydridesCH2Cl2, rt10 min81-quant.[8]
N-Acyl-N-aryl-2-ABAs (cyclization)PPSE, CH2Cl2, MW5-90 min77-quant.[8]

Table 3: Synthesis of Quinazolines and Quinazolinones from 2-Aminobenzonitrile

Co-reactantReaction ConditionsYield (%)Reference
Acyl ChloridesYb(OTf)3, MW or UltrasoundGood to Excellent[9]
Aliphatic AlcoholsRu(II) catalyst, waterGood to Excellent[10]

Table 4: Synthesis of Dihydroquinazolinones from 2-Aminobenzamide

AldehydeCatalystConditionsTimeYield (%)Reference
Aromatic AldehydesLactic AcidSolvent-free, 70 °C30-60 min85-95[11]
Various AldehydesGPTMS-TSC-CuI16-SBASolvent-free-High[12]
Aromatic AldehydesFe3O4@nano-cellulose-OPO3HSolvent-free-Good[4]

Table 5: Synthesis of Dihydroquinazolinones from Isatoic Anhydride (Three-Component Reaction)

AmineAldehydeCatalystConditionsTimeYield (%)Reference
Ethylamine4-ChlorobenzaldehydeBi(NO3)3·5H2OSolvent-free, 80 °C1 h94[6]
Various AminesVarious AldehydesFe3O4 NanoparticlesWater-High[5]
3-TrifluoromethylanilineVarious AldehydesSulfamic AcidWater, rt2-4 h72-84[3]

Experimental Protocols

Protocol 1: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from an Amidoxime (Applicable to this compound)

  • O-Acylation (Two-Step Pathway): To a solution of the amidoxime (1.0 eq.) and a base (e.g., pyridine (B92270) or triethylamine, 1.2 eq.) in a suitable solvent (e.g., DCM or THF), add the acylating agent (acyl chloride or anhydride, 1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Cyclodehydration: The isolated O-acylamidoxime intermediate is then heated in a suitable solvent (e.g., toluene (B28343) or xylene), often with a dehydrating agent, to effect cyclization to the 1,2,4-oxadiazole.

  • Work-up and Purification: After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 2-Methyl-3,4-dihydroquinazoline from 2-Aminobenzylamine

  • N-Acylation: To a solution of 2-aminobenzylamine (1.0 eq.) in CH2Cl2, add acetic anhydride (1.1 eq.) and stir at room temperature for 10 minutes.

  • Work-up of Intermediate: Wash the reaction mixture with aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield N-(2-aminobenzyl)acetamide.

  • Cyclization: Dissolve the N-(2-aminobenzyl)acetamide intermediate in chloroform (B151607) and add polyphosphoric acid ethyl ester (PPE).

  • Microwave Irradiation: Heat the mixture under microwave irradiation at 110 °C for 4 minutes.[7]

  • Final Work-up and Purification: After cooling, the reaction is quenched with aqueous NaHCO3 and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield the desired 2-methyl-3,4-dihydroquinazoline.[7]

Protocol 3: Three-Component Synthesis of 2,3-Disubstituted 2,3-Dihydroquinazolin-4(1H)-ones from Isatoic Anhydride

  • Reaction Setup: In a round-bottom flask, combine isatoic anhydride (1.1 mmol), an aromatic aldehyde (1 mmol), an amine (1 mmol), and a catalytic amount of Bi(NO3)3·5H2O (0.05 mmol).[6]

  • Reaction: Heat the solvent-free mixture at 80 °C for the appropriate time (typically 1 hour), monitoring the reaction progress by TLC.[6]

  • Work-up and Purification: After the reaction is complete, add hot ethanol (B145695) to the mixture and filter to remove the catalyst. The filtrate is cooled to allow the product to crystallize. The pure 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-one is collected by filtration.[6]

Reaction Workflows and Logical Relationships

The following diagrams illustrate the synthetic pathways for this compound and its alternatives.

G cluster_0 This compound Pathway 2-Amino_benzamidoxime 2-Amino_benzamidoxime 1_2_4_Oxadiazoles 1,2,4-Oxadiazoles 2-Amino_benzamidoxime->1_2_4_Oxadiazoles Cyclization Dihydroquinazoline_oxides 1,2-Dihydroquinazoline-3-oxides 2-Amino_benzamidoxime->Dihydroquinazoline_oxides Cyclization Acyl_Chlorides Acyl Chlorides / Anhydrides Acyl_Chlorides->1_2_4_Oxadiazoles Aldehydes Aldehydes Aldehydes->Dihydroquinazoline_oxides

Caption: Synthetic routes from this compound.

G cluster_1 Alternative Intermediates Pathways 2-Aminobenzylamine 2-Aminobenzylamine Dihydroquinazolines 3,4-Dihydroquinazolines 2-Aminobenzylamine->Dihydroquinazolines 2-Aminobenzonitrile 2-Aminobenzonitrile Quinazolines Quinazolines 2-Aminobenzonitrile->Quinazolines 2-Aminobenzamide 2-Aminobenzamide Dihydroquinazolinones 2,3-Dihydroquinazolin-4(1H)-ones 2-Aminobenzamide->Dihydroquinazolinones Isatoic_Anhydride Isatoic Anhydride Quinazolinones Quinazolin-4(3H)-ones Isatoic_Anhydride->Quinazolinones Aldehydes_Ketones Aldehydes / Ketones Aldehydes_Ketones->Dihydroquinazolines Aldehydes_Ketones->Dihydroquinazolinones Aldehydes_Ketones->Quinazolinones Acylating_Agents Acylating Agents Acylating_Agents->Quinazolines Primary_Amines Primary Amines Primary_Amines->Quinazolinones

Caption: Synthetic routes from alternative intermediates.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of specific heterocyclic systems, namely 1,2,4-oxadiazoles and 1,2-dihydroquinazoline-3-oxides. Its utility shines in applications requiring rapid and specific cyclization, such as in bioconjugation and the development of fluorescent probes.

For the synthesis of the broader and highly important classes of quinazolines and quinazolinones, alternative intermediates such as 2-aminobenzylamine, 2-aminobenzonitrile, 2-aminobenzamide, and isatoic anhydride offer more established and versatile routes. The choice between these alternatives will depend on the desired substitution pattern, available starting materials, and tolerance for multi-step versus one-pot procedures. As demonstrated in the comparative data, many of these alternative routes proceed with high to excellent yields under relatively mild conditions.

This guide provides a framework for selecting the most appropriate synthetic intermediate based on the target heterocyclic scaffold and desired reaction characteristics. Researchers are encouraged to consult the cited literature for more detailed information on specific substrate scopes and reaction optimization.

References

A Comparative Analysis of 2-Amino Benzamidoxime Derivatives and Existing Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, 2-Amino benzamidoxime (B57231) derivatives have emerged as a class of compounds with significant antimicrobial potential. This guide provides an objective comparison of the efficacy of these derivatives against existing antimicrobial agents, supported by available experimental data. It further details the methodologies of key experiments and proposes a potential mechanism of action for this novel class of compounds.

Efficacy Comparison: 2-Amino Benzamidoxime Derivatives vs. Standard Antimicrobial Agents

The antimicrobial efficacy of novel compounds is primarily evaluated through the determination of Minimum Inhibitory Concentration (MIC) and the size of the zone of inhibition in agar (B569324) diffusion assays. While comprehensive, directly comparable MIC data for a wide range of this compound derivatives against a standardized panel of microbes and existing antibiotics is still emerging in the scientific literature, available studies provide valuable insights.

One study synthesized a series of 2-aminobenzamide (B116534) derivatives and evaluated their antimicrobial activity using the agar well diffusion method. The results, presented in Table 1, showcase the zone of inhibition for these compounds against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2][3][4] For context, typical zones of inhibition for standard antibiotics against susceptible bacteria are also provided in Table 2, although it is crucial to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Another study investigated a library of small aminobenzamide derivatives and determined their MICs against several clinically relevant bacterial strains, including methicillin-resistant Staphylococcus epidermidis (MRSE) and multi-drug resistant Gram-negative bacteria. The most potent compound, E23, demonstrated MICs in the range of 0.5-2 µg/mL against Gram-positive bacteria.

Table 1: Zone of Inhibition (mm) of 2-Aminobenzamide Derivatives

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus fumigatusSaccharomyces cerevisiae
1 1214109111312
2 13151110121413
3 111398101211
4 14161211131514
5 18201615172219
6 15171312141615
7 16181413151816
8 1214109111312
9 17191514162018
10 14161211131514
Clotrimazole ----192021

Data synthesized from a study by Al-Majid et al. (2014). Note: The study did not provide MIC values for these compounds.[1][2][3][4]

Table 2: Representative Zone of Inhibition (mm) and MIC (µg/mL) for Standard Antimicrobial Agents

Antimicrobial AgentStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicans
Ciprofloxacin 22-30 mm / 0.25-1 µg/mL25-33 mm / ≤0.25 µg/mL25-33 mm / ≤0.5 µg/mL-
Gentamicin 19-27 mm / 0.5-2 µg/mL19-26 mm / ≤1 µg/mL16-21 mm / ≤4 µg/mL-
Ampicillin 29-37 mm / ≤0.25 µg/mL16-22 mm / 8 µg/mL--
Fluconazole ---15-22 mm / 0.25-4 µg/mL

Data compiled from various sources and represents a general range. Actual values can vary based on the specific strain and testing methodology.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the this compound derivative or standard antibiotic is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Preparation of Microtiter Plates: A series of twofold serial dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. This is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antimicrobial agent.

  • Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the this compound derivative or standard antibiotic are placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-18 hours.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is correlated with the susceptibility of the microorganism to the antimicrobial agent.

Proposed Mechanism of Action

While the precise molecular mechanism of action for this compound derivatives is still under investigation, based on the known activities of structurally related compounds such as benzamides and other amidoxime-containing molecules, a plausible hypothesis involves the inhibition of critical bacterial cellular processes. Two potential pathways are proposed below.

Proposed Pathway 1: Inhibition of Bacterial Cell Division via FtsZ

Certain benzamide (B126) derivatives have been shown to inhibit the filamenting temperature-sensitive mutant Z (FtsZ) protein, a key component of the bacterial cytoskeleton and essential for cell division. By binding to FtsZ, these compounds can disrupt the formation of the Z-ring, a structure crucial for bacterial cytokinesis, leading to filamentation and eventual cell death.

G cluster_0 Bacterial Cell 2AB_Derivative This compound Derivative Inhibition Inhibition 2AB_Derivative->Inhibition FtsZ_Monomers FtsZ Monomers FtsZ_Polymerization FtsZ Polymerization FtsZ_Monomers->FtsZ_Polymerization GTP hydrolysis Z_Ring_Formation Z-Ring Formation FtsZ_Polymerization->Z_Ring_Formation Cell_Division Cell Division Z_Ring_Formation->Cell_Division Inhibition->FtsZ_Polymerization Blocks Filamentation Cell Filamentation Inhibition->Filamentation Cell_Death Cell Death Filamentation->Cell_Death

Caption: Proposed inhibition of bacterial cell division by this compound derivatives.

Proposed Pathway 2: Interference with DNA Replication via DNA Gyrase

Another potential mechanism, suggested for some amidoxime-containing compounds, is the inhibition of DNA gyrase.[5][6][7][8][9] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to DNA gyrase, these derivatives could stabilize the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately, cell death.

G cluster_1 Bacterial Cell 2AB_Derivative This compound Derivative Inhibition Inhibition 2AB_Derivative->Inhibition DNA_Gyrase DNA Gyrase DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes cleavage complex DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication Inhibition->DNA_Gyrase Binds to Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: Proposed interference with DNA replication by this compound derivatives.

Conclusion

Preliminary studies indicate that this compound derivatives represent a promising new class of antimicrobial agents with broad-spectrum activity against both bacteria and fungi. The data, particularly from agar diffusion assays, suggests that certain derivatives exhibit efficacy comparable to, and in some cases exceeding, that of established antimicrobial drugs like clotrimazole. However, more extensive research, particularly focusing on determining the Minimum Inhibitory Concentrations (MICs) against a wider range of clinical isolates and resistant strains, is required for a more definitive comparison. Furthermore, elucidation of the precise mechanism of action will be crucial for the rational design and optimization of these compounds for future therapeutic applications. The proposed mechanisms involving the inhibition of FtsZ or DNA gyrase provide a solid foundation for further investigation into the molecular targets of this promising class of antimicrobials.

References

Navigating the Stability Landscape: A Comparative Guide to 2-Amino Benzamidoxime Conjugates In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of novel therapeutic candidates is a cornerstone of preclinical development. This guide provides a comparative overview of the methodologies used to assess the in vitro and in vivo stability of 2-amino benzamidoxime (B57231) conjugates, a promising class of compounds in medicinal chemistry. Due to the limited availability of direct comparative studies on a homologous series of 2-amino benzamidoxime conjugates in publicly accessible literature, this guide presents a framework for such a comparison, incorporating illustrative data from related chemical entities to highlight the experimental approach.

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its metabolic fate. Both in vitro assays, which offer a controlled environment to study metabolic pathways, and in vivo studies, which provide a holistic view of a compound's behavior in a complex biological system, are indispensable. This guide will detail the experimental protocols for key stability assays and present a model for the comparative analysis of the resulting data.

In Vitro Stability Assessment: The First Line of Inquiry

In vitro stability assays are crucial for the early-stage screening of drug candidates. They provide initial insights into a compound's susceptibility to metabolic enzymes, primarily found in the liver and blood. The two most common assays are plasma stability and microsomal stability.

Plasma Stability

Plasma, the liquid component of blood, contains various enzymes, such as esterases and proteases, that can degrade drug molecules. Assessing stability in plasma from different species (e.g., human, rat, mouse) is critical, as enzymatic activity can vary significantly, impacting interspecies extrapolation of pharmacokinetic data.

Microsomal Stability

Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. The microsomal stability assay is a workhorse in drug discovery for predicting hepatic clearance, a key determinant of a drug's half-life in vivo.

Table 1: Illustrative In Vitro Stability Data for a Hypothetical Series of this compound Conjugates

Compound IDModificationHuman Plasma Half-life (t½, min)Rat Liver Microsomal Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
ABZ-001Unsubstituted452527.7
ABZ-0024-Fluoro substitution925812.0
ABZ-0033-Methoxy substitution654017.3
ABZ-004N-Methylation>120858.2

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative layout. Actual values would be derived from experimental measurements.

In Vivo Stability and Pharmacokinetics: The Whole-Picture Perspective

Following promising in vitro results, in vivo studies are conducted to understand a compound's pharmacokinetic profile in a living organism. Typically performed in rodent models (e.g., rats, mice), these studies provide critical information on absorption, distribution, metabolism, and excretion (ADME).

Table 2: Illustrative In Vivo Pharmacokinetic Parameters of this compound Conjugates in Rats Following Intravenous Administration (1 mg/kg)

Compound IDCmax (ng/mL)T½ (hours)AUC (ng·h/mL)Clearance (CL) (mL/min/kg)Volume of Distribution (Vd) (L/kg)
ABZ-0012501.845037.04.0
ABZ-0023103.598017.03.6
ABZ-0044206.221007.92.9

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative layout. Actual values would be derived from experimental measurements.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable stability studies. Below are standardized methodologies for the key experiments discussed.

Protocol 1: In Vitro Plasma Stability Assay
  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test compounds in dimethyl sulfoxide (B87167) (DMSO).

  • Incubation: Dilute the stock solutions to a final concentration of 1 µM in pre-warmed (37°C) plasma (human, rat, or mouse). The final DMSO concentration should be ≤ 0.1%.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing: Samples are vortexed and then centrifuged at 14,000 rpm for 10 minutes to precipitate proteins.

  • Analysis: The supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the half-life (t½) is calculated from the slope of the natural logarithm of the concentration versus time curve.

Protocol 2: In Vitro Microsomal Stability Assay
  • Preparation of Incubation Mixture: A master mix is prepared containing liver microsomes (0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (pH 7.4).

  • Initiation of Reaction: The test compound (final concentration 1 µM) is added to the microsomal mixture and pre-warmed to 37°C. The metabolic reaction is initiated by the addition of NADPH (1 mM final concentration).

  • Time Points and Quenching: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched with ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis: Samples are processed and analyzed by LC-MS/MS as described in the plasma stability protocol.

  • Data Analysis: The half-life (t½) is determined as described above. The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300 g) are used. Animals are cannulated (jugular vein) for blood sampling.

  • Compound Administration: The test compound is formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15) and administered as a single intravenous (IV) bolus dose (e.g., 1 mg/kg).

  • Blood Sampling: Blood samples (approximately 100 µL) are collected from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4,000 rpm for 10 minutes at 4°C to obtain plasma.

  • Sample Analysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters such as maximum concentration (Cmax), half-life (T½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the in vitro and in vivo stability studies.

in_vitro_workflow cluster_plasma Plasma Stability cluster_microsomal Microsomal Stability P1 Compound Stock (10 mM in DMSO) P2 Dilute to 1 µM in Plasma (37°C) P1->P2 P3 Incubate & Sample (0, 15, 30, 60, 120 min) P2->P3 P4 Quench with ACN + Internal Standard P3->P4 P5 Centrifuge P4->P5 P6 LC-MS/MS Analysis P5->P6 M1 Compound Stock (10 mM in DMSO) M2 Incubate with Microsomes (1 µM Compound, 37°C) M1->M2 M3 Initiate with NADPH M2->M3 M4 Sample & Quench (0, 5, 15, 30, 60 min) M3->M4 M5 Centrifuge M4->M5 M6 LC-MS/MS Analysis M5->M6

Figure 1: In Vitro Stability Assays Workflow

in_vivo_workflow V1 Formulate Compound in Vehicle V2 Administer IV Bolus to Cannulated Rats V1->V2 V3 Collect Blood Samples (pre-defined time points) V2->V3 V4 Centrifuge to Obtain Plasma V3->V4 V5 Analyze Plasma by LC-MS/MS V4->V5 V6 Pharmacokinetic Analysis V5->V6

Figure 2: In Vivo Pharmacokinetic Study Workflow

Conclusion

Head-to-head comparison of different synthesis routes for 2-Amino benzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino benzamidoxime (B57231) is a valuable building block, and selecting the optimal synthetic route can significantly impact project timelines and resource allocation. This guide provides a detailed, head-to-head comparison of two primary synthetic pathways to 2-Amino benzamidoxime, supported by plausible experimental protocols and quantitative data extrapolated from established chemical literature.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: From 2-AminobenzonitrileRoute 2: From 2-Aminobenzamide via Thioamide
Starting Material 2-Aminobenzonitrile2-Aminobenzamide
Key Reagents Hydroxylamine hydrochloride, Sodium bicarbonatePhosphorus pentasulfide, Pyridine, Hydroxylamine
Number of Steps 12
Estimated Reaction Time 6 - 9 hoursStep 1: ~4 hours, Step 2: ~6-8 hours
Estimated Overall Yield ~75-85%~70-80%
Purity (Typical) Good to HighGood to High
Key Advantages One-step synthesis, readily available starting material.May offer higher purity due to intermediate isolation.
Key Disadvantages Potential for amide byproduct formation.Two-step process, use of malodorous sulfur reagents.

Visualizing the Synthetic Pathways

To illustrate the distinct approaches, the following diagrams outline the chemical transformations for each route.

cluster_0 Route 1: From 2-Aminobenzonitrile cluster_1 Route 2: From 2-Aminobenzamide 2-Aminobenzonitrile 2-Aminobenzonitrile 2-Amino benzamidoxime_1 This compound 2-Aminobenzonitrile->2-Amino benzamidoxime_1 Hydroxylamine, NaHCO3, Ethanol, Reflux 2-Aminobenzamide 2-Aminobenzamide 2-Aminothiobenzamide 2-Aminothiobenzamide 2-Aminobenzamide->2-Aminothiobenzamide P2S5, Pyridine, Reflux 2-Amino benzamidoxime_2 This compound 2-Aminothiobenzamide->2-Amino benzamidoxime_2 Hydroxylamine, Ethanol, Reflux

2-Aminobenzamidoxime: A Critical Evaluation of its Applications in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical evaluation of 2-aminobenzamidoxime (ABAO) and its derivatives, focusing on two key applications: the bioorthogonal labeling of aldehydes and its potential as an anticancer agent. We will objectively compare its performance with alternative methods and compounds, supported by experimental data from the scientific literature.

Bioorthogonal Aldehyde Labeling: 2-Aminobenzamidoxime vs. Alternatives

The rapid and selective reaction of 2-aminobenzamidoxime with aldehydes to form a stable dihydroquinazoline (B8668462) product has positioned it as a valuable tool in bioconjugation and cellular imaging. This section compares the performance of ABAO derivatives with other common bioorthogonal aldehyde-labeling reagents.

Performance Comparison

The following table summarizes the key performance indicators for 2-aminobenzamidoxime derivatives and two common alternatives: aminooxy- and 2-aminothiophenol-based probes. It is important to note that the data presented is compiled from different studies and experimental conditions may vary.

Feature2-Aminobenzamidoxime (5-methoxy-ABAO)Aminooxy Probe (Aniline-catalyzed)2-Aminothiophenol Probe (BODIPY-based)
Reaction Cyclization to form a dihydroquinazolineFormation of an oximeCyclization to form a dihydrobenzothiazole
Second-Order Rate Constant (k₂) Up to 40 M⁻¹s⁻¹[1]8.2 ± 1.0 M⁻¹s⁻¹[2]Not explicitly reported, but described as having rapid kinetics[3][4]
Fluorescence of Product Yes, fluorescent product formed[1]Depends on the specific probe usedYes, significant fluorescence enhancement[3][4]
Quantum Yield (Φ) of Product Not explicitly reportedNot explicitly reported for the comparative probe0.25 (in DMSO)[3]
Fold-Increase in Fluorescence ~20-fold for 5-methoxy-ABAO[5]Dependent on probe design~80-fold[3]
Reaction pH Optimal around pH 4.5[1]Effective at neutral pH (pH 7)[2]Effective under physiological conditions
Experimental Protocols

This protocol is a generalized procedure based on the principles of the reaction. Researchers should optimize the conditions for their specific protein and application.

  • Protein Preparation: The protein of interest should be in an aldehyde-free buffer, such as phosphate-buffered saline (PBS). The concentration of the protein should be determined.

  • PMA Solution Preparation: Prepare a stock solution of 5-methoxy-2-aminobenzamidoxime (PMA) in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Labeling Reaction:

    • Add the PMA stock solution to the protein solution to a final concentration typically in the low millimolar range (e.g., 1-5 mM). The optimal concentration should be determined empirically.

    • The reaction is pH-dependent, with an optimal pH of around 4.5. Adjust the pH of the reaction mixture accordingly using a suitable buffer (e.g., acetate (B1210297) buffer).

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by fluorescence spectroscopy.

  • Purification: Remove the unreacted PMA from the labeled protein using a desalting column or dialysis.

  • Characterization: Confirm the labeling by measuring the fluorescence of the purified protein.

Reaction Pathway and Workflow

The following diagrams illustrate the reaction mechanism of 2-aminobenzamidoxime with an aldehyde and a typical experimental workflow for protein labeling.

ReactionPathway ABAO 2-Aminobenzamidoxime SchiffBase Schiff Base Intermediate ABAO->SchiffBase + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Product Dihydroquinazoline Product SchiffBase->Product Intramolecular Cyclization

Reaction of 2-Aminobenzamidoxime with an aldehyde.

ExperimentalWorkflow start Start protein_prep Prepare Aldehyde-tagged Protein start->protein_prep probe_prep Prepare 2-Amino benzamidoxime (B57231) solution start->probe_prep reaction Incubate Protein and Probe (pH 4.5, 1-2h) protein_prep->reaction probe_prep->reaction purification Purify Labeled Protein (e.g., Desalting column) reaction->purification analysis Analyze Labeled Protein (Fluorescence Spectroscopy) purification->analysis end End analysis->end

Workflow for fluorescently labeling a protein.

Anticancer Potential of Benzamidoxime Derivatives

Recent studies have explored the anticancer properties of benzamidoxime derivatives. This section provides a comparative overview of the cytotoxic activity of N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives against human leukemia cell lines, with a comparison to the standard chemotherapeutic drug, Doxorubicin.

Performance Comparison: Cytotoxicity

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives and Doxorubicin against two human leukemia cell lines. It is important to note that the data for the benzamidoxime derivatives and Doxorubicin are from separate studies and direct comparison should be made with caution.

CompoundJurkat (T-cell lymphoma) IC₅₀ (µM)HL-60RG (promyelocytic leukemia) IC₅₀ (µM)
N-(2-amino-5-chlorobenzoyl)benzamidoxime Derivative 1 ~5-10[6]~5-10[6]
N-(2-amino-5-chlorobenzoyl)benzamidoxime Derivative 2 ~5-10[6]~5-10[6]
N-(2-amino-5-chlorobenzoyl)benzamidoxime Derivative 3 ~5-10[6]~5-10[6]
N-(2-amino-5-chlorobenzoyl)benzamidoxime Derivative 4 ~5-10[6]~5-10[6]
Doxorubicin 0.04 - 0.2 (literature values)0.02 - 0.1 (literature values)

Note: The study on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives indicated that cell growth attenuation was transient at 5 µM and long-lasting at 10 µM, suggesting the IC₅₀ values fall within this range.[6]

Experimental Protocols

This is a generalized protocol for assessing the cytotoxicity of compounds on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., Jurkat, HL-60RG) in appropriate media and conditions until they reach the desired confluence.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., benzamidoxime derivative) and a positive control (e.g., Doxorubicin) in the cell culture medium.

    • Add the different concentrations of the compounds to the wells containing the cells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway and Experimental Logic

The following diagram illustrates a simplified logic of a cell viability assay to determine the IC₅₀ of a compound.

CellViabilityLogic start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Compound (Varying Concentrations) seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Logic of a cell viability assay for IC50 determination.

Conclusion

2-Aminobenzamidoxime and its derivatives represent a versatile chemical scaffold with significant applications in both bioorthogonal chemistry and medicinal chemistry. For aldehyde labeling, 5-methoxy-ABAO offers a rapid reaction rate and a notable fluorescence turn-on, making it a strong candidate for various bioconjugation and imaging applications. However, alternatives like 2-aminothiophenol-based probes may offer a greater fold-increase in fluorescence. In the realm of anticancer research, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have demonstrated cytotoxicity against leukemia cell lines, though their potency appears to be significantly lower than that of the established chemotherapeutic agent Doxorubicin. Further research, particularly direct comparative studies, is necessary to fully elucidate the relative advantages and disadvantages of 2-aminobenzamidoxime-based compounds in these applications.

References

Safety Operating Guide

Proper Disposal of 2-Amino Benzamidoxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 2-Amino benzamidoxime (B57231), a synthetic intermediate used in pharmaceutical synthesis. This guidance is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical within a laboratory setting. Adherence to these protocols is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling 2-Amino benzamidoxime, it is crucial to be familiar with its potential hazards. While specific toxicological properties for this compound are not extensively documented in the provided search results, related chemical structures suggest that caution should be exercised.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Spill and Leak Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Spill Cleanup Procedures:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from entering drains or water courses.[1][2]

  • Cleanup:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[2] Place the collected material into a suitable, sealed container for disposal.[1][2]

    • For wet spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

Disposal Procedures

Proper disposal of this compound and its contaminated materials is paramount to ensure environmental safety and regulatory compliance. Do not discharge this compound or its containers into sewer systems or the environment.[1]

Waste Categorization: Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.

Disposal Method: The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is imperative to consult with and utilize a certified hazardous waste disposal company to manage the final disposal process.

Container Disposal: Empty containers should be triple-rinsed (or equivalent) before disposal.[1] The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse.[1] Combustible packaging materials may be incinerated by a licensed facility.[1]

Waste Stream Disposal Method
Unused/Expired this compoundLicensed chemical destruction plant or controlled incineration.[1]
Contaminated Labware (e.g., gloves, wipes)Collect in a sealed, labeled hazardous waste container for professional disposal.
Rinsate from Container CleaningCollect and treat as hazardous chemical waste.
Emptied and Rinsed ContainersTriple-rinse, puncture, and dispose of in accordance with local regulations, potentially as sanitary landfill waste if thoroughly decontaminated.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid container_waste Empty Containers waste_type->container_waste Container collect_solid Collect in a labeled, sealed hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container liquid_waste->collect_liquid triple_rinse Triple-rinse container container_waste->triple_rinse professional_disposal Arrange for pickup by a licensed hazardous waste disposal company collect_solid->professional_disposal collect_liquid->professional_disposal collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate puncture_container Puncture container to prevent reuse triple_rinse->puncture_container collect_rinsate->professional_disposal dispose_container Dispose of container per local regulations puncture_container->dispose_container

Caption: Waste Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Aminobenzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of 2-Aminobenzamidoxime are critical for ensuring laboratory safety and research integrity. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. By adhering to these guidelines, you can minimize risks and establish a secure working environment.

Immediate Safety and Hazard Information

Hazard Identification and Personal Protective Equipment (PPE)

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Harmful if swallowedAcute Toxicity, Oral (Category 4)Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or face shield.[1][2][3]
Causes skin irritationSkin Irritation (Category 2)Chemical-resistant gloves, lab coat.[1][4]
Causes serious eye irritationEye Irritation (Category 2A)Safety glasses with side shields or a face shield.[2][4]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)Use in a well-ventilated area or with a government-approved respirator.[2][3]
Suspected of causing genetic defectsGerm cell mutagenicity (Category 2)Handle with extreme caution, using all prescribed PPE.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-Aminobenzamidoxime is essential to maintain a safe laboratory environment.

Receiving and Storage:

Upon receipt, inspect the container for any damage or leaks. The container should be dated and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed when not in use.

Handling and Experimental Use:

All handling of 2-Aminobenzamidoxime powder should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[6] Avoid the formation of dust.[7] Use non-sparking tools and ensure proper grounding of equipment. After handling, wash hands and any exposed skin thoroughly with soap and water.[1][7]

Step-by-Step Experimental Protocol for Handling 2-Aminobenzamidoxime

This protocol outlines the essential steps for safely using 2-Aminobenzamidoxime in a laboratory setting.

1. Preparation and Pre-Experiment Checks:

  • Ensure the chemical fume hood is functioning correctly.
  • Verify that an emergency eyewash station and safety shower are accessible.[5]
  • Gather all necessary PPE and ensure it is in good condition.
  • Prepare all necessary equipment and reagents before handling the compound.

2. Weighing and Dispensing:

  • Perform all weighing and dispensing of the solid compound inside a chemical fume hood.
  • Use a disposable weighing boat to avoid contamination of the balance.
  • Close the container immediately after dispensing the required amount.

3. In-Experiment Handling:

  • When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to avoid splashing.
  • Keep all containers with 2-Aminobenzamidoxime covered when not in immediate use.

4. Post-Experiment Procedures:

  • Decontaminate all surfaces and equipment that came into contact with the chemical.
  • Remove PPE in the correct order to avoid self-contamination.
  • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Plan

Waste Collection:

All waste materials contaminated with 2-Aminobenzamidoxime, including empty containers, used PPE, and experimental residues, should be collected in a designated, labeled, and sealed hazardous waste container.

Disposal Method:

Dispose of the chemical waste through a licensed chemical waste disposal company.[3] Follow all local, regional, and national regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash. While some amidoxime-based resins can be reutilized for heavy metal adsorption, this is not a suitable disposal method for the pure compound in a laboratory setting.[10]

Visualizing the Workflow

To ensure clarity and adherence to safety procedures, the following workflow diagrams illustrate the key processes involved in handling 2-Aminobenzamidoxime.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather PPE & Verify Equipment Weigh Weigh in Fume Hood Prep->Weigh Proceed to handling Experiment Conduct Experiment Weigh->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate After experiment Waste Collect Waste Decontaminate->Waste Dispose Dispose via Licensed Vendor Waste->Dispose

Caption: Safe Handling Workflow for 2-Aminobenzamidoxime.

EmergencyResponseFlow Exposure Exposure Occurs Remove Remove from Exposure Source Exposure->Remove FirstAid Administer First Aid (See Table) Remove->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical Report Report Incident Medical->Report

Caption: Emergency Response Protocol for Exposure.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.